4-Methyl-1H-indazol-6-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-indazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-6(11)3-8-7(5)4-9-10-8/h2-4,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFKGNIMXRPRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=NN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646479 | |
| Record name | 4-Methyl-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-33-5 | |
| Record name | 4-Methyl-1H-indazol-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methyl-1H-indazol-6-ol: A Privileged Scaffold in Kinase Inhibitor Design
This guide provides a comprehensive technical overview of 4-Methyl-1H-indazol-6-ol, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical structure, properties, synthesis, and, most importantly, its potential as a core scaffold in the design of targeted therapeutics, particularly protein kinase inhibitors.
Introduction: The Indazole Nucleus in Medicinal Chemistry
The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry. Its rigid, bicyclic structure and ability to participate in various non-covalent interactions, especially hydrogen bonding, make it a "privileged scaffold." This means it is a recurring motif in a multitude of biologically active compounds. Indazole derivatives are integral to numerous FDA-approved drugs, including the anti-cancer agents Pazopanib (a multi-targeted tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor)[1]. Their prevalence underscores the utility of this scaffold in creating potent and selective modulators of biological targets[1][2]. This guide focuses specifically on the this compound isomer, dissecting its chemical attributes and exploring its strategic value in drug discovery programs.
Chemical Identity and Physicochemical Properties
This compound is a substituted indazole characterized by a methyl group at position 4 and a hydroxyl group at position 6. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form[1][3].
Chemical Structure:
(Note: An actual image would be generated here in a real application)
Table 1: Core Chemical and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 6-Hydroxy-4-methyl-(1H)indazole | [4] |
| CAS Number | 885521-33-5 | [4] |
| Molecular Formula | C₈H₈N₂O | [4] |
| Molecular Weight | 148.16 g/mol | [4] |
| InChI Key | XMFKGNIMXRPRIX-UHFFFAOYSA-N | [4] |
| Predicted XLogP3 | 1.8 | [5] |
| Predicted Melting Point | Data not available. Related compounds like 4-Methyl-1H-indazole melt at 110-120 °C[6]. | - |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, methanol, and ethyl acetate. | - |
Proposed Synthesis Protocol
Rationale: This synthetic strategy is chosen for its reliability and use of well-understood transformations. It begins with a readily available, appropriately substituted aniline. Diazotization followed by reduction and cyclization is a classic and effective method for constructing the indazole core. The final demethylation step to reveal the phenol is a standard and high-yielding reaction.
Experimental Protocol: A Four-Step Synthesis
Step 1: Acetylation of 3-Methyl-5-nitroaniline (Compound 1)
-
Dissolve 3-methyl-5-nitroaniline (1.0 eq) in glacial acetic acid (5 vol).
-
Add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Heat the mixture to 50°C and stir for 2 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield N-(3-methyl-5-nitrophenyl)acetamide (Compound 2).
Step 2: Reduction of the Nitro Group
-
Suspend Compound 2 (1.0 eq) in ethanol (10 vol).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).
-
Heat the mixture to reflux (approx. 78°C) for 3-4 hours.
-
Cool the reaction, and carefully basify with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(5-amino-3-methylphenyl)acetamide (Compound 3).
Step 3: Diazotization and Intramolecular Cyclization (Jacobson-Huber type)
-
Dissolve Compound 3 (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the solution to 0-5°C in an ice bath.
-
Add sodium nitrite (NaNO₂) (1.1 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to stir at this temperature for 1 hour, then warm to room temperature and stir for an additional 2 hours. This effects the cyclization to the indazole ring.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate and concentrate. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 6-acetoxy-4-methyl-1H-indazole.
-
Alternative: A more direct approach involves the nitrosation of a substituted 2-methylacetanilide in acetic acid[7].
Step 4: Hydrolysis of the Acetate Ester
-
Dissolve the 6-acetoxy-4-methyl-1H-indazole (1.0 eq) in methanol (10 vol).
-
Add potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the mixture at room temperature for 2-3 hours until TLC indicates complete conversion.
-
Neutralize the mixture with 1M HCl.
-
Remove methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography to yield the final product, This compound (Compound 4) .
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Profile (Predicted)
No experimental spectra for this compound are publicly available. However, a predicted profile can be constructed based on known data for the indazole scaffold and substituent effects[9][10][11].
-
¹H NMR (400 MHz, DMSO-d₆):
-
~13.0 ppm (s, 1H): NH proton of the indazole ring. This signal is typically broad.
-
~9.5 ppm (s, 1H): Phenolic OH proton.
-
~7.9 ppm (s, 1H): H3 proton on the pyrazole ring.
-
~6.8 ppm (s, 1H): H7 proton, singlet due to meta-positioning relative to other aromatic protons.
-
~6.6 ppm (s, 1H): H5 proton, singlet due to meta-positioning relative to other aromatic protons.
-
~2.4 ppm (s, 3H): Methyl (CH₃) protons at the C4 position.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
~158 ppm: C6 (carbon bearing the hydroxyl group).
-
~142 ppm: C7a (bridgehead carbon).
-
~135 ppm: C3a (bridgehead carbon).
-
~133 ppm: C3.
-
~125 ppm: C4 (carbon bearing the methyl group).
-
~115 ppm: C7.
-
~98 ppm: C5.
-
~18 ppm: C of the methyl group.
-
-
IR (ATR, cm⁻¹):
-
3300-3100 (broad): O-H and N-H stretching.
-
3050-3000: Aromatic C-H stretching.
-
2950-2850: Aliphatic C-H stretching (methyl group).
-
~1620, 1580, 1480: Aromatic C=C stretching.
-
-
Mass Spectrometry (EI):
-
m/z 148 (M⁺): Molecular ion peak.
-
Key Fragments: Loss of N₂ and HCN are characteristic fragmentation pathways for indazoles.
-
Applications in Drug Discovery: A Scaffold for Kinase Inhibition
While this compound has not been extensively profiled as a standalone agent, its true value lies in its utility as a molecular scaffold for building potent and selective kinase inhibitors. The indazole core serves as an excellent anchor, forming critical hydrogen bonds with the hinge region of the ATP-binding pocket in many kinases.
Case Study 1: The Indazol-4-yl Motif in PI3K Inhibition
The phosphatidylinositol-3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers. The compound GDC-0941 , a potent and selective inhibitor of Class I PI3K, prominently features a 2-(1H-indazol-4-yl) moiety[12][13]. This part of the molecule is crucial for binding and activity. The structural similarity of our topic compound to this active fragment suggests it could serve as a valuable starting point or building block for novel PI3K inhibitors.
Case Study 2: The Indazol-6-yl Motif in PLK4 Inhibition
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its inhibition is a promising strategy for cancer therapy. The clinical candidate CFI-400945 is a potent, orally active PLK4 inhibitor built upon a 2-(1H-indazol-6-yl) core[14]. The indazole ring is fundamental to its mechanism of action. Our compound, this compound, shares this core structure, including the C6 substitution pattern (hydroxyl vs. the point of attachment in CFI-400945), making it an attractive scaffold for developing new PLK4 inhibitors or inhibitors of other kinases that share similar binding motifs.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Outlook
This compound represents a strategically valuable chemical entity for drug discovery. While it may not be a final drug candidate itself, its structure embodies the key features of the indazole privileged scaffold that have proven successful in numerous kinase inhibitor programs. Its synthesis is achievable through established chemical transformations, and its structure is ripe for elaboration. Future research should focus on utilizing this compound as a core building block in library synthesis campaigns targeting various protein kinases. By appending diverse functional groups at the N1, C3, or O6 positions, medicinal chemists can rapidly generate novel chemical matter with the potential for high potency and selectivity, continuing the successful legacy of the indazole scaffold in modern medicine.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 1-methyl-1H-indazol-6-ol | C8H8N2O | CID 135503223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. H37039.06 [thermofisher.com]
- 7. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 8. Indazole synthesis [organic-chemistry.org]
- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methyl-1H-indazol-6-ol CAS number and identifiers
An In-Depth Technical Guide to 4-Methyl-1H-indazol-6-ol
Prepared by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, and places it within the broader context of indazole chemistry. While specific experimental data for this molecule is sparse in public literature, this guide synthesizes information from related structures and established synthetic methodologies to offer valuable insights for researchers. It includes a discussion of potential synthetic routes, hypothetical experimental protocols, and the known biological relevance of the indazole scaffold. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a foundational understanding of this specific chemical entity.
The Indazole Scaffold: A Privileged Core in Medicinal Chemistry
Indazole is a bicyclic heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyrazole ring. This scaffold exists in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][2] The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide variety of biological targets.
The unique arrangement of nitrogen atoms allows indazoles to act as both hydrogen bond donors and acceptors, facilitating diverse interactions with enzymes and receptors. Consequently, indazole derivatives have been successfully developed into drugs with a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, anti-HIV, and antibacterial properties.[1] Compounds like Pazopanib and Niraparib are prominent examples of FDA-approved anticancer drugs built upon the indazole core.[1] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a versatile template for library synthesis and lead optimization.
Core Compound Identification: this compound
Precise identification is critical for regulatory compliance, procurement, and scientific communication. This compound is cataloged under a unique set of identifiers that distinguish it from its isomers and related compounds.
| Identifier | Value | Source |
| CAS Number | 885521-33-5 | CymitQuimica[3] |
| Chemical Name | This compound | CymitQuimica[3] |
| Synonyms | 6-Hydroxy-4-methyl-(1H)indazole, 4-methyl-1,2-dihydroindazol-6-one | CymitQuimica[3] |
| Molecular Formula | C₈H₈N₂O | CymitQuimica[3] |
| Molecular Weight | 148.16 g/mol | CymitQuimica[3] |
| InChI | InChI=1S/C8H8N2O/c1-5-2-6(11)3-8-7(5)4-9-10-8/h2-4,11H,1H3,(H,9,10) | CymitQuimica[3] |
| InChIKey | XMFKGNIMXRPRIX-UHFFFAOYSA-N | CymitQuimica[3] |
| Canonical SMILES | Cc1cc(c2c(c1)[nH]nc2)O | Derived from structure |
Synthetic Strategies and Methodologies
The synthesis of substituted indazoles can be achieved through various classical and modern organic chemistry reactions. These generally involve the formation of the pyrazole ring fused to a pre-functionalized benzene ring.
General Approaches to Indazole Synthesis
Modern synthetic methods often rely on intramolecular cyclization reactions. Key strategies that have been successfully employed include:
-
Palladium-catalyzed C-N bond formation: This involves the cyclization of starting materials like o-alkyne azoarenes.[2]
-
Copper-catalyzed cyclization: o-Haloaryl N-sulfonylhydrazones can be cyclized using copper catalysts to form the indazole ring system.[1]
-
Metal-free C-H amination: Oxidants such as iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA) can mediate the direct intramolecular amination of aryl C-H bonds in hydrazones to yield 1H-indazoles.[1]
Hypothetical Synthesis of this compound
A plausible synthetic route to this compound, based on established indazole syntheses, is depicted below. This pathway begins with a commercially available substituted toluene and proceeds through nitration, reduction, diazotization, and cyclization steps. The choice of a methoxy group as a precursor for the final hydroxyl group is a common tactic, as it is relatively stable under various reaction conditions and can be deprotected in the final step.
Caption: Hypothetical synthetic pathway to this compound.
Potential Applications in Drug Discovery
While this compound is not itself an established therapeutic agent, its structure makes it a valuable building block for the synthesis of more complex molecules with potential pharmacological activity. The indazole core is a known pharmacophore, and the methyl and hydroxyl groups at the 4- and 6-positions, respectively, provide vectors for further chemical modification.
-
As a Synthetic Intermediate: The hydroxyl group can be alkylated, acylated, or converted into a triflate for cross-coupling reactions. The NH of the pyrazole ring is also a key site for substitution, which is known to significantly modulate biological activity.
-
Fragment-Based Drug Design (FBDD): This molecule could serve as a starting fragment for FBDD campaigns. Its modest complexity and molecular weight are ideal for screening against biological targets like kinases or protein-protein interaction sites.[1]
-
Analogue Synthesis: It can be used to synthesize analogues of known bioactive indazoles. For example, related structures like 4-Bromo-6-methyl-1H-indazole are used in the development of novel therapeutics in oncology and neurology.[4] The replacement of the bromine with a hydroxyl group could alter the compound's solubility, metabolic stability, and target engagement profile.
Representative Experimental Protocol: N-Alkylation
The following is a representative, non-validated protocol for the N-alkylation of this compound. This procedure is illustrative and must be adapted and optimized for specific substrates and laboratory conditions.
Objective: To synthesize 1-Ethyl-4-methyl-1H-indazol-6-ol.
Materials:
-
This compound (1.0 eq)
-
Iodoethane (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and anhydrous K₂CO₃.
-
Causality: An inert atmosphere prevents side reactions with atmospheric oxygen and moisture. K₂CO₃ is a mild base used to deprotonate the indazole NH, forming the more nucleophilic indazolide anion.
-
-
Solvent Addition: Add anhydrous DMF via syringe. Stir the suspension for 15 minutes at room temperature.
-
Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction without solvating the anionic nucleophile excessively.
-
-
Electrophile Addition: Add iodoethane dropwise to the stirring suspension.
-
Causality: Iodoethane is the electrophile. Dropwise addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Heat the reaction to 50 °C and monitor its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Causality: Heating increases the reaction rate. TLC allows for qualitative assessment of the reaction's completion by comparing the spots of the starting material, product, and co-spot.
-
-
Work-up: Cool the reaction to room temperature. Quench by adding deionized water. Transfer the mixture to a separatory funnel and extract three times with EtOAc.
-
Causality: The water quench dissolves the inorganic salts (K₂CO₃, KI). EtOAc is a water-immiscible organic solvent used to extract the desired organic product. Multiple extractions ensure efficient recovery.
-
-
Purification (Aqueous Wash): Combine the organic layers and wash sequentially with water and then brine.
-
Causality: The water wash removes residual DMF. The brine wash removes bulk water from the organic layer, initiating the drying process.
-
-
Purification (Drying & Filtration): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Causality: MgSO₄ is a drying agent that removes trace water. Rotary evaporation removes the volatile solvent (EtOAc) to yield the crude product.
-
-
Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality: This step separates the desired N1-alkylated product from the potentially formed N2-alkylated isomer and other impurities based on their differential polarity.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: A standard workflow for N-alkylation and purification.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. While specific toxicology data is not available, related heterocyclic compounds can be irritants or harmful.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
A comprehensive, substance-specific Safety Data Sheet (SDS) should be consulted before use.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Methyl-1H-indazol-6-ol
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of novel chemical entities.[1][2] The indazole scaffold, a bicyclic heteroaromatic system, is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of a specific derivative, 4-Methyl-1H-indazol-6-ol. By integrating fundamental NMR principles with predictive data based on substituent effects, this document serves as an expert resource for researchers. We will dissect the anticipated spectral features, provide a robust experimental framework for their verification, and illustrate the logical workflow required for complete spectral assignment. Every analytical point is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity.
The this compound Scaffold: Structure and Electronic Landscape
Indazole (1H-indazole) is a ten-π electron aromatic system composed of a fused benzene and pyrazole ring. Due to annular tautomerism, the NH proton can reside on either nitrogen atom (N1 or N2). However, extensive experimental and theoretical studies have confirmed that the 1H-tautomer is the thermodynamically dominant form in solution for most derivatives.[3][4] This guide will proceed with the analysis of the 1H-tautomer of this compound.
The electronic character of the indazole ring is significantly modulated by its substituents. In this compound, both the methyl group (-CH₃) at the C4 position and the hydroxyl group (-OH) at the C6 position are classical electron-donating groups (EDGs). Their presence increases the electron density of the aromatic system, particularly at the ortho and para positions, leading to characteristic upfield shifts (increased shielding) for specific nuclei compared to the unsubstituted parent indazole.
Caption: Molecular structure and atom numbering of this compound.
Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted spectrum for this compound in a solvent like DMSO-d₆ is detailed below. The choice of DMSO-d₆ is critical as its hydrogen-bond accepting nature slows the exchange rate of the N-H and O-H protons, allowing them to be observed as distinct, often broad, signals.[5]
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Justification |
| N1-H | ~12.5 - 13.5 | Broad Singlet | - | 1H | Typical downfield chemical shift for indazole N-H protons in DMSO. Disappears upon D₂O exchange.[6] |
| C3-H | ~7.9 - 8.1 | Singlet | - | 1H | Located on the pyrazole ring, adjacent to two nitrogen atoms. Deshielded and typically lacks coupling partners. |
| C6-OH | ~9.0 - 10.0 | Broad Singlet | - | 1H | Phenolic proton, chemical shift is concentration and temperature dependent. Disappears upon D₂O exchange. |
| C7-H | ~7.0 - 7.2 | Doublet | J = 8.5 - 9.0 (ortho) | 1H | Ortho to the electron-donating N1-H group and meta to the -OH group. Experiences ortho coupling with H5. |
| C5-H | ~6.6 - 6.8 | Doublet | J = 8.5 - 9.0 (ortho) | 1H | Ortho to the strongly electron-donating -OH group, resulting in a significant upfield shift. Experiences ortho coupling with H7. |
| C4-CH ₃ | ~2.2 - 2.4 | Singlet | - | 3H | Aliphatic methyl protons attached to an aromatic ring. Appears as a singlet due to the absence of adjacent protons. |
Predicted ¹³C NMR Spectrum: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Broadband proton decoupling is typically employed, resulting in a spectrum where each unique carbon appears as a singlet.[7] The chemical shifts are highly sensitive to the local electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Justification |
| C6 | ~155 - 160 | Aromatic carbon bearing the strongly deshielding hydroxyl group. Expected to be the most downfield carbon in the benzene ring. |
| C7a | ~140 - 142 | Quaternary bridgehead carbon adjacent to N1. A characteristic shift for this position in the indazole system. |
| C3 | ~133 - 136 | Carbon in the pyrazole ring, deshielded by the adjacent nitrogen atoms. |
| C3a | ~122 - 125 | Quaternary bridgehead carbon adjacent to C4. |
| C4 | ~118 - 122 | Quaternary carbon bearing the methyl group. Its shift is influenced by the substituent effect. |
| C7 | ~114 - 117 | Shielded by the adjacent N1 atom and the para -OH group. |
| C5 | ~100 - 105 | Strongly shielded (shifted upfield) due to the ortho effect of the powerful electron-donating hydroxyl group. |
| C4-C H₃ | ~15 - 20 | Typical chemical shift for a methyl group attached to an aromatic ring. |
A Self-Validating Experimental Protocol for Structural Confirmation
The following protocols outline a comprehensive, self-validating workflow to acquire and confirm the NMR data for this compound. This multi-step approach ensures the highest level of confidence in the final structural assignment.[8][9]
Sample Preparation
-
Compound Preparation : Ensure the sample of this compound is of high purity (>95%), typically confirmed by LC-MS, to avoid interfering signals from impurities.
-
Solvent Selection : Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).
-
Concentration : Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆ directly in a clean, dry 5 mm NMR tube.
-
Internal Standard : Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm for both ¹H and ¹³C spectra).
NMR Data Acquisition
A standard suite of 1D and 2D NMR experiments should be performed on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR : Acquire a standard one-dimensional proton spectrum.
-
D₂O Exchange : After acquiring the initial ¹H spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable N1-H and C6-OH protons will diminish or disappear, confirming their assignment.[6]
-
¹³C NMR : Acquire a broadband proton-decoupled ¹³C spectrum.
-
DEPT-135 : Perform a Distortionless Enhancement by Polarization Transfer experiment. This will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent. For this molecule, it will confirm the positive signals of C3, C5, C7 (CH) and the C4-methyl (CH₃).
-
2D ¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other. A cross-peak will appear between the signals for H5 and H7, confirming their ortho relationship.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates protons directly to the carbons they are attached to (one-bond J-coupling). It will provide unambiguous assignment for all protonated carbons: C3-H3, C5-H5, C7-H7, and the methyl C-H.[8]
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment shows correlations between protons and carbons over two to three bonds. It is essential for assigning the quaternary (non-protonated) carbons and piecing together the molecular fragments. Key expected correlations include:
-
C4-CH₃ protons to C3a , C4 , and C5 .
-
H5 proton to C4 , C7 , and C3a .
-
H7 proton to C5 and C3a .
-
H3 proton to C3a and C7a .
-
Visualization of the Structural Elucidation Workflow
The logical process of interpreting the suite of NMR experiments to arrive at a confirmed structure is a cornerstone of chemical analysis. The following diagram illustrates this workflow.
Caption: Workflow for the complete NMR-based structural elucidation.
Conclusion
The structural characterization of this compound is readily achievable through a systematic application of modern NMR spectroscopy. While this guide presents a highly accurate, predictive model of the ¹H and ¹³C NMR spectra, it is the synergy between prediction and experimental verification that embodies rigorous scientific practice. The distinct electronic effects of the methyl and hydroxyl substituents create a unique and interpretable spectral fingerprint. By following the detailed experimental protocol—from careful sample preparation to the strategic application of 1D and 2D NMR techniques—researchers can unambiguously confirm the molecular structure, providing the foundational data essential for drug development, patent applications, and further scientific inquiry.
References
- 1. jchps.com [jchps.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. azooptics.com [azooptics.com]
- 8. emerypharma.com [emerypharma.com]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Mass Spectrometry of 4-Methyl-1H-indazol-6-ol
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Methyl-1H-indazol-6-ol, a heterocyclic compound of interest to researchers and professionals in drug development. This document will delve into the theoretical and practical aspects of its characterization using modern mass spectrometry techniques, offering insights grounded in established scientific principles and field experience.
Introduction
This compound belongs to the indazole class of aromatic heterocyclic compounds, which are significant scaffolds in medicinal chemistry due to their diverse biological activities. Accurate characterization of such molecules is paramount for drug discovery, development, and quality control. Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds.[1] This guide will explore the expected behavior of this compound under various mass spectrometric conditions, with a focus on electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).
Chemical Properties of this compound
A foundational understanding of the analyte's chemical properties is crucial for developing a robust mass spectrometry method.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [2] |
| Molecular Weight | 148.16 g/mol | [3] |
| Exact Mass | 148.0637 Da | [3] |
| Structure | ||
The presence of nitrogen atoms in the indazole ring makes the molecule susceptible to protonation, a key step in electrospray ionization. The aromatic nature of the ring system provides stability to the molecular ion and influences its fragmentation pathways.
Principles of Mass Spectrometry for this compound Analysis
Mass spectrometry involves the ionization of a sample followed by the separation of ions based on their mass-to-charge ratio (m/z). For a small molecule like this compound, "soft" ionization techniques are preferred to minimize fragmentation and preserve the molecular ion.
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is well-suited for polar molecules. In positive ion mode, a protonated molecule, [M+H]⁺, is typically formed. The stability of the indazole ring suggests that the protonated molecular ion of this compound will be readily observed. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the isolated [M+H]⁺ ion, providing valuable structural information.[4]
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is another soft ionization technique, often used for larger molecules but also applicable to small molecules with the appropriate matrix.[5][6] The choice of matrix is critical for successful MALDI analysis of low molecular weight compounds to avoid interference from matrix ions in the low m/z region.[2][7][8] For an aromatic compound like this compound, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common starting points.[9]
Predicted Fragmentation Pathways
Based on the known fragmentation patterns of indazole and indole derivatives, the following pathways are predicted for the [M+H]⁺ ion of this compound (m/z 149.0710).[10][11]
The primary fragmentation events are expected to involve the cleavage of the indazole ring system and the loss of small neutral molecules.
Caption: Predicted fragmentation of this compound.
-
Loss of N₂: A common fragmentation for nitrogen-containing heterocyclic compounds, leading to a fragment at m/z 121.0653.
-
Loss of CO: The hydroxyl group on the benzene ring can facilitate the loss of carbon monoxide, also resulting in a fragment around m/z 121.
-
Loss of a Methyl Radical: Cleavage of the methyl group would produce a fragment at m/z 134.0479.
-
Loss of HCN: Ring cleavage can lead to the elimination of hydrogen cyanide, yielding a fragment at m/z 122.0582.
-
Sequential Losses: Further fragmentation of the primary product ions, such as the sequential loss of N₂ and CO, can also occur.
Predicted Mass Spectrum of this compound
The following table summarizes the predicted m/z values for the key ions expected in the positive ion mode mass spectrum of this compound.
| Ion | Predicted m/z (Da) | Description |
| [M+H]⁺ | 149.0710 | Protonated molecular ion |
| [M+Na]⁺ | 171.0529 | Sodium adduct |
| [M-N₂+H]⁺ | 121.0653 | Loss of molecular nitrogen |
| [M-CO+H]⁺ | 121.0504 | Loss of carbon monoxide |
| [M-CH₃+H]⁺ | 134.0479 | Loss of a methyl radical |
| [M-HCN+H]⁺ | 122.0582 | Loss of hydrogen cyanide |
Detailed Experimental Protocols
To achieve high-quality mass spectrometric data for this compound, meticulous sample preparation and instrument optimization are essential.
Protocol 1: ESI-MS/MS Analysis
This protocol outlines a general procedure for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Caption: ESI-MS/MS experimental workflow.
Steps:
-
Sample Preparation: Dissolve this compound in a 1:1 mixture of LC-MS grade methanol and water containing 0.1% formic acid to a final concentration of 1 µg/mL.
-
Liquid Chromatography: Inject the sample onto a C18 reverse-phase column. Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry:
-
Ionize the eluent using an ESI source in positive ion mode.
-
Perform a full scan (MS1) over an m/z range of 100-300 to detect the protonated molecular ion ([M+H]⁺ at m/z 149.0710).
-
Perform a product ion scan (MS/MS) on the precursor ion at m/z 149.07, using collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. Compare the observed fragmentation pattern with the predicted pathways.
Protocol 2: MALDI-TOF MS Analysis
This protocol describes a general procedure for analyzing this compound using a MALDI-Time-of-Flight (TOF) mass spectrometer.
Steps:
-
Matrix and Sample Solution Preparation:
-
Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 1:1 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
Dissolve this compound in the same solvent to a concentration of 10 pmol/µL.
-
-
Sample Spotting:
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry (dried-droplet method).
-
-
Mass Spectrometry:
-
Acquire mass spectra in positive reflectron mode using a suitable laser intensity.
-
Calibrate the instrument using a standard peptide mixture.
-
-
Data Analysis: Identify the [M+H]⁺ ion and any observed fragment ions.
Conclusion
This technical guide provides a predictive framework for the mass spectrometric analysis of this compound. By leveraging established principles of ESI and MALDI mass spectrometry and drawing analogies from related heterocyclic compounds, we have proposed likely ionization products and fragmentation pathways. The detailed experimental protocols offer a starting point for researchers to develop and validate robust analytical methods for the characterization of this and similar molecules. The successful application of these techniques will undoubtedly facilitate further research and development in the fields of medicinal chemistry and drug discovery.
References
- 1. organomation.com [organomation.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. youtube.com [youtube.com]
- 7. MALDI matrices for low molecular weight compounds: an endless story? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MALDI matrices for low molecular weight compounds: an endless story? | Semantic Scholar [semanticscholar.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Potential of Novel Indazole Derivatives: A Technical Guide to Unraveling Their Biological Activity
For Immediate Release
[City, State] – January 5, 2026 – The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and promising therapeutic candidates.[1] This guide offers an in-depth exploration for researchers, scientists, and drug development professionals into the multifaceted biological activities of novel indazole derivatives, providing both the theoretical framework and practical methodologies to assess their potential.
The Indazole Core: A Foundation for Diverse Pharmacology
The indazole scaffold, consisting of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[2][3] This structural versatility allows for extensive chemical modification, leading to a wide array of derivatives with diverse pharmacological profiles. While naturally occurring indazoles are rare, synthetic derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders.[2][4]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Indazole derivatives have shown remarkable promise as anticancer agents, with several compounds, such as Axitinib, Pazopanib, and Niraparib, already receiving FDA approval for the treatment of various cancers.[5][6] The anticancer mechanisms of these compounds are diverse and often target key pathways involved in tumor growth, proliferation, and survival.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[5][7]
-
Tyrosine Kinase Inhibition: Many indazole-based compounds are potent inhibitors of tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[3] By blocking these receptors, they can inhibit angiogenesis (the formation of new blood vessels that supply tumors) and curb cancer cell proliferation.
-
Serine/Threonine Kinase Inhibition: Indazole derivatives also target serine/threonine kinases like Aurora kinases and Polo-like kinase 4 (PLK4), which are essential for mitotic progression.[3][8] Inhibition of these kinases can lead to mitotic catastrophe and cell death in rapidly dividing cancer cells.
Induction of Apoptosis
Beyond kinase inhibition, novel indazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One reported mechanism involves the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[9] This disruption of the delicate balance between pro- and anti-apoptotic factors pushes the cell towards self-destruction.
Experimental Workflow: Evaluation of Anticancer Activity
Caption: Workflow for assessing the anticancer potential of novel indazole derivatives.
Protocol: MTT Assay for Cell Viability
This protocol provides a method for assessing the cytotoxic effects of novel indazole derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[2][9] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel indazole derivative (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the indazole derivative in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Properties: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases. Indazole derivatives have demonstrated significant anti-inflammatory activity, with some compounds acting as non-steroidal anti-inflammatory drugs (NSAIDs).[12][13]
Mechanism of Action
-
COX-2 Inhibition: A primary anti-inflammatory mechanism of indazoles is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[12][14]
-
Cytokine Modulation: Certain indazole derivatives can also suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[12][14]
-
Nitric Oxide Synthase Inhibition: Some indazoles have been shown to inhibit inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a mediator of inflammation.[15]
Protocol: In Vitro COX-2 Inhibition Assay
This fluorometric assay is suitable for high-throughput screening of COX-2 inhibitors.
Principle: The assay measures the activity of human recombinant COX-2 by detecting the intermediate product, Prostaglandin G2. A fluorescent probe reacts with Prostaglandin G2 to produce a signal proportional to the enzyme's activity.[16]
Materials:
-
COX-2 Inhibitor Screening Kit (containing human recombinant COX-2, assay buffer, probe, cofactor, and arachidonic acid)
-
Novel indazole derivative
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Dissolve and dilute the test indazole derivative to the desired concentration in the provided assay buffer.
-
Reaction Mix Preparation: Prepare a reaction mix containing the COX assay buffer, COX probe, and COX cofactor as per the kit's instructions.
-
Enzyme and Inhibitor Incubation: Add the reaction mix to the wells, followed by the diluted test inhibitor or a known inhibitor (positive control). Add the human recombinant COX-2 enzyme and incubate for 10 minutes at 37°C.[17]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[16]
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.[16]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition of COX-2 activity by the test compound compared to the no-inhibitor control.
Antimicrobial Activity: A New Front in the Fight Against Pathogens
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Indazole derivatives have shown promise as antibacterial, antifungal, and even antiprotozoal agents.[4][18]
Spectrum of Activity
-
Antibacterial: Indazole derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[4][18]
-
Antifungal: Significant antifungal activity has been observed against various fungal strains, notably Candida albicans and Aspergillus species.[19][20]
-
Antiprotozoal: Some 2H-indazole derivatives have shown potent activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases exceeding the potency of the reference drug metronidazole.[16][21]
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a novel indazole derivative against a specific microorganism.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[15][22]
Materials:
-
Bacterial or fungal strain of interest
-
Cation-adjusted Mueller Hinton Broth (or other suitable growth medium)
-
Novel indazole derivative
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18]
-
Compound Dilution: Prepare serial twofold dilutions of the indazole derivative in the broth directly in the wells of a 96-well plate. The concentration range should be sufficient to encompass the expected MIC.[18]
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15]
Neuroprotective Effects: Shielding the Nervous System
Neurodegenerative diseases like Parkinson's and Alzheimer's represent a significant and growing healthcare challenge. Indazole derivatives are being investigated for their potential to protect neurons from damage and degeneration.[4][23]
Mechanism of Action
-
Monoamine Oxidase (MAO) Inhibition: Indazole-5-carboxamides have shown a strong affinity for monoamine oxidases (MAO-A and MAO-B).[4][11] Inhibition of these enzymes can increase the levels of certain neurotransmitters in the brain and is a therapeutic strategy for Parkinson's disease.[12]
-
Kinase Inhibition: The LRRK2 antagonist MLi-2, an indazole-based compound, has demonstrated efficacy in models of neurodegenerative disease.[4][11]
Logical Framework: Structure-Activity Relationship (SAR) Studies
Caption: A systematic approach to understanding Structure-Activity Relationships.
Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay determines the inhibitory activity of test compounds against human MAO-A and MAO-B.
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidative deamination of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe to produce a highly fluorescent product. A decrease in the rate of fluorescence indicates MAO inhibition.[7]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO substrate (e.g., p-Tyramine)
-
Fluorogenic probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Novel indazole derivative
-
Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black flat-bottom plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzymes, substrate, probe, HRP, and test/control inhibitors.
-
Inhibitor Incubation: In the wells of the 96-well plate, mix the test indazole derivative with the respective MAO enzyme (MAO-A or MAO-B) in the assay buffer. Incubate for at least 10 minutes at room temperature to allow for interaction.[24]
-
Working Reagent Preparation: Prepare a working reagent containing the assay buffer, substrate, fluorogenic probe, and HRP.
-
Reaction Initiation and Measurement: Add the working reagent to all wells to start the reaction. Immediately begin measuring the fluorescence intensity at an excitation of ~530 nm and an emission of ~585 nm in a kinetic mode for a set period (e.g., 20 minutes).[24]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition of MAO activity by the test compound and calculate the IC50 value.
The Path Forward: From Bench to Bedside
The diverse biological activities of novel indazole derivatives underscore their immense therapeutic potential. A systematic approach to their evaluation, beginning with robust in vitro assays to determine efficacy and elucidate mechanisms of action, is crucial for identifying promising lead compounds. Subsequent structure-activity relationship studies will guide the optimization of these leads to enhance potency, selectivity, and pharmacokinetic properties, paving the way for preclinical and clinical development. The methodologies outlined in this guide provide a solid foundation for researchers to unlock the full therapeutic promise of this remarkable chemical scaffold.
References
- 1. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. researchhub.com [researchhub.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 13. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. In vitro production of IL 1 beta, IL 1 alpha, TNF and IL2 in healthy subjects: distribution, effect of cyclooxygenase inhibition and evidence of independent gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 22. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. resources.bio-techne.com [resources.bio-techne.com]
A Technical Guide to the Pharmacological Potential of 4-Methyl-1H-indazol-6-ol: A Privileged Scaffold for Modern Drug Discovery
Executive Summary
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds in clinical trials and on the market for a wide array of diseases, including cancer and inflammatory conditions.[1][2][3] This guide focuses on a specific, yet underexplored, derivative: 4-Methyl-1H-indazol-6-ol . While not extensively characterized in literature, its structural features—combining the proven indazole core with a key hydroxyl group and a strategically placed methyl substituent—present a compelling starting point for novel therapeutic development. This document provides a hypothesis-driven framework for evaluating its pharmacological potential, with a primary focus on its utility as a molecular fragment for the discovery of next-generation kinase inhibitors. We will detail the scientific rationale, propose a comprehensive validation workflow, and provide actionable experimental protocols for its characterization.
The Indazole Scaffold: A Foundation of Therapeutic Success
Indazoles are bicyclic heterocyclic compounds that have consistently demonstrated a broad spectrum of biological activities.[4][5] Their rigid structure and ability to form critical hydrogen bonds allow them to serve as effective mimics of the adenine region of ATP, making them particularly successful as kinase inhibitors.[6] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) feature this core, underscoring its clinical and commercial significance.[4]
The specific compound, this compound, possesses several key features:
-
1H-Indazole Core: Provides the foundational structure for target interaction, particularly within the hinge region of kinase ATP-binding pockets.
-
6-Hydroxyl Group (-OH): A critical hydrogen bond donor and acceptor. This functional group can anchor the molecule to key residues in a target's active site, significantly enhancing binding affinity and selectivity. The potential of the indazol-6-ol moiety has been demonstrated in compounds targeting the 5-HT2 receptor.[7]
-
4-Methyl Group (-CH3): This substituent provides steric bulk and modulates the electronic properties of the aromatic system. Its position can be exploited to probe specific pockets within a binding site, potentially conferring selectivity over other related targets.
| Physicochemical Properties of this compound | |
| Molecular Formula | C₈H₈N₂O[8] |
| Molecular Weight | 148.16 g/mol [8][9] |
| Structure | A benzene ring fused to a pyrazole ring, with a methyl group at position 4 and a hydroxyl group at position 6. |
| Predicted Role | Molecular fragment, lead scaffold |
Primary Hypothesis: A Fragment for Kinase Inhibitor Discovery
The vast body of evidence points to the indazole scaffold's success in targeting protein kinases.[10][11] Notably, 4-substituted indazoles have been pivotal in the development of potent and selective inhibitors for the PI3K/Akt signaling pathway, as seen with the clinical candidate GDC-0941 (Pictilisib), which is a 2-(1H-Indazol-4-yl) derivative.[12][13] Furthermore, fragment-based lead discovery (FBLD) has successfully utilized indazole fragments to identify novel inhibitors for challenging targets like the AXL receptor tyrosine kinase.[14]
We hypothesize that This compound is an ideal candidate for FBLD campaigns targeting protein kinases. Its low molecular weight adheres to the "Rule of Three" for fragments, while its functional handles (the -OH group and pyrazole nitrogens) provide the necessary vectors for both initial binding and subsequent chemical elaboration into more potent leads.
Proposed Research & Validation Workflow
To systematically evaluate the pharmacological potential of this compound, we propose a tiered screening and validation workflow. This process is designed to efficiently identify and characterize its activity, beginning with broad screening and progressively focusing on specific, high-value targets.
Caption: Proposed workflow for evaluating this compound.
Experimental Protocols
Protocol 1: High-Throughput Fragment Screening Against a Kinase Panel
Objective: To identify initial kinase targets that interact with this compound.
Causality: Fragment-based screening uses high compound concentrations to detect low-affinity interactions, which are the starting points for medicinal chemistry optimization.[15] A broad panel is essential to uncover both expected and unexpected interactions, maximizing the discovery potential.
Methodology:
-
Assay Platform: Utilize a sensitive, low-volume assay platform suitable for kinase activity, such as ADP-Glo™ (Promega) or LanthaScreen™ (Thermo Fisher Scientific).
-
Kinase Panel: Select a diverse panel of >100 human kinases, ensuring representation from all major families (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC).
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Assay Conditions:
-
Perform single-point screening at a high concentration (e.g., 200 µM or 500 µM).
-
Set the ATP concentration at or near the Km for each specific kinase to ensure competitive interactions can be detected.
-
Include appropriate controls:
-
Negative Control: DMSO vehicle only (0% inhibition).
-
Positive Control: A broad-spectrum kinase inhibitor like Staurosporine (100% inhibition).
-
-
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the controls. A hit is typically defined as a compound causing >30% or >50% inhibition (or >3 standard deviations from the mean of the plate).
Protocol 2: Hit Validation and IC₅₀ Determination
Objective: To confirm the activity of initial hits and determine the potency (IC₅₀) of the fragment interaction.
Causality: A dose-response curve validates that the observed inhibition is real and not an artifact of the single high concentration. The IC₅₀ value quantifies the compound's potency and serves as a baseline for future structure-activity relationship (SAR) studies.
Methodology:
-
Kinase Selection: Select the top 3-5 kinase hits from Protocol 1 for follow-up.
-
Compound Preparation: Create a serial dilution series of this compound in DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended.
-
Assay Execution:
-
Perform the same kinase assay as used in the primary screen.
-
Test each concentration in triplicate to ensure statistical significance.
-
-
Data Analysis:
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
A validated fragment hit will exhibit a clear dose-dependent inhibition curve.
-
Protocol 3: Cellular Target Engagement or Downstream Signaling Assay
Objective: To determine if the compound can interact with its target kinase in a cellular environment and affect its signaling pathway.
Causality: Biochemical activity does not always translate to cellular activity due to issues like membrane permeability or efflux. This protocol provides a crucial self-validating step to confirm the fragment's potential as a therapeutic lead.
Methodology:
-
Cell Line Selection: Choose a human cancer cell line where the target kinase is known to be active or is a key driver of proliferation (e.g., for AXL kinase, A549 or MDA-MB-231 cells).
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 1 µM to 100 µM) for a defined period (e.g., 2-4 hours).
-
Target Engagement (Option A - Western Blot):
-
Lyse the cells and collect the protein.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with an antibody specific for the phosphorylated form of the target kinase (e.g., p-AXL) and an antibody for the total protein level of the kinase (e.g., Total AXL).
-
A reduction in the phosphorylated protein, without a change in the total protein, indicates target inhibition.
-
-
Target Engagement (Option B - NanoBRET™):
-
If available, use a cell line engineered to express the target kinase as a NanoLuc® fusion protein.
-
This assay measures the displacement of a fluorescent tracer from the target kinase by the compound in live cells, providing a quantitative measure of target engagement.
-
-
Data Analysis: Quantify the reduction in phosphorylation or the displacement of the tracer relative to a vehicle control. Calculate an EC₅₀ if a dose-response is observed.
Future Directions & Conclusion
The successful validation of this compound as a cell-active fragment against a specific kinase would mark it as a highly valuable starting point for a lead optimization program. Subsequent steps would involve:
-
Structural Biology: Obtaining a co-crystal structure of the fragment bound to the target kinase to visualize the binding mode and guide rational drug design.
-
Medicinal Chemistry: Synthesizing analogs to explore the structure-activity relationship (SAR). The 6-hydroxyl group and the pyrazole N1 position are prime handles for derivatization to improve potency and selectivity.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. CAS 118933-92-9 | 1-Methyl-1H-indazol-6-ol - Synblock [synblock.com]
- 10. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Solubility Profile of 4-Methyl-1H-indazol-6-ol: A Technical Guide for Drug Development Professionals
Foreword: The Critical Role of Solubility in Pharmaceutical Research
In the landscape of drug discovery and development, the aqueous solubility of a therapeutic candidate is a cornerstone physicochemical property that dictates its downstream success. Poor solubility can lead to a cascade of challenges, including unreliable in vitro assay results, difficult formulation development, and compromised bioavailability, ultimately increasing the time and cost of bringing a new chemical entity to market. This guide provides an in-depth technical overview of the methodologies and considerations for determining the solubility profile of 4-Methyl-1H-indazol-6-ol, a heterocyclic compound of interest in medicinal chemistry. By understanding and accurately characterizing its solubility, researchers can make informed decisions to advance promising drug candidates.
Physicochemical Properties of this compound
A foundational understanding of a compound's intrinsic properties is paramount to interpreting its solubility behavior. For this compound, the key physicochemical characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1][2] |
| Predicted Density | 1.349 ± 0.06 g/cm³ | [2] |
| Synonyms | 6-Hydroxy-4-methyl-(1H)indazole | [1] |
The structure of this compound, featuring both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting indazole ring system, suggests a degree of polarity. The presence of the methyl group introduces a non-polar characteristic. This amphipathic nature implies that its solubility will be significantly influenced by the choice of solvent.
Understanding Solubility: Thermodynamic vs. Kinetic
In the context of drug discovery, solubility is typically assessed in two distinct forms: thermodynamic and kinetic.[3]
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum concentration of a solute that can be dissolved in a solvent to form a saturated solution in equilibrium with the solid phase.[4] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[5]
-
Kinetic Solubility , on the other hand, is often measured in high-throughput screening settings. It is determined by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[6][7] This method is faster but can often overestimate the true solubility as it can lead to the formation of supersaturated solutions.[8]
For lead optimization and formulation development, thermodynamic solubility is the more relevant parameter.[3][6]
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[5]
Principle
An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the dissolved and undissolved solid.[4] After equilibration, the undissolved solid is separated by filtration or centrifugation, and the concentration of the compound in the resulting saturated solution is quantified.
Step-by-Step Protocol
-
Preparation of Solvent Systems: Prepare a range of pharmaceutically relevant solvents. A recommended starting panel would include:
-
Addition of Excess Solid: To a series of vials, add a pre-weighed excess of this compound. The exact amount should be sufficient to ensure that a solid phase remains at the end of the experiment.
-
Equilibration: Add a precise volume of each solvent to the respective vials. Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[6][11]
-
Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by:
-
Filtration: Using a syringe filter with a low-binding membrane (e.g., PVDF or PTFE).
-
Centrifugation: Centrifuging the samples at a high speed and carefully collecting the supernatant.
-
-
Quantification: Analyze the concentration of this compound in the clear filtrate or supernatant. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the most common and reliable method. A calibration curve of the compound in the respective solvent must be prepared.
-
UV-Vis Spectroscopy: Can be used if the compound has a suitable chromophore and does not interfere with the solvent's absorbance.[6]
-
LC-MS/MS: Particularly useful for low-solubility compounds or complex matrices.[6]
-
Data Presentation
The solubility data for this compound should be presented in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Purified Water | 25 | [Hypothetical Data] | [Hypothetical Data] |
| PBS (pH 7.4) | 25 | [Hypothetical Data] | [Hypothetical Data] |
| Ethanol | 25 | [Hypothetical Data] | [Hypothetical Data] |
| Methanol | 25 | [Hypothetical Data] | [Hypothetical Data] |
| Acetone | 25 | [Hypothetical Data] | [Hypothetical Data] |
| Acetonitrile | 25 | [Hypothetical Data] | [Hypothetical Data] |
| DMSO | 25 | [Hypothetical Data] | [Hypothetical Data] |
Experimental Workflow Visualization
The following diagrams illustrate the key experimental workflows for determining solubility.
Caption: Thermodynamic Solubility Workflow.
Caption: Kinetic Solubility Workflow.
Interpreting the Solubility Profile
The solubility of this compound will likely vary significantly across the tested solvents.
-
Polar Protic Solvents (Water, Ethanol, Methanol): The hydroxyl group and the nitrogen atoms in the indazole ring can participate in hydrogen bonding with these solvents, which should favor solubility. However, the overall solubility in water is expected to be limited by the non-polar methyl group and the aromatic ring system.
-
Polar Aprotic Solvents (Acetone, Acetonitrile, DMSO): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the compound. DMSO is a powerful solvent and is expected to show high solubility.
-
Effect of pH: The indazole ring system has a pKa, and the hydroxyl group has a pKa. Therefore, the solubility of this compound in aqueous media will be pH-dependent. It is crucial to determine the pKa of the compound to fully understand its pH-solubility profile.
Conclusion and Future Directions
A comprehensive understanding of the solubility profile of this compound is a critical early step in its development as a potential therapeutic agent. The thermodynamic solubility, determined by the robust shake-flask method, provides the most reliable data for guiding formulation strategies and interpreting biological data. The methodologies outlined in this guide provide a clear path for researchers to generate a high-quality and comprehensive solubility profile for this compound. Further studies should focus on determining the pKa of this compound to build a complete pH-solubility profile and to investigate potential salt forms or formulation technologies to enhance its aqueous solubility if required.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. enamine.net [enamine.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
A Technical Guide to the Initial Biological Target Screening of 4-Methyl-1H-indazol-6-ol
Prepared by: Gemini, Senior Application Scientist
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic activities.[1] This guide provides a comprehensive, technically-grounded framework for the initial biological target screening of a novel indazole derivative, 4-Methyl-1H-indazol-6-ol. We eschew a one-size-fits-all template, instead presenting a logical, multi-stage strategy that begins with robust computational predictions and progresses to targeted, high-fidelity in vitro validation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the strategic rationale and detailed protocols necessary to efficiently navigate the early stages of target identification and validation.[2][3]
Strategic Overview: An Integrated In Silico to In Vitro Approach
The journey from a novel chemical entity to a validated lead compound necessitates a screening funnel that is both broad in its initial scope and precise in its subsequent validation steps. For this compound, we advocate for a two-phase approach. This strategy leverages the predictive power and cost-effectiveness of computational methods to generate high-probability target hypotheses, which are then rigorously tested through focused, mechanism-based biochemical and cellular assays.[4][5] This integrated workflow maximizes resource efficiency and accelerates the decision-making process in early-stage drug discovery.
Caption: Integrated workflow for target identification of this compound.
Phase 1: In Silico Target Prediction – Generating Actionable Hypotheses
The foundational principle of our in silico phase is to reverse the traditional drug discovery paradigm: instead of screening a library of compounds against one target, we screen our single compound against a vast library of biological targets.[5] This approach, often called reverse docking or target fishing, provides a panoramic view of the potential interaction landscape for this compound.[6][7]
Methodology 1: Reverse Docking
Reverse docking computationally evaluates the binding compatibility of a small molecule with a large collection of 3D protein structures.[7][8] By calculating and ranking binding affinity scores, we can identify protein families that are most likely to interact with the compound.
Step-by-Step Protocol: Reverse Docking Workflow
-
Ligand Preparation:
-
Generate a 3D conformation of this compound (PubChem CID: 15897315).
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
-
Convert the structure to a compatible file format (e.g., PDBQT for AutoDock Vina).
-
-
Target Database Preparation:
-
Select a comprehensive database of protein structures. A common choice is a curated, non-redundant subset of the Protein Data Bank (PDB), focusing on human proteins or specific target classes (e.g., kinases, GPCRs).
-
For each protein, remove water molecules and co-crystalized ligands.
-
Add polar hydrogens and assign charges.
-
Convert all protein structures to a compatible format (e.g., PDBQT).
-
-
Docking Simulation:
-
Utilize a validated docking program such as AutoDock Vina.[9]
-
Define a search space (grid box) for each target that encompasses the entire protein to ensure a "blind docking" approach, which is crucial when the binding site is unknown.[9]
-
Execute the docking of this compound against every prepared target protein.
-
-
Results Analysis and Prioritization:
-
Rank the protein targets based on the predicted binding affinity (e.g., kcal/mol).
-
Filter the results to remove proteins with poor scores or unfavorable predicted binding poses.
-
Cluster the top-ranked hits by protein family (e.g., serine/threonine kinases, nuclear receptors). This helps identify if the compound has a preference for a particular class of targets.
-
Cross-reference top hits with disease pathway databases (e.g., KEGG, Reactome) to assess therapeutic relevance.
-
Table 1: Hypothetical Top-Ranked Protein Hits from Reverse Docking
| Rank | Protein Target | PDB ID | Protein Family | Predicted Binding Affinity (kcal/mol) |
| 1 | Mitogen-activated protein kinase 14 (p38α) | 3LFA | Serine/Threonine Kinase | -9.8 |
| 2 | Vascular Endothelial Growth Factor Receptor 2 | 4ASD | Tyrosine Kinase | -9.5 |
| 3 | Estrogen Receptor Alpha | 2YJA | Nuclear Receptor | -9.2 |
| 4 | Cyclin-dependent kinase 2 | 5A14 | Serine/Threonine Kinase | -9.1 |
| 5 | Dopamine D3 Receptor | 3PBL | GPCR | -8.9 |
| 6 | Peroxisome proliferator-activated receptor gamma | 5Y2O | Nuclear Receptor | -8.7 |
| 7 | Androgen Receptor | 2AM9 | Nuclear Receptor | -8.5 |
| 8 | Phosphoinositide 3-kinase gamma | 5XG8 | Lipid Kinase | -8.4 |
Methodology 2: Pharmacophore Modeling and Chemical Similarity
Pharmacophore modeling identifies the essential 3D arrangement of molecular features responsible for biological activity.[10][11][12] When the target is unknown, a ligand-based approach can be used. We can use the pharmacophore of this compound to screen databases of known active compounds, identifying molecules with similar features that may share the same biological targets.
This method complements reverse docking by providing a ligand-centric view, helping to build confidence in computationally-derived hypotheses.[13]
Phase 2: In Vitro Validation – From Hypothesis to Empirical Evidence
Computational predictions, however compelling, must be substantiated with empirical data.[] The validation phase uses targeted biochemical and cell-based assays to confirm the interactions predicted in silico. Based on our hypothetical results and the known pharmacology of indazole derivatives, we will prioritize three major drug target classes for validation: Protein Kinases , Nuclear Receptors , and G-Protein Coupled Receptors (GPCRs) .
Target Class 1: Protein Kinases
Protein kinases are a major class of drug targets, and many existing indazole-based drugs are kinase inhibitors.[15] The high ranking of several kinases in our hypothetical docking results makes this class a primary focus for validation.
Caption: The MAPK/ERK signaling pathway, a key kinase cascade targeted in drug discovery.[15]
Step-by-Step Protocol: In Vitro TR-FRET Kinase Assay
This protocol describes a common, fluorescence-based method for measuring kinase activity and inhibition.[15]
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase buffer.
-
Reconstitute the recombinant kinase (e.g., p38α) and its corresponding biotinylated peptide substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer at 2x the final desired concentration.
-
Prepare a Stop/Detection Buffer containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound dilutions to the assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 5 µL of the kinase/substrate mixture to all wells.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2x ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by adding 10 µL of the Stop/Detection Buffer.
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
-
Data Acquisition and Analysis:
-
Read the plate on a time-resolved fluorescence reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor/Donor).
-
Normalize the data to the controls (% inhibition).
-
Plot % inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Target Class 2: Nuclear Receptors
Nuclear receptors are ligand-activated transcription factors that are key targets in endocrinology and metabolic diseases.[16][17] Their presence in the hypothetical docking hits warrants investigation.
Step-by-Step Protocol: Nuclear Receptor Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to activate or inhibit a specific nuclear receptor.[17][18]
-
Cell Preparation:
-
Use a suitable host cell line (e.g., HEK293T) that does not endogenously express the target receptor.
-
Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length nuclear receptor (e.g., Estrogen Receptor Alpha).
-
A reporter vector containing a luciferase gene under the control of a promoter with response elements for that receptor.
-
-
Plate the transfected cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
For agonist mode: Remove the old medium from the cells and add the compound dilutions. Include a known agonist as a positive control.
-
For antagonist mode: Add the compound dilutions first, then add a known agonist at its EC₅₀ concentration to all wells (except the vehicle control).
-
Incubate the cells for 18-24 hours.
-
-
Luminescence Reading:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions (e.g., Promega ONE-Glo™).
-
Add the luciferase substrate to each well.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control.
-
Plot the normalized response against the compound concentration.
-
For agonist activity, calculate the EC₅₀ value. For antagonist activity, calculate the IC₅₀ value.
-
Target Class 3: G-Protein Coupled Receptors (GPCRs)
GPCRs are the largest family of membrane receptors and are the targets of a significant portion of approved drugs.[19] A hit in this family, such as the Dopamine D3 receptor, should be validated.
Step-by-Step Protocol: Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radioactive ligand from its receptor.[20][21]
-
Membrane Preparation:
-
Use cell membranes from a cell line overexpressing the target GPCR (e.g., Dopamine D3 Receptor).
-
Thaw the membranes on ice and dilute them to the desired concentration in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
-
Assay Setup:
-
In a 96-well plate, add binding buffer, the test compound dilutions (this compound), and the radioligand (e.g., [³H]-Spiperone) at a concentration near its K_d.
-
Define "total binding" wells (radioligand only) and "non-specific binding" wells (radioligand + a high concentration of a known unlabeled competitor).
-
Initiate the binding reaction by adding the diluted cell membranes.
-
-
Incubation and Filtration:
-
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter traps the membranes (and bound radioligand) while unbound radioligand passes through.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
-
Counting and Analysis:
-
Dry the filter mat and add scintillation cocktail.
-
Count the radioactivity (in counts per minute, CPM) for each filter spot using a scintillation counter.
-
Calculate the percent specific binding displaced by the test compound.
-
Plot the percent displacement against the compound concentration to determine the IC₅₀.
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
Data Synthesis and Path Forward
The culmination of this screening cascade is the integration of computational and experimental data. A successful outcome would be the confirmation of one or more of the top-ranked in silico hits with potent activity in the corresponding in vitro assay.
Table 2: Integrated Summary of Hypothetical Screening Results
| Protein Target | In Silico Binding Affinity (kcal/mol) | In Vitro Assay | In Vitro Result (IC₅₀/Kᵢ) | Confirmed Hit? |
| p38α Kinase | -9.8 | TR-FRET Kinase Assay | 75 nM | Yes |
| Estrogen Receptor α | -9.2 | Luciferase Reporter Assay | > 10 µM | No |
| Dopamine D3 Receptor | -8.9 | Radioligand Binding Assay | 1.2 µM | Yes (Moderate) |
| CDK2 Kinase | -9.1 | TR-FRET Kinase Assay | 150 nM | Yes |
Based on these hypothetical results, this compound is identified as a potent inhibitor of the p38α and CDK2 kinases, with moderate activity at the D3 dopamine receptor. These validated hits provide a strong foundation for the next phase of drug discovery, which would include:
-
Selectivity Profiling: Screening the compound against a broader panel of kinases to determine its selectivity profile.
-
Mechanism of Action Studies: Investigating the mode of inhibition (e.g., ATP-competitive).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.
-
Cellular Activity Confirmation: Confirming that the compound engages the target in a cellular context and produces a desired phenotypic response.
This logical, evidence-based progression from broad computational screening to specific experimental validation provides a robust and efficient pathway for elucidating the biological targets of novel chemical entities like this compound.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 3. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 8. Reverse docking: Significance and symbolism [wisdomlib.org]
- 9. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 12. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 13. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. multispaninc.com [multispaninc.com]
- 21. moleculardevices.com [moleculardevices.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of 4-Methyl-1H-indazol-6-ol
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a detailed guide for the synthesis of 4-Methyl-1H-indazol-6-ol, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. The indazole nucleus is a privileged structure, often serving as a bioisosteric replacement for moieties like indoles or phenols, which can improve pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] This guide outlines two primary, field-proven synthetic routes, providing in-depth, step-by-step protocols. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper mechanistic understanding for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone in modern medicinal chemistry.[4][5] Its derivatives exhibit a wide spectrum of biological activities, including potent inhibition of protein kinases, making them crucial components in oncology research.[6][7] Specifically, this compound serves as a vital intermediate for constructing more complex molecules. The hydroxyl group at the 6-position provides a critical handle for further functionalization, while the methyl group at the 4-position offers steric and electronic modulation.
The synthesis of substituted indazoles, however, is not without its challenges, often involving issues of regioselectivity and the need for harsh reaction conditions with classical methods.[8] This guide presents robust and adaptable synthetic strategies designed to overcome these hurdles, focusing on a classical cyclization approach and a modern palladium-catalyzed pathway.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals several potential bond disconnections. The most strategic approaches involve forming the pyrazole ring onto a pre-functionalized benzene ring. This can be achieved either through an intramolecular cyclization of a diazotized aminotoluene derivative or via annulation starting from a substituted acetophenone.
Figure 1: Retrosynthetic analysis of this compound.
Synthetic Route A: Classical Diazotization and Cyclization
This route is a robust, traditional method for indazole synthesis that relies on the intramolecular cyclization of an N-nitroso-o-toluidine derivative.[9] It offers high reliability and scalability, starting from a commercially available substituted toluene. The key is the strategic protection of the hydroxyl group and the precise orchestration of diazotization and ring-closure steps.
Workflow for Route A
References
- 1. researchgate.net [researchgate.net]
- 2. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caribjscitech.com [caribjscitech.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
The Versatile Building Block: Application Notes for 4-Methyl-1H-indazol-6-ol in Medicinal Chemistry
Introduction: The Privileged Indazole Scaffold in Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[3][4] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[5][6][7]
This guide focuses on a specific, highly functionalized indazole derivative: 4-Methyl-1H-indazol-6-ol . The strategic placement of a methyl group at the 4-position and a hydroxyl group at the 6-position offers medicinal chemists a versatile platform for generating diverse molecular libraries. The methyl group can provide beneficial steric interactions and improve metabolic stability, while the phenolic hydroxyl and the indazole N-H group serve as key handles for a variety of chemical transformations. This document provides detailed protocols for the synthesis and functionalization of this compound, empowering researchers to fully exploit its potential in the quest for novel therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [8] |
| Molecular Weight | 148.16 g/mol | [8] |
| Appearance | Off-white to light brown solid (predicted) | General knowledge |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, MeOH) | General knowledge |
| pKa (Phenolic OH) | ~9-10 (estimated) | General knowledge of phenols |
| pKa (Indazole N-H) | ~13-14 (estimated) | General knowledge of indazoles |
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned from the commercially available starting material, 4-methyl-3-nitroanisole.[9] The proposed synthetic route involves a three-step sequence: reduction of the nitro group, diazotization followed by intramolecular cyclization, and finally, demethylation to unmask the phenolic hydroxyl group.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Step A: Synthesis of 4-Methyl-3-aminoanisole
-
To a solution of 4-methyl-3-nitroanisole (1.0 eq) in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to afford 4-methyl-3-aminoanisole, which can often be used in the next step without further purification.[1]
Step B: Synthesis of 6-Methoxy-4-methyl-1H-indazole
-
Dissolve 4-methyl-3-aminoanisole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 30-60 minutes to ensure complete diazotization.
-
Allow the reaction to warm to room temperature and stir for several hours or until the cyclization is complete (monitor by TLC or LC-MS).
-
Basify the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 6-methoxy-4-methyl-1H-indazole. This procedure is adapted from general methods for indazole synthesis from anilines.[10][11]
Step C: Synthesis of this compound
-
Dissolve 6-methoxy-4-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of boron tribromide (BBr₃) (1.2-1.5 eq) in dichloromethane.
-
Allow the reaction to slowly warm to room temperature and stir until the demethylation is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.[4]
Functionalization of this compound
The presence of three reactive sites—the phenolic hydroxyl group, and the N1 and N2 positions of the indazole ring—makes this compound a highly versatile building block. The following protocols describe key transformations at these positions.
N-Alkylation: Regioselective Functionalization of the Indazole Core
The N-alkylation of indazoles is a crucial reaction in medicinal chemistry, as the position of the N-substituent can significantly impact biological activity. The regioselectivity (N1 vs. N2) is often a challenge, with the outcome dependent on the substrate, base, solvent, and electrophile.[3][12] The following protocol is adapted from a procedure for a structurally similar indazole and is designed to favor N1-alkylation.[13]
Caption: General workflow for the N-alkylation of this compound.
Protocol 2: N1-Selective Alkylation
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the more acidic phenolic hydroxyl group and the indazole N-H.
-
Add the alkyl halide (R-X, 1.1 eq for mono-alkylation, 2.2 eq for di-alkylation) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the desired level of conversion.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers and any O-alkylated byproducts. The use of a strong base like NaH in a polar aprotic solvent like DMF often favors N1 alkylation.[3][12]
| Parameter | Condition | Rationale |
| Base | NaH | A strong, non-nucleophilic base that effectively deprotonates both the phenol and the indazole N-H. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that dissolves the indazole and the resulting anion, facilitating the Sₙ2 reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic deprotonation, while warming to room temperature promotes the alkylation reaction. |
| Electrophile | Alkyl halide (R-X) | Primary and benzylic halides are typically most effective. |
O-Alkylation: Williamson Ether Synthesis and Mitsunobu Reaction
Functionalization of the 6-hydroxyl group can be achieved through various methods, with the Williamson ether synthesis and the Mitsunobu reaction being two of the most common and reliable.[14][15][16][17][18]
Protocol 3: O-Alkylation via Williamson Ether Synthesis
-
To a solution of this compound (1.0 eq) in anhydrous acetone or DMF, add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add the alkyl halide (R-X, 1.1-1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-alkoxy-4-methyl-1H-indazole. This method is generally effective for primary alkyl halides.[14][15]
Protocol 4: O-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction is particularly useful for the alkylation of phenols with primary or secondary alcohols under mild, neutral conditions.[2][7][19][20]
-
To a solution of this compound (1.0 eq), the desired alcohol (R-OH, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, or until complete conversion is observed by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
O-Acylation: Formation of Ester Derivatives
The phenolic hydroxyl group can be readily acylated to form esters, which can act as prodrugs or serve as intermediates for further functionalization.
Protocol 5: O-Acylation with Acyl Halides or Anhydrides
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or THF, add a base like triethylamine or pyridine (1.5-2.0 eq).
-
Cool the mixture to 0 °C and add the acyl chloride or anhydride (1.1-1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[6][21]
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[8][14][22][23][24][25][26] To utilize this compound in such a reaction, it must first be halogenated at a suitable position (e.g., C3, C5, or C7). The following is a representative workflow for a Suzuki-Miyaura coupling of a hypothetical 7-bromo-4-methyl-1H-indazol-6-ol derivative. Protection of the hydroxyl and indazole N-H groups is often necessary to prevent side reactions.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 6: Suzuki-Miyaura Cross-Coupling of a Halogenated Indazole Derivative
Note: This protocol assumes the prior synthesis and protection of a halo-substituted derivative of this compound (e.g., 7-bromo-6-(benzyloxy)-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole).
-
To a degassed mixture of the protected bromo-indazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq).
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled product.
-
Subsequent deprotection of the protecting groups will yield the final desired product. The choice of protecting group is critical, with groups like Boc or SEM being common for the indazole nitrogen, and benzyl or silyl ethers for the phenol.[12][27]
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its strategic substitution pattern provides multiple avenues for diversification, enabling the synthesis of a wide array of derivatives for biological screening. The protocols outlined in this guide offer a solid foundation for researchers to harness the full potential of this promising scaffold in their drug discovery endeavors. Careful consideration of reaction conditions, particularly for regioselective transformations, will be key to successful library generation and the ultimate discovery of new therapeutic agents.
References
- 1. prepchem.com [prepchem.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Demethylation - Wikipedia [en.wikipedia.org]
- 5. Na2CO3-Catalyzed O-Acylation of Phenols for the Synthesis of Aryl Carboxylates with Use of Alkenyl Carboxylates [organic-chemistry.org]
- 6. ias.ac.in [ias.ac.in]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Methyl-3-nitroanisole | 17484-36-5 [chemicalbook.com]
- 10. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 11. Indazole synthesis [organic-chemistry.org]
- 12. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acylation of phenols to phenolic esters with organic salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. O-Acylation of Substituted Phenols with Various Alkanoyl Chloride...: Ingenta Connect [ingentaconnect.com]
- 22. researchgate.net [researchgate.net]
- 23. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Yoneda Labs [yonedalabs.com]
- 27. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Purification and Characterization of 4-Methyl-1H-indazol-6-ol
Abstract
This application note provides a detailed guide for the purification and comprehensive analytical characterization of 4-Methyl-1H-indazol-6-ol, a heterocyclic compound representative of a scaffold with significant interest in medicinal chemistry and drug development.[1][2][3] Given the polar nature of this molecule, this guide addresses the specific challenges associated with its handling, purification, and analysis. We present a multi-step workflow, beginning with bulk purification via flash chromatography, followed by high-purity polishing using preparative High-Performance Liquid Chromatography (HPLC). Subsequent characterization protocols are detailed for identity, purity, and structural confirmation, employing Analytical HPLC-UV, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, chemists, and drug development professionals seeking robust and validated methods for working with indazole derivatives and similarly polar small molecules.
Introduction
The indazole core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[2][4][5][6] this compound is a functionalized derivative belonging to this important class of compounds. Its structure, featuring a polar hydroxyl group and a nitrogen-containing bicyclic aromatic system, presents unique analytical challenges. Chief among these is achieving high purity and performing unambiguous characterization, which are critical prerequisites for any subsequent biological screening or drug development activities.
The inherent polarity of this compound can lead to poor retention on standard reversed-phase chromatography columns and complications in sample handling.[7][8] This guide provides a systematic and validated approach to overcome these challenges. The protocols herein are designed to be self-validating, ensuring that the purity, identity, and structure of the final compound are established with a high degree of confidence. We will explain the causality behind key experimental choices, from solvent selection in chromatography to the specific NMR experiments required for unequivocal structural assignment, grounding our recommendations in established analytical principles.
Physicochemical Properties of this compound
A thorough understanding of the compound's physicochemical properties is the foundation for developing effective purification and analysis methods.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [9][10] |
| Molecular Weight | 148.16 g/mol | [9][10] |
| Chemical Structure | ||
| Synonyms | 6-Hydroxy-4-methyl-1H-indazole | [10] |
| Predicted Polarity | Moderately Polar Aromatic | Inferred from structure |
Integrated Purification Workflow
A multi-tiered purification strategy is essential to isolate this compound from crude reaction mixtures, typically containing starting materials, by-products, and reagents. Our recommended workflow proceeds from a bulk separation technique to a high-resolution polishing step.
Workflow Overview
Caption: Integrated workflow for the purification of this compound.
Primary Purification: Flash Chromatography Protocol
Flash chromatography is the ideal first step for rapidly removing the majority of impurities from the crude product. The choice of a polar stationary phase (silica gel) is appropriate for this moderately polar compound.
-
Rationale: The hydroxyl and indazole nitrogens will interact with the silica surface, allowing for separation from less polar by-products using a non-polar mobile phase, and from more polar impurities using a more polar mobile phase. The goal is to find a solvent system that provides a retention factor (Rƒ) of ~0.3-0.4 for the target compound for optimal separation.
Protocol:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol or acetone). Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product) and dry under vacuum to create a solid load. This prevents band broadening during loading.
-
Column and Stationary Phase: Select a pre-packed silica gel column appropriately sized for the amount of crude material (typically a 1:50 to 1:100 ratio of crude mass to silica mass).
-
Mobile Phase Selection:
-
Begin with a non-polar solvent system like Ethyl Acetate/Hexane. Use Thin Layer Chromatography (TLC) to determine an appropriate gradient.
-
If the compound shows poor mobility, switch to a more polar system such as Methanol/Dichloromethane (DCM). A typical starting gradient would be 0% to 10% Methanol in DCM.
-
-
Elution and Fraction Collection:
-
Equilibrate the column with the initial mobile phase.
-
Load the prepared sample onto the column.
-
Run the gradient, monitoring the elution profile with a UV detector (if available) or by collecting fractions and analyzing them via TLC.
-
-
Analysis: Combine fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure. The resulting solid should be analyzed for purity before proceeding.
Secondary Purification: Preparative RP-HPLC Protocol
To achieve the high purity (>98%) required for biological assays, preparative reversed-phase HPLC is employed. This step is crucial for removing any closely-eluting isomers or by-products that were not resolved by flash chromatography.
-
Rationale: Reversed-phase chromatography separates compounds based on hydrophobicity. While this compound is polar, a C18 column can still provide excellent resolution when the mobile phase is optimized.[11] The addition of an acid modifier (like formic acid) is critical; it protonates the analyte and suppresses the ionization of residual silanols on the stationary phase, leading to sharper, more symmetrical peaks.
Protocol:
-
Instrumentation: A preparative HPLC system equipped with a UV-Vis detector and a fraction collector.
-
Column: A high-capacity C18 stationary phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Deionized Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Method Parameters:
-
Flow Rate: 20 mL/min
-
Detection: 254 nm and 280 nm
-
Gradient: Develop a gradient based on analytical scale runs. A typical gradient might be 10-50% Solvent B over 20 minutes.
-
-
Sample Preparation: Dissolve the semi-purified material from the flash chromatography step in a minimal amount of a 50:50 mixture of Solvents A and B or DMSO. Filter the solution through a 0.45 µm syringe filter before injection.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Processing: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions, remove the organic solvent (acetonitrile) under reduced pressure, and lyophilize the remaining aqueous solution to obtain the final product as a fluffy solid.
Analytical Characterization
Once purified, the compound must be rigorously characterized to confirm its identity, purity, and structure.
Characterization Strategy
Caption: A multi-technique strategy for the characterization of this compound.
Purity Assessment by Analytical RP-HPLC-UV
This is the standard method for determining the purity of the final compound.
-
Rationale: This technique provides a quantitative measure of purity based on the relative area of the main peak versus any impurity peaks detected by UV absorbance. A well-developed method can separate the target analyte from trace impurities, degradation products, and isomers.
Protocol:
-
Instrumentation: An analytical HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm for UHPLC; or 150 x 4.6 mm, 3.5 µm for HPLC).[6][12]
-
Method Parameters:
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min (for UHPLC) |
| Column Temp. | 40 °C |
| Detection λ | 254 nm |
| Injection Vol. | 2 µL |
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in methanol or DMSO. Dilute to ~50 µg/mL with 50:50 water/acetonitrile.
-
Data Analysis: Integrate all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. The purity should be ≥98% for most applications.
Identity Confirmation by LC-MS
LC-MS is used to confirm the molecular weight of the purified compound.
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like indazoles, typically forming a protonated molecular ion [M+H]⁺.[5] Detecting the mass corresponding to this ion provides strong evidence of the compound's identity.
Protocol:
-
Instrumentation: An LC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.
-
LC Method: Use the same method as described in section 4.2.
-
MS Parameters:
| Parameter | Setting |
| Ionization Mode | ESI, Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Scan Range | 50 - 500 m/z |
-
Data Analysis: Extract the ion chromatogram for the theoretical mass of the protonated molecule. The expected m/z value should be observed.
| Compound | Formula | Exact Mass | Expected [M+H]⁺ |
| This compound | C₈H₈N₂O | 148.06 | 149.07 |
Structural Elucidation by NMR Spectroscopy
NMR is the most powerful technique for the unambiguous determination of the chemical structure. Both ¹H and ¹³C NMR spectra are required for full characterization.[4][13][14]
-
Rationale: The chemical shifts, coupling constants, and integration of proton signals in the ¹H NMR spectrum reveal the connectivity and environment of all hydrogen atoms. The ¹³C NMR spectrum confirms the carbon skeleton. For indazoles, NMR is essential to confirm the substitution pattern on the aromatic ring.[15][16]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent.[13] DMSO-d₆ is an excellent choice as it will solubilize the compound and allow for the observation of exchangeable protons (N-H and O-H).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended): 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively assign all signals.
-
-
Expected Spectral Features:
-
¹H NMR (in DMSO-d₆):
-
~12-13 ppm: A broad singlet for the N1-H proton.
-
~9-10 ppm: A singlet for the O-H proton.
-
~7-8 ppm: A singlet for the H3 proton.
-
~6.5-7.5 ppm: Two singlets or narrow doublets for the aromatic H5 and H7 protons.
-
~2.0-2.5 ppm: A singlet for the C4-Methyl protons (3H).
-
-
¹³C NMR (in DMSO-d₆):
-
Expect 8 distinct carbon signals corresponding to the molecular formula. The chemical shifts will be characteristic of the indazole ring system.
-
-
Definitive Structure by X-ray Crystallography
For novel compounds or when absolute structural proof is required (e.g., for patent filings or regulatory submissions), single-crystal X-ray crystallography is the gold standard.
-
Rationale: This technique provides a three-dimensional map of electron density in a single crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of the molecule.[17][18][19]
Protocol:
-
Crystallization: Grow high-quality single crystals of the compound. This is often the most challenging step and requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[19]
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding a definitive 3D model of the molecule.[19]
Summary and Troubleshooting
The successful isolation and analysis of this compound rely on an integrated approach that combines orthogonal purification and characterization techniques. By following the detailed protocols in this guide, researchers can confidently obtain this compound at high purity and with a fully validated structure.
Common Issues and Solutions:
-
Poor Peak Shape in HPLC: Often caused by analyte interaction with the silica backbone. Ensure the mobile phase contains an acid modifier (0.1% Formic Acid or TFA).
-
Low Recovery from Preparative HPLC: The compound may be adsorbing to surfaces. Pre-conditioning the system can help. Lyophilization is often more effective than evaporation for recovering polar compounds from aqueous solutions.
-
Broad NMR Signals: The N-H and O-H protons are exchangeable and can appear broad. This is normal in solvents like DMSO-d₆. Adding a drop of D₂O will cause these signals to disappear, confirming their identity.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 12. research.rug.nl [research.rug.nl]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
Application Notes & Protocols: Utilizing 4-Methyl-1H-indazol-6-ol in Fragment-Based Drug Design
Introduction: The Power of Fragments and the Potential of the Indazole Scaffold
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery, offering a rational alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening millions of large, complex molecules, FBDD begins by identifying low molecular weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[3][4] These initial "hits" serve as high-quality starting points for structure-guided optimization into potent, selective, and drug-like lead compounds.[5][6]
Within the vast chemical space available for fragment library design, the indazole nucleus stands out as a "privileged scaffold."[7] This aromatic heterocyclic system is a bioisostere of indole and is present in numerous approved drugs and clinical candidates, demonstrating a wide range of pharmacological activities including anti-cancer, anti-inflammatory, and anti-viral properties.[7][8][9][10] The thermodynamic stability of the 1H-indazole tautomer, coupled with its capacity for diverse chemical functionalization, makes it an ideal core for medicinal chemistry exploration.[8][10]
This guide focuses on a specific, high-potential fragment: 4-Methyl-1H-indazol-6-ol . Its structural and physicochemical properties align perfectly with the principles of FBDD, making it an exemplary tool for probing the binding sites of challenging drug targets.
The Fragment: this compound
The selection of this compound is a deliberate choice rooted in the foundational principles of FBDD, often summarized by the "Rule of Three".[2][11] This fragment possesses a low molecular weight, a limited number of hydrogen bond donors and acceptors, and a favorable lipophilicity, increasing its probability of forming high-quality, efficient interactions within a protein's binding pocket.
Rationale for Use:
-
Privileged Core: The rigid indazole scaffold provides a well-defined vector for its substituents, facilitating predictable binding modes.[9]
-
Hydrogen Bonding: The N-H of the pyrazole ring and the hydroxyl group at the 6-position are excellent hydrogen bond donors and acceptors, critical for anchoring the fragment to polar residues in a target's active site.
-
Hydrophobic Probing: The methyl group at the 4-position can explore small hydrophobic sub-pockets, providing valuable structure-activity relationship (SAR) data for future optimization.
-
Synthetic Tractability: The indazole ring system is amenable to various synthetic modifications, allowing for straightforward elaboration once a binding mode is confirmed.[8][12]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [13] |
| Molecular Weight | 148.16 g/mol | [13] |
| Hydrogen Bond Donors | 2 | (Calculated) |
| Hydrogen Bond Acceptors | 2 | (Calculated) |
| Topological Polar Surface Area | 51.2 Ų | (Calculated) |
| InChIKey | XMFKGNIMXRPRIX-UHFFFAOYSA-N | [13] |
The FBDD Workflow: A Strategic Overview
The journey from fragment identification to a viable lead compound is a systematic, multi-stage process. The primary goal is to use structural information at every step to guide chemical optimization rationally. This workflow minimizes wasted synthetic effort and maximizes the chances of developing a high-quality candidate.
Figure 1: The integrated workflow for a fragment-based drug discovery campaign.
Experimental Protocols: From Screening to Structure
The success of an FBDD campaign hinges on the rigorous application of sensitive biophysical techniques capable of detecting the weak binding affinities typical of fragments.[14][15] What follows are detailed, field-proven protocols for the key stages of the process.
Protocol 1: Fragment Stock Preparation and Quality Control
Causality: The integrity of screening data is directly dependent on the purity and solubility of the fragments. Aggregated or impure compounds are a primary source of false positives.
Methodology:
-
Source Material: Obtain this compound from a reputable chemical vendor.
-
Purity Assessment (QC):
-
Confirm identity and purity (>95%) via ¹H NMR and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: This step ensures that any observed activity is due to the intended fragment and not a more potent impurity.
-
-
Solubility Assessment:
-
Prepare a saturated solution in the primary screening buffer.
-
Incubate for 1-2 hours, then centrifuge to pellet any undissolved solid.
-
Measure the concentration of the supernatant to determine maximum solubility.
-
Rationale: Screening must be conducted at concentrations well below the solubility limit to avoid compound precipitation, which can interfere with most biophysical assays.
-
-
Stock Solution Preparation:
-
Accurately weigh the QC-passed fragment.
-
Dissolve in 100% deuterated dimethyl sulfoxide (DMSO-d₆) to a final concentration of 100 mM.
-
Rationale: DMSO is a near-universal solvent for organic molecules. Using a deuterated form is essential for certain NMR-based screening methods.
-
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C under dessication to prevent degradation and water absorption.
Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)
Causality: SPR is a highly sensitive, label-free technique that provides real-time kinetic data (association and dissociation rates) and affinity (K_D) for fragment-target interactions.[3][16]
Methodology:
-
Target Immobilization:
-
Immobilize the purified target protein onto a CM5 sensor chip surface via amine coupling chemistry. Aim for a surface density that will yield a response of ~100-200 Response Units (RU) for the fragment.
-
Activate a reference flow cell but do not immobilize protein; this will be used for reference subtraction.
-
Rationale: Covalent immobilization ensures a stable baseline. The reference cell corrects for bulk refractive index changes and non-specific binding to the chip surface.
-
-
Fragment Preparation:
-
Prepare a dilution series of this compound in the screening buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO). Typical concentrations for fragment screening range from 50 µM to 1 mM.
-
Rationale: A concentration series is required to determine the dissociation constant (K_D). The DMSO concentration must be identical in all samples and running buffer to avoid solvent mismatch artifacts.
-
-
Screening Run:
-
Inject the fragment dilutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Include a sufficient association time (e.g., 60 seconds) to approach binding equilibrium and a dissociation time (e.g., 120 seconds) to observe the off-rate.
-
Inject buffer-only samples periodically for double-referencing.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference flow cell signal and the buffer-only injections.
-
Fit the resulting sensorgrams to a steady-state affinity model by plotting the response at equilibrium against the fragment concentration.
-
Interpretation: A confirmed hit will show a concentration-dependent binding response. The calculated K_D value quantifies the binding affinity, with fragment hits typically falling in the high µM to low mM range.
-
Protocol 3: Hit Validation and Structural Characterization via X-ray Crystallography
Causality: X-ray crystallography provides the ultimate validation of a fragment hit by delivering a high-resolution, three-dimensional map of the fragment bound to the target protein.[11][14] This structural information is indispensable for guiding subsequent hit-to-lead optimization.[17][18]
Methodology:
-
Protein Crystallization:
-
Screen for crystallization conditions for the target protein alone (apo form) until well-diffracting crystals are obtained.
-
Optimize these conditions to produce large, single crystals reproducibly.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking (Preferred Method): Transfer apo crystals into a solution of the crystallization mother liquor supplemented with 1-5 mM this compound. Allow to soak for a period ranging from minutes to hours.
-
Co-crystallization: If soaking fails, set up new crystallization trials with the protein pre-incubated with a 2-5 fold molar excess of the fragment.
-
Rationale: Soaking is often faster and more successful, as it avoids the fragment interfering with the crystal lattice formation.
-
-
Cryo-protection and Data Collection:
-
Briefly transfer the fragment-soaked crystal into a cryo-protectant solution (typically mother liquor with added glycerol or ethylene glycol) to prevent ice formation.
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.[11]
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with the apo protein structure as a search model.
-
Carefully inspect the resulting electron density maps for positive difference density corresponding to the bound fragment.
-
Model the this compound fragment into the density and perform iterative rounds of refinement.
-
Interpretation: An unambiguous electron density map for the fragment confirms its binding and reveals its precise location, orientation, and the specific protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Table 2: Representative Data from an FBDD Cascade for this compound
| Technique | Parameter Measured | Hypothetical Result | Interpretation |
| SPR | Dissociation Constant (K_D) | 450 µM | Confirms a weak but direct interaction, typical of a fragment hit. |
| ¹H-¹⁵N HSQC NMR | Chemical Shift Perturbation | Significant shifts in amide peaks for residues A, B, C | Identifies the binding site on the protein surface. |
| ITC | Dissociation Constant (K_D) | 510 µM | Orthogonal confirmation of binding affinity. |
| X-ray Crystallography | Electron Density Map | Clear density for fragment in active site | Provides high-resolution 3D binding mode, showing H-bond from 6-OH to Asp120. |
From Hit to Lead: Structure-Guided Optimization
With a validated hit and a high-resolution crystal structure in hand, the creative phase of medicinal chemistry begins.[19] The goal is to "grow" the initial fragment by adding chemical functionality that makes new, favorable interactions with the protein, thereby increasing binding affinity and potency.[4][5][20]
Strategy: Fragment Growing The crystal structure of the target in complex with this compound reveals unoccupied pockets adjacent to the fragment. The "fragment growing" strategy involves designing and synthesizing new analogs that extend into these pockets.[21]
Figure 2: Conceptual diagram of the fragment growing strategy.
Hypothetical Application:
-
Structural Observation: The crystal structure reveals the 6-hydroxyl group of the fragment is solvent-exposed and adjacent to a shallow hydrophobic groove lined by leucine and valine residues.
-
Design Hypothesis: Adding a small, hydrophobic extension at the 6-position via an ether linkage (e.g., a cyclopropylmethyl ether) could occupy this groove and increase affinity through new van der Waals interactions.
-
Synthesis & Testing: Synthesize the designed analog, 4-Methyl-6-(cyclopropylmethoxy)-1H-indazole, and re-evaluate its binding affinity using SPR or ITC. A significant improvement in K_D (e.g., from 450 µM to 50 µM) would validate the design hypothesis and represent a successful step in the hit-to-lead process.
Conclusion
This compound is an exemplary fragment that embodies the core principles of FBDD. Its privileged scaffold, combined with strategically placed functional groups, provides a high-quality starting point for tackling diverse biological targets. By employing a rigorous, structure-guided workflow encompassing sensitive biophysical screening, orthogonal validation, and high-resolution structural biology, researchers can effectively leverage this fragment to discover and optimize novel lead compounds. The protocols and strategies outlined herein provide a robust framework for successfully integrating this compound into any modern drug discovery program.
References
- 1. onenucleus.com [onenucleus.com]
- 2. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 3. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 7. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 12. caribjscitech.com [caribjscitech.com]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Hot spot analysis for driving the development of hits into leads in fragment based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 19. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biosolveit.de [biosolveit.de]
- 21. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
Application Notes & Protocols: A Comprehensive Guide for the In Vitro Evaluation of 4-Methyl-1H-indazol-6-ol
Introduction: The Rationale for a Structured In Vitro Investigation
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of numerous clinically successful therapeutic agents, particularly in oncology.[1] Compounds such as Pazopanib and Niraparib validate the utility of the indazole nucleus in designing potent and selective kinase inhibitors.[1] The subject of this guide, 4-Methyl-1H-indazol-6-ol, is a novel small molecule built upon this validated scaffold. While its specific biological targets are yet to be fully elucidated, its structural characteristics strongly suggest potential activity as a kinase inhibitor.
Receptor Tyrosine Kinases (RTKs) are a class of enzymes frequently and successfully targeted by indazole-based compounds.[1] Among the RTKs, the c-MET (Mesenchymal-Epithelial Transition factor) and RON (Recepteur d'Origine Nantais) kinases are compelling hypothetical targets. They are closely related members of the MET proto-oncogene family, sharing significant structural homology within their kinase domains and playing critical roles in cancer cell proliferation, survival, motility, and invasion.[2][3] Aberrant activation of these pathways is a known driver in numerous human cancers.[4][5]
This document provides a comprehensive, multi-tiered strategy for the systematic in vitro evaluation of this compound. The workflow is designed to first establish direct biochemical potency against hypothesized targets, then confirm on-target engagement within a cellular context, and finally, characterize the resulting functional, or phenotypic, consequences on cancer cells. Each protocol is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and reproducibility.
Hypothesized Mechanism of Action & Signaling Pathway
We hypothesize that this compound functions as an ATP-competitive inhibitor of RTKs, with a primary focus on c-MET and RON. Ligand binding (Hepatocyte Growth Factor [HGF] for c-MET; Macrophage-Stimulating Protein for RON) induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the kinase domain. This phosphorylation event creates docking sites for adaptor proteins, triggering downstream signaling cascades, principally the PI3K/AKT and RAS/MAPK pathways, which drive oncogenic phenotypes.[4] Our proposed assays will test the hypothesis that this compound can block this initial phosphorylation event, thereby inhibiting downstream signaling and cellular functions.
Caption: Hypothesized inhibition of c-MET/RON signaling by this compound.
Experimental Evaluation Workflow
A tiered approach is essential for the efficient and logical characterization of a novel compound. Our proposed workflow begins with specific, target-oriented biochemical assays and progresses to broader, cell-based phenotypic evaluations. This ensures that resource-intensive cellular assays are performed with a compound already validated at the molecular level.
Caption: Tiered experimental workflow for compound characterization.
Tier 1: Biochemical Assays for Direct Target Potency
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the in vitro potency (IC50) of this compound in inhibiting the enzymatic activity of purified recombinant c-MET and RON kinases.
Principle: The ADP-Glo™ assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[5] As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescent signal. This method is highly sensitive and suitable for high-throughput screening.[6]
Materials:
-
Recombinant human c-MET and RON kinase (e.g., from Promega, Thermo Fisher Scientific).
-
Suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
This compound, dissolved in 100% DMSO.
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP solution.
-
White, opaque 96- or 384-well assay plates.
-
Luminometer.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase buffer. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM. Include a DMSO-only control (vehicle, 0% inhibition) and a no-enzyme control (100% inhibition).
-
Kinase Reaction Setup: In each well of the assay plate, add:
-
5 µL of kinase solution (pre-diluted in reaction buffer).
-
2.5 µL of the test compound dilution or control.
-
Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
-
Initiate Reaction: Add 2.5 µL of a solution containing substrate and ATP (at the Kₘ concentration for the specific kinase, if known) to each well to start the reaction.[7]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Terminate Reaction & Detect ADP:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.
-
Read Plate: Incubate for 30 minutes at room temperature and measure luminescence using a plate-reading luminometer.
Data Analysis & Presentation:
-
Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme)).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
| Target Kinase | This compound IC50 (nM) | Control Inhibitor IC50 (nM) |
| c-MET | Experimental Value | Crizotinib: ~11 nM[8] |
| RON | Experimental Value | BMS-777607: ~1.8 nM[8] |
| Caption: Table for summarizing biochemical IC50 data. |
Tier 2: Cell-Based Assays for On-Target Validation
Protocol 2: Western Blot Analysis of Kinase Phosphorylation
Objective: To confirm the on-target activity of this compound by measuring its effect on the phosphorylation status of c-MET/RON and key downstream signaling proteins (AKT, ERK) in a relevant cancer cell line.
Principle: Western blotting allows for the detection of specific proteins from a complex mixture. By using antibodies specific to the phosphorylated forms of our target kinases and their substrates, we can directly visualize the inhibitory effect of our compound on the signaling cascade.[4] A reduction in the phospho-protein signal relative to the total protein level indicates on-target activity.
Materials:
-
Cancer cell line with known c-MET or RON activation (e.g., GTL-16 for c-MET, MDA-MB-453 for RON).[2][9]
-
Cell culture medium and supplements.
-
HGF or MSP ligand (for stimulated models).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails .[10]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer apparatus.
-
PVDF membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk for blocking, as its phosphoprotein (casein) content can cause high background with phospho-specific antibodies.[10][11]
-
Primary Antibodies: p-c-MET (Tyr1234/1235), total c-MET, p-RON, total RON, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours if using a ligand-stimulated model.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
If applicable, stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.[12]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (with inhibitors) and scrape the cells.[10]
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-c-MET) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To ensure accurate comparison, the same blot can be stripped and re-probed for the total protein counterpart (e.g., total c-MET) and a loading control.
Data Analysis: Quantify band intensities using software like ImageJ. For each treatment condition, calculate the ratio of the phosphorylated protein signal to the total protein signal. This normalization accounts for any variations in protein loading.[13]
Tier 3: Phenotypic Assays for Cellular Function
Protocol 3A: Cell Viability / Proliferation Assay
Objective: To determine the effect of this compound on the viability and/or proliferation of cancer cells and calculate the half-maximal growth inhibitory concentration (GI50).
Principle: Assays like the MTT or WST-1 assay measure the metabolic activity of a cell population, which serves as a proxy for the number of viable cells.[14] Alternatively, ATP-based assays (e.g., CellTiter-Glo®) quantify ATP, an indicator of metabolically active cells, providing a highly sensitive measure of viability.[15]
Materials:
-
Cancer cell lines (as used in Protocol 2).
-
Cell culture medium.
-
ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®).
-
Sterile, clear-bottom, white-walled 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Add serially diluted this compound to the wells. Include vehicle (DMSO) and no-cell (background) controls.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the luminescent viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Read Plate: Measure luminescence using a plate-reading luminometer.
Data Analysis & Presentation:
-
Calculate the percent viability relative to the vehicle control after subtracting background.
-
Plot percent viability against the log of compound concentration and fit to a 4PL curve to determine the GI50 value.
| Cell Line | This compound GI50 (µM) |
| GTL-16 | Experimental Value |
| MDA-MB-453 | Experimental Value |
| Caption: Table for summarizing cell viability GI50 data. |
Protocol 3B: Cell Migration "Scratch" Assay
Objective: To assess the effect of this compound on the collective, two-dimensional migration of cancer cells.
Principle: The scratch assay is a straightforward and cost-effective method to study cell migration in vitro.[16] A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close this gap over time is monitored and quantified.[17] This process is highly relevant to the roles of c-MET and RON in metastasis.[18][19]
Materials:
-
Cancer cell lines.
-
Culture plates (e.g., 24-well plate).
-
Sterile 200 µL pipette tip or a dedicated scratch-making tool.
-
Culture medium, potentially with a proliferation inhibitor like Mitomycin C (to ensure observed gap closure is due to migration, not proliferation).[16]
-
Inverted microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Create Monolayer: Seed cells in a plate and grow them until they form a fully confluent monolayer.
-
Inhibit Proliferation (Optional but Recommended): Treat the cells with a low concentration of Mitomycin C for ~2 hours to arrest cell division. Wash the cells afterward.
-
Create Scratch: Using a sterile pipette tip, make a straight, linear scratch through the center of the monolayer.[17]
-
Wash and Treat: Gently wash the wells with PBS to remove dislodged cells. Replace with fresh medium containing the desired concentration of this compound or vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch at defined locations for each well. These will serve as the baseline (T=0).
-
Incubation: Place the plate back in the incubator.
-
Image Acquisition (Time X): Capture images at the same defined locations at subsequent time points (e.g., 12, 24, 48 hours). The optimal time depends on the migration speed of the cell line.
-
Quantification:
-
Using ImageJ or similar software, measure the area of the cell-free gap at T=0 and at each subsequent time point.
-
Calculate the percent wound closure: % Closure = 100 * (Area_T0 - Area_TX) / Area_T0.[16]
-
Data Analysis & Presentation: Compare the rate of wound closure between the treated and vehicle control groups. Data can be presented graphically, plotting % wound closure over time for each condition.
| Treatment Condition | % Wound Closure at 24h |
| Vehicle (DMSO) | Experimental Value |
| 100 nM Compound | Experimental Value |
| 1 µM Compound | Experimental Value |
| Caption: Table for summarizing cell migration data. |
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Scratch Assay: Unveiling the Secrets of Cell Migration! [procellsystem.com]
- 17. In vitro cell migration quantification method for scratch assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. Cell Scratch Assay - Creative Biolabs [creative-biolabs.com]
Application Note & Protocol Guide: Synthesis and Evaluation of 4-Methyl-1H-indazol-6-ol Analogs for Neuroprotective Studies
This guide provides a comprehensive framework for the synthesis of 4-Methyl-1H-indazol-6-ol analogs and the subsequent evaluation of their neuroprotective potential in vitro. The protocols and methodologies are designed for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurodegenerative diseases.
Introduction: The Therapeutic Promise of Indazole Scaffolds in Neuroprotection
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] Indazole derivatives have shown potential in addressing neurological disorders like Parkinson's and Alzheimer's disease by modulating key signaling pathways and enzymatic activities.[4][5] Specifically, compounds such as 6-Hydroxy-1H-indazole have demonstrated a neuroprotective role in preclinical models of Parkinson's disease, suggesting that this heterocyclic system is a promising starting point for the development of novel neuroprotective agents.[6]
This application note details a strategic approach to the synthesis of novel this compound analogs and provides robust protocols for assessing their neuroprotective efficacy in established in vitro models of neuronal damage. The rationale behind this work is to explore the structure-activity relationship (SAR) of this indazole series to identify lead compounds with enhanced neuroprotective capabilities.
Synthetic Strategy: A Regioselective Approach to this compound Analogs
The synthesis of substituted indazoles can be achieved through various routes.[7][8] A common and effective method involves the diazotization and subsequent cyclization of appropriately substituted anilines.[9] For the synthesis of the this compound core, a plausible and efficient route commences with a commercially available substituted nitrotoluene. The general strategy involves the protection of the hydroxyl group, followed by a regioselective cyclization to form the indazole ring, and subsequent deprotection. Analog diversification can be achieved by introducing various substituents at different positions of the starting materials.
Proposed Synthetic Workflow
The following diagram outlines a representative synthetic scheme for the preparation of this compound. This multi-step synthesis prioritizes regioselectivity and yield.
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol: this compound
Materials:
-
2-Methyl-5-nitro-p-cresol
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Acetic anhydride
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Protection of the Hydroxyl Group
-
Dissolve 2-Methyl-5-nitro-p-cresol in anhydrous DCM.
-
Add DIPEA to the solution and cool to 0 °C.
-
Slowly add MOM-Cl and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Step 2: Reduction of the Nitro Group and Acetylation
-
Dissolve the protected intermediate in ethyl acetate.
-
Add 10% Pd/C and subject the mixture to hydrogenation (H₂ balloon or Parr shaker) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through Celite® and concentrate the filtrate.
-
Dissolve the resulting aniline in acetic anhydride and stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice water and stir until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Diazotization and Indazole Formation
-
Suspend the acetylated compound in glacial acetic acid.[9]
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.[9]
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
Step 4: Deprotection of the Hydroxyl Group
-
Dissolve the protected indazole in a mixture of methanol and concentrated HCl.
-
Stir the solution at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the final product, this compound, by flash column chromatography or recrystallization.
In Vitro Neuroprotection Assays: Evaluating Therapeutic Potential
To assess the neuroprotective effects of the synthesized this compound analogs, a series of in vitro assays using relevant neuronal cell lines and neurotoxic insults are recommended.[10][11] The human neuroblastoma cell line SH-SY5Y is a widely used and suitable model for initial screening.[12]
Experimental Workflow for Neuroprotection Assays
The following diagram illustrates the general workflow for evaluating the neuroprotective effects of the synthesized compounds.
Caption: General workflow for in vitro neuroprotection assays.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[10]
-
Treatment:
-
Pre-treat cells with various concentrations of the this compound analogs for 2-4 hours.
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., 200 µM H₂O₂ for oxidative stress) and incubate for 24 hours.[10]
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Express cell viability as a percentage of the untreated control.[10]
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the level of oxidative stress within the cells.
-
Follow steps 1-3 from the MTT assay protocol using appropriate plates (e.g., black-walled 96-well plates).
-
Probe Loading: After the treatment period, wash the cells with warm PBS. Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in a serum-free medium.[12]
-
Incubation: Incubate for 30 minutes at 37°C in the dark.[12]
-
Measurement: Wash the cells with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.[12]
Protocol 3: Western Blot Analysis for Apoptotic Markers
This technique is used to detect and quantify specific proteins involved in apoptosis.
-
Seed cells in 6-well plates and treat as described above.
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Blocking and Antibody Incubation:
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.[12]
-
Analysis: Perform densitometric analysis to quantify the protein expression levels.
Data Presentation and Interpretation
The results from the in vitro assays should be presented clearly to facilitate comparison between the different analogs.
Table 1: Hypothetical Neuroprotective Effects of this compound Analogs
| Compound ID | R1-Substituent | R2-Substituent | Cell Viability (% of Control) | Intracellular ROS (% of H₂O₂ Control) | Bcl-2/Bax Ratio (Fold Change) |
| Parent | H | H | 75 ± 5.2 | 60 ± 4.5 | 1.8 ± 0.2 |
| Analog A | Cl | H | 85 ± 4.8 | 45 ± 3.9 | 2.5 ± 0.3 |
| Analog B | OCH₃ | H | 80 ± 6.1 | 55 ± 5.1 | 2.1 ± 0.2 |
| Analog C | H | F | 78 ± 5.5 | 58 ± 4.7 | 1.9 ± 0.1 |
| H₂O₂ Control | - | - | 50 ± 3.9 | 100 | 0.5 ± 0.1 |
| Vehicle Control | - | - | 100 | 10 ± 1.5 | 1.0 ± 0.1 |
Data are presented as mean ± SD from three independent experiments.
Conclusion
This application note provides a detailed guide for the synthesis of novel this compound analogs and the evaluation of their neuroprotective properties. By systematically modifying the substituents on the indazole core and employing a battery of in vitro assays, researchers can identify promising lead compounds for further development as potential therapeutics for neurodegenerative diseases. The presented protocols are robust and can be adapted to screen a wide range of compounds for neuroprotective activity.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 12. benchchem.com [benchchem.com]
Introduction: The Strategic Value of 4-Methyl-1H-indazol-6-ol in Medicinal Chemistry
An Application Guide to the Functional Group Modification of 4-Methyl-1H-indazol-6-ol
The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of therapeutic agents, valued for its ability to engage in critical hydrogen bonding and π-stacking interactions within biological targets.[1][2] this compound, in particular, presents a versatile and strategically important starting material for drug discovery programs. Its structure features two primary sites for chemical elaboration: a nucleophilic phenolic hydroxyl group at the C6 position and an acidic proton on the pyrazole ring nitrogen (N-H).
The thoughtful and selective modification of these functional groups is paramount for tuning the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, as well as for exploring structure-activity relationships (SAR) to optimize biological potency and selectivity. This guide provides a detailed exploration of the chemical strategies and step-by-step protocols for the functional group modification of this compound, grounded in established chemical principles and field-proven insights.
PART 1: Foundational Principles of Reactivity and Selectivity
The synthetic utility of this compound is dictated by the distinct reactivity of its hydroxyl and N-H functionalities.
-
The 6-Hydroxyl Group (-OH): This phenolic group is acidic and highly amenable to deprotonation by a variety of bases, forming a potent phenoxide nucleophile. This allows for straightforward O-alkylation to form ethers and O-acylation to form esters.
-
The Indazole N-H Group: The indazole ring exists in two primary tautomeric forms, 1H- and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and predominant form.[1][3] Alkylation of the N-H group presents a significant regioselectivity challenge, as reactions can occur at either the N1 or N2 position, often yielding a mixture of isomers.[4] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, temperature, and the nature of the electrophile.[5][6] Generally, N1-substituted indazoles are thermodynamically more stable, while N2-substituted products can be favored under kinetic control.[4]
Given this dual reactivity, achieving selective modification often necessitates a protection-deprotection strategy to isolate the reactivity of one functional group while transforming the other.
PART 2: Modification of the 6-Hydroxyl Group
The phenolic hydroxyl group is typically the more straightforward site for initial modification due to its higher acidity compared to the N-H group under many conditions, allowing for selective deprotonation and subsequent reaction.
O-Alkylation via Williamson Ether Synthesis
The formation of an ether linkage at the C6 position is a common strategy to modulate lipophilicity and introduce new pharmacophoric elements. This is reliably achieved through the Williamson ether synthesis.
Causality Behind Experimental Choices: The reaction proceeds via the deprotonation of the weakly acidic phenol with a suitable base to form a nucleophilic phenoxide. This phenoxide then displaces a halide or other suitable leaving group from an alkyl electrophile (R-X) in an SN2 reaction.
-
Base Selection: The choice of base is critical. Mild bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and minimize side reactions. For less reactive alkylating agents or to ensure complete deprotonation, stronger bases like sodium hydride (NaH) can be employed, though this increases the risk of concurrent N-H deprotonation.
-
Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are ideal as they effectively solvate the cation of the base without interfering with the nucleophilicity of the phenoxide.
Protocol 1: General Procedure for O-Alkylation
This protocol describes the synthesis of 6-alkoxy-4-methyl-1H-indazole.
Workflow Diagram:
Caption: Workflow for the O-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the base (e.g., K₂CO₃, 2.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (R-X, 1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-alkoxy-4-methyl-1H-indazole.
O-Acylation for Ester Synthesis
Esterification of the 6-hydroxyl group can introduce functionalities that act as prodrugs or improve formulation properties. This is most commonly achieved by reaction with an acid chloride or anhydride.
Causality Behind Experimental Choices:
-
Reagents: Acyl chlorides (RCOCl) or anhydrides ((RCO)₂O) are highly reactive electrophiles.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is required to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving it to completion.
Reaction Scheme:
Caption: General scheme for O-acylation of the 6-hydroxyl group.
PART 3: Modification of the Indazole N-H Group
Modification at the indazole nitrogen is a powerful method for altering the core electronics and steric profile of the scaffold. However, it demands careful control of regioselectivity.
Regioselective N-Alkylation
Achieving selective N1- or N2-alkylation is a persistent challenge in indazole chemistry. The combination of a strong, non-nucleophilic base and a polar aprotic solvent is a widely adopted strategy to favor N1 substitution.[5][7]
Causality Behind Experimental Choices:
-
Base and Solvent: Using sodium hydride (NaH) in tetrahydrofuran (THF) or DMF deprotonates the indazole to form the indazolide anion. This combination has been shown to be a promising system for achieving high N1 selectivity.[5][7] The regioselectivity can be influenced by steric and electronic effects of substituents on the indazole ring.[6][7]
-
Thermodynamic vs. Kinetic Control: The N1-alkylated product is typically the more thermodynamically stable isomer. Conditions that allow for equilibration, such as higher temperatures or longer reaction times, may favor its formation.[4][5]
Protocol 2: N1-Selective Alkylation
This protocol details a method favoring the formation of 1-alkyl-4-methyl-1H-indazol-6-ol.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 - 1.3 equivalents)
-
Alkyl halide (e.g., iodomethane, ethyl bromide) (1.1 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 15-20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography. Note that separation of N1 and N2 isomers may be required.
N-H Protection for Selective O-Functionalization
To unambiguously modify the 6-hydroxyl group without competing N-functionalization, the indazole N-H can be temporarily protected.
Choosing a Protecting Group: The ideal protecting group should be easy to install, stable to the conditions of the subsequent reaction (e.g., O-alkylation), and readily removable under conditions that do not affect the newly installed functionality.
| Protecting Group | Introduction Reagent | Cleavage Conditions | Key Advantages/Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc₂O), DMAP | Trifluoroacetic acid (TFA); NaBH₄ in EtOH[8] | Stable to many basic/nucleophilic conditions. Acid-labile. |
| SEM | SEM-Cl, Base (e.g., NaH) | TBAF in THF; aq. HCl[9] | Stable to a wide range of conditions; can direct C3-lithiation.[9] |
| Sulfonyl | Phenylsulfonyl chloride (PhSO₂Cl) | Requires harsh cleavage conditions (e.g., reducing agents).[10] | Very robust; electron-withdrawing nature deactivates the ring.[10] |
General Workflow for N-Protected Synthesis:
Caption: Strategic workflow for O-functionalization via N-H protection.
PART 4: Summary and Outlook
The functionalization of this compound is a versatile endeavor that allows for extensive chemical diversification. Mastery of the techniques for selective O-alkylation/acylation and regiocontrolled N-alkylation is essential for any researcher or drug development professional working with this valuable scaffold. The choice between direct functionalization and a protecting group strategy must be made based on the desired final product and the specific reagents involved. The protocols and principles outlined in this guide provide a robust framework for the successful synthesis of novel indazole derivatives for therapeutic applications.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 4. connectjournals.com [connectjournals.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.ucc.ie [research.ucc.ie]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Strategies to Improve the Yield of 4-Methyl-1H-indazol-6-ol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for the synthesis of 4-Methyl-1H-indazol-6-ol. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-cancer and anti-inflammatory agents.[1][2][3] The synthesis of specifically substituted indazoles like this compound can be challenging, often facing issues with yield, regioselectivity, and purification.[2][4]
This guide is designed to provide in-depth troubleshooting advice and practical, field-proven insights to help you navigate the complexities of this synthesis. We will explore a common synthetic route, address specific problems you may encounter in a question-and-answer format, and provide detailed experimental protocols to enhance the success of your experiments.
Synthetic Overview: A Plausible Pathway
A robust and frequently employed strategy for constructing the indazole ring system begins with appropriately substituted anilines.[5][6] For the synthesis of this compound, a logical and controllable pathway starts from 3-methyl-4-nitrophenol. This multi-step synthesis allows for precise installation of the required functional groups and offers several points for optimization.
The overall workflow involves protection of the phenol, reduction of the nitro group, formation of the indazole ring via diazotization and cyclization, and a final deprotection step to yield the target molecule.
Caption: A plausible synthetic route to this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Question 1: I'm experiencing a very low yield during the diazotization and cyclization of 5-methyl-2-methoxyaniline to form 6-methoxy-4-methyl-1H-indazole. What are the likely causes and how can I fix it?
Answer: This is a critical step, and low yields often trace back to the stability of the diazonium salt intermediate and the efficiency of the subsequent intramolecular cyclization. The conversion of an ortho-substituted aniline to an indazole via diazotization is a classic method, but it requires careful control of reaction conditions.[5][6]
Causality Analysis & Solutions:
-
Purity of the Starting Amine:
-
The "Why": The starting aniline, 5-methyl-2-methoxyaniline, must be free of impurities, especially residual reducing agents (like tin salts if SnCl₂ was used for the nitro reduction) or oxidized byproducts. These impurities can consume the diazotizing agent (sodium nitrite) or interfere with the cyclization.
-
The "How": Ensure the aniline is thoroughly purified before use, for example, by column chromatography or recrystallization. Confirm its purity using ¹H NMR and LC-MS.
-
-
Temperature Control During Diazotization:
-
The "Why": Diazonium salts are notoriously unstable at elevated temperatures. The N-N triple bond is prone to decomposition, leading to the evolution of nitrogen gas and the formation of undesired phenol byproducts or tar.[7]
-
The "How": Maintain a strict temperature range of 0-5 °C throughout the dropwise addition of the sodium nitrite solution. Use an ice-salt bath for better temperature management. An internal thermometer is essential for accurate monitoring.
-
-
Rate and Method of Reagent Addition:
-
The "Why": A localized excess of sodium nitrite can lead to side reactions, including nitrosation of other functional groups. Adding the nitrite solution too quickly can cause an exothermic reaction, raising the temperature and decomposing the diazonium salt.[5]
-
The "How": Add a pre-chilled aqueous solution of sodium nitrite dropwise and slowly to the stirred acidic solution of the aniline. Ensure efficient stirring to disperse the reagent immediately and prevent localized heating.
-
-
Acidic Conditions:
-
The "Why": The reaction requires a sufficient excess of a non-nucleophilic acid (like acetic acid or dilute sulfuric acid) to protonate the aniline and generate nitrous acid in situ from sodium nitrite. Inadequate acidity can lead to an incomplete reaction.
-
The "How": Use a sufficient volume of acid to ensure the aniline salt is fully dissolved. Glacial acetic acid is often a good choice as it also serves as the solvent.[5]
-
Caption: Decision workflow for troubleshooting low cyclization yield.
Question 2: My final demethylation step to get this compound is incomplete or gives a low yield. How can I optimize this?
Answer: The cleavage of an aryl methyl ether is a standard transformation, but the indazole nucleus can complicate the reaction. The choice of reagent and reaction conditions is critical to ensure complete conversion without degrading the heterocyclic core.
Causality Analysis & Solutions:
| Potential Cause | Scientific Rationale (The "Why") | Recommended Solution (The "How") |
| Insufficiently Strong Reagent | The aryl C-O bond is strong. While reagents like 48% HBr can work, they often require high temperatures and long reaction times, which can degrade the indazole. Boron tribromide (BBr₃) is a more powerful Lewis acid that effectively cleaves aryl ethers under milder conditions. | Switch from HBr to BBr₃. A typical condition is 1.5-3.0 equivalents of BBr₃ in an inert solvent like dichloromethane (DCM) at a low temperature (e.g., -78 °C to 0 °C), followed by warming to room temperature. |
| Reagent Decomposition | BBr₃ is highly sensitive to moisture. If it has been improperly stored or handled, its activity will be significantly reduced, leading to an incomplete reaction. | Use a fresh bottle or a recently opened bottle of BBr₃ stored under an inert atmosphere. Handle it strictly under nitrogen or argon. |
| Complexation with Indazole Nitrogens | The Lewis acidic BBr₃ can coordinate with the basic nitrogen atoms of the indazole ring. This non-productive binding can consume the reagent, requiring more than one equivalent for the ether cleavage itself. | Use a slight excess of BBr₃ (at least 2 equivalents) to account for complexation. Monitor the reaction closely by TLC or LC-MS until the starting material is fully consumed. |
| Inadequate Quenching/Work-up | The work-up procedure is crucial. Improper quenching can lead to the reformation of the ether or decomposition of the product. The product, being a phenol, might be partially soluble in aqueous base, leading to loss during extraction. | Quench the reaction carefully by slowly adding methanol or water at a low temperature. To isolate the product, adjust the pH to be slightly acidic (pH 5-6) before extraction with an organic solvent like ethyl acetate to ensure the phenol is in its neutral form. |
Question 3: My final product is contaminated with an inseparable impurity. I suspect it's a regioisomer. How could this have formed and how can I prevent it?
Answer: Regioisomer formation is a common challenge in the synthesis of substituted aromatics and heterocycles.[7] The source of the isomer can be either the starting materials or a lack of regioselectivity in one of the reaction steps.
Causality Analysis & Solutions:
-
Isomeric Impurity in Starting Material:
-
The "Why": The initial starting material, 3-methyl-4-nitrophenol, might be contaminated with its isomer, 5-methyl-2-nitrophenol. This impurity would then be carried through the entire synthetic sequence, ultimately producing the isomeric 4-methyl-1H-indazol-5-ol, which can be very difficult to separate from the desired 6-ol product.
-
The "How": Validate your starting materials. Before beginning the synthesis, analyze the 3-methyl-4-nitrophenol by GC-MS or ¹H NMR to confirm its isomeric purity. If significant isomeric contamination is found, purify it by fractional crystallization or preparative chromatography.
-
-
Lack of Regioselectivity in Cyclization:
-
The "Why": While the cyclization of 5-methyl-2-methoxyaniline is expected to be highly regioselective to form the 6-methoxy-4-methyl-1H-indazole, alternative cyclization pathways, though minor, can sometimes be triggered by specific reaction conditions (e.g., incorrect acid, presence of certain metal ions).
-
The "How": Stick to well-established protocols for this type of transformation.[5] Using glacial acetic acid as the solvent and acid source generally provides high regioselectivity. Avoid overly harsh conditions that might promote side reactions.
-
Confirmation of Regiostructure: The definitive way to confirm the structure of your final product and identify the isomeric impurity is through 2D NMR techniques, specifically NOESY (Nuclear Overhauser Effect Spectroscopy). A NOESY experiment on the final product should show a correlation between the C4-methyl protons and the proton at C5, but not the proton at C7. This can unambiguously confirm the 6-hydroxy substitution pattern.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions I should take during this synthesis? A1: Several reagents in this synthesis require careful handling.
-
Sodium Nitrite (NaNO₂): It is a strong oxidizer and is toxic. Avoid contact with skin and eyes, and do not mix it with strong acids in a concentrated form, as this can release toxic nitrogen oxides.
-
Boron Tribromide (BBr₃): It is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including heavy-duty gloves and a face shield.
-
Hydrogenation: If using H₂/Pd-C for the nitro reduction, be aware that palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle it wet and under an inert atmosphere. Ensure the reaction vessel is properly purged to avoid creating an explosive mixture of hydrogen and air.
Q2: How can I effectively monitor the progress of each reaction step? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting material and the product (e.g., varying ratios of hexane/ethyl acetate or DCM/methanol). Stain with potassium permanganate or view under UV light. For more quantitative analysis and to check for trace impurities, LC-MS is highly recommended, especially for the final steps.
Q3: Are there alternative routes to synthesize this compound? A3: Yes, other strategies exist. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for constructing substituted indazoles.[1][8][9] One could envision a route starting with a di-halogenated toluene, followed by sequential functionalization. However, the pathway described in this guide is often more cost-effective and scalable, relying on classical, well-understood reactions.
Q4: What analytical techniques are essential for characterizing the final product? A4: A full characterization is crucial to confirm the identity and purity of this compound.[10]
-
¹H and ¹³C NMR: To confirm the chemical structure and the position of the substituents.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups like the O-H and N-H stretches.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-4-methyl-1H-indazole
-
Nitro Reduction: To a stirred solution of 3-methyl-4-nitroanisole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).
-
Heat the mixture to reflux (approx. 78 °C) and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously until the pH is ~8. The tin salts will precipitate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Extract the filtrate with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 5-methyl-2-methoxyaniline. Purify by column chromatography if necessary.
-
Diazotization and Cyclization: Dissolve the purified 5-methyl-2-methoxyaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water and add it dropwise to the stirred aniline solution, ensuring the temperature does not exceed 5 °C.[5]
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours or until TLC indicates the reaction is complete.
-
Pour the reaction mixture into ice water and neutralize carefully with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 6-methoxy-4-methyl-1H-indazole.
Protocol 2: Demethylation to this compound
-
Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 6-methoxy-4-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add boron tribromide (BBr₃, 2.5 eq, either as a 1M solution in DCM or neat) via syringe.
-
Reaction: After the addition, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 4-12 hours, monitoring by TLC.
-
Quenching: Once the reaction is complete, cool the flask back down to 0 °C and quench the reaction by slowly adding methanol, followed by water.
-
Work-up: Dilute the mixture with water and adjust the pH to 5-6 with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by column chromatography or recrystallization to yield pure this compound.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
Technical Support Center: Separation and Purification of 4-Methyl-1H-indazol-6-ol Isomers
Welcome to the Technical Support Center for the separation and purification of 4-Methyl-1H-indazol-6-ol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the purification of this important pharmaceutical intermediate. The purity of such intermediates is paramount, as even minute impurities can impact the efficacy, safety, and stability of the final Active Pharmaceutical Ingredient (API).[1][2]
Understanding the Challenge: The Nature of Indazole Isomers
The synthesis of substituted indazoles often yields a mixture of constitutional isomers and regioisomers, primarily the N-1 and N-2 substituted forms.[3][4] These isomers can have very similar physicochemical properties, making their separation a significant challenge.[5] For this compound, the primary isomers of concern are typically the N-1 and N-2 tautomers/isomers. Accurate identification and separation are critical as different isomers may exhibit distinct pharmacological and toxicological profiles.
Part 1: Isomer Identification - A Prerequisite to Purification
Before attempting any purification, it is crucial to identify the isomers present in your crude mixture. Spectroscopic methods are indispensable for this purpose.[3][6]
Key Spectroscopic Differentiators for 1H- and 2H-Indazole Isomers
| Spectroscopic Technique | Key Feature for 1H-Isomer (e.g., this compound) | Key Feature for 2H-Isomer (e.g., 4-Methyl-2H-indazol-6-ol) | Reference |
| ¹H NMR | Presence of a broad N-H signal around 13.40 ppm. | Absence of the N-H signal. The H-3 proton is typically more deshielded (appears at a higher chemical shift) compared to the 1H-isomer. | [3] |
| ¹³C NMR | Distinct chemical shifts for the carbon atoms in the heterocyclic ring. | Significant differences in the chemical shifts of the carbon atoms, particularly C-3 and C-7a, compared to the 1H-isomer. | [4] |
| IR Spectroscopy | Characteristic N-H stretching vibration band. | Absence of the N-H stretching band. | [3] |
| Mass Spectrometry (MS) | Will show the same molecular ion peak as the 2H-isomer. | Will show the same molecular ion peak as the 1H-isomer. | [3] |
Expert Insight: While MS will not distinguish between the isomers based on the parent ion, fragmentation patterns may differ. However, NMR and IR are the most definitive techniques for initial identification.[4]
Part 2: Purification Methodologies
The two primary methods for separating and purifying this compound isomers are fractional crystallization and column chromatography.
Method 1: Fractional Crystallization
This classical technique is often the most scalable and cost-effective method for isomer separation.[7] The principle lies in the slight differences in solubility of the isomers in a particular solvent or solvent system.[8]
Step-by-Step Protocol for Fractional Crystallization:
-
Solvent Screening: The choice of solvent is critical. The ideal solvent will dissolve the mixture at an elevated temperature and allow for the selective crystallization of one isomer upon cooling.[9]
-
Dissolution: In an appropriately sized flask, add the crude isomeric mixture and the chosen solvent. Heat the mixture to boiling with stirring to ensure complete dissolution. Use the minimum amount of hot solvent necessary.[9]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR. The mother liquor will be enriched with the more soluble isomer.
-
Second Crop: The mother liquor can be concentrated and cooled again to obtain a second crop of crystals, which may be enriched in the other isomer.[9]
Diagram: Workflow for Fractional Crystallization
Caption: Workflow for separating isomers via fractional crystallization.
Method 2: Column Chromatography
For challenging separations or when high purity is required for smaller quantities, column chromatography is the method of choice.[10]
Step-by-Step Protocol for Column Chromatography:
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the separation of indazole derivatives.[9][10]
-
Mobile Phase Selection: The choice of eluent is crucial for achieving good separation. A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).
-
Thin Layer Chromatography (TLC) First: Before running a column, optimize the solvent system using TLC. The goal is to find a system that gives good separation between the isomer spots, with Rf values ideally between 0.2 and 0.4 for the target compound.[9]
-
-
Column Packing: Prepare a silica gel column, ensuring it is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude mixture in a minimum amount of the mobile phase or a stronger solvent (that is then evaporated onto a small amount of silica) and carefully load it onto the top of the column.
-
Elution: Begin eluting with the chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective for separating closely related isomers than an isocratic (constant composition) elution.[9]
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Combining and Evaporation: Combine the pure fractions containing the desired isomer and remove the solvent under reduced pressure.
-
Purity Confirmation: Confirm the purity of the isolated isomer using HPLC and NMR.
Part 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) | Reference |
| Low Recovery After Recrystallization | 1. The chosen solvent is too effective, even at low temperatures. 2. Too much solvent was used. 3. Incomplete precipitation. | 1. Re-evaluate your choice of solvent. A solvent in which the compound has high solubility when hot and low solubility when cold is ideal. 2. Use the minimum amount of hot solvent required for complete dissolution. 3. Ensure the solution is thoroughly cooled. Consider concentrating the mother liquor to recover more product. | [9] |
| Oiling Out During Crystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | 1. Lower the temperature at which the compound dissolves by using a lower-boiling solvent or a mixed solvent system. 2. Add a small seed crystal to induce crystallization. 3. Try a different solvent. | [11] |
| Poor Separation/Overlapping Peaks in Column Chromatography | 1. The mobile phase polarity is not optimal. 2. The column was overloaded with the sample. 3. The column was not packed properly. | 1. Optimize the mobile phase using TLC. Try a shallower gradient or a different solvent system. 2. Reduce the amount of sample loaded onto the column. 3. Repack the column carefully to ensure it is homogenous. | [5][10] |
| Compound Won't Elute from the Column | The eluent is too non-polar, causing the compound to strongly adsorb to the silica gel. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A small amount of methanol can be added to chloroform or dichloromethane to significantly increase polarity. | [9] |
| Peak Tailing in HPLC Analysis | 1. Secondary interactions with residual silanol groups on the column. 2. Column overload. | 1. Add a small amount of an acidic modifier like 0.1% formic acid or acetic acid to the mobile phase to suppress silanol activity. 2. Dilute the sample and re-inject. | [5] |
Diagram: Troubleshooting Logic for Poor Chromatographic Separation
Caption: Troubleshooting workflow for poor chromatographic separation.
Part 4: Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound resulted in a mixture of isomers. Which ones are they likely to be? A1: Synthetic routes for indazoles often produce a mixture of N-1 and N-2 substituted isomers.[3] Therefore, you likely have a mixture of this compound and 4-Methyl-2H-indazol-6-ol. It is also possible to have positional isomers if the starting materials were not pure.
Q2: I am having trouble separating the isomers by recrystallization. What is the most critical factor to consider? A2: Solvent selection is the most critical factor.[9] You need to perform a thorough solvent screen to find a solvent or a mixed solvent system that maximizes the solubility difference between the two isomers at different temperatures. A patent for separating substituted indazole isomers suggests that mixed solvents of acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water are particularly effective.[7]
Q3: Can I use reverse-phase chromatography to separate these isomers? A3: Yes, reverse-phase HPLC is an excellent analytical tool to check the purity and can be scaled up to preparative HPLC for purification. A C18 column is a good starting point.[5] For challenging isomer separations, a phenyl-hexyl column might offer better selectivity due to π-π interactions.[12]
Q4: How can I confirm the identity of each separated isomer? A4: After separation, you must perform structural elucidation. The most definitive method is ¹H and ¹³C NMR spectroscopy.[4] The presence or absence of the N-H proton signal in ¹H NMR is a key indicator to differentiate between N-1 and N-2 isomers.[3]
Q5: Are there any safety precautions I should take when working with these compounds and solvents? A5: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The solvents used for chromatography and recrystallization are often flammable and can be harmful if inhaled or absorbed through the skin. Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. nbinno.com [nbinno.com]
- 2. htdchem.com [htdchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. shyzchem.com [shyzchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Challenges of 4-Methyl-1H-indazol-6-ol
Introduction & Scope
Welcome to the technical support guide for 4-Methyl-1H-indazol-6-ol. This document is designed for researchers, scientists, and drug development professionals who are incorporating this compound into biological assays. Due to its chemical structure—a substituted indazole—this compound exhibits limited aqueous solubility, a common challenge that can lead to experimental artifacts, data variability, and underestimated potency if not properly addressed.[1][2][3]
This guide provides a series of troubleshooting steps, detailed protocols, and frequently asked questions (FAQs) to help you navigate these challenges. Our goal is to ensure your experimental setup is robust, reproducible, and yields accurate, reliable data.
Section 1: Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my aqueous cell culture medium. Why did this happen and what should I do?
This is a classic and very common issue known as "solvent-shift" precipitation.
Causality: this compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but its solubility in aqueous buffers or cell culture media is significantly lower.[4] When you add the concentrated DMSO stock to the aqueous medium, the DMSO rapidly disperses, and the local solvent environment around the compound molecules shifts from being DMSO-rich to water-rich.[4] The aqueous medium cannot maintain the compound in solution at this high concentration, causing it to crash out or precipitate.[4][5][6]
Troubleshooting Steps:
-
Optimize the Dilution Protocol: Do not add the DMSO stock directly into the final large volume of media. Instead, perform a serial or intermediate dilution. Try adding the DMSO stock to a smaller, rapidly vortexing volume of media to aid dispersion before bringing it to the final volume.[7]
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5%, as higher concentrations can be toxic to cells and may still not be sufficient to maintain solubility.[8][9]
-
Warm the Medium: Pre-warming your assay medium to 37°C can sometimes help keep the compound in solution, but this is not always sufficient.[5]
-
Assess Kinetic vs. Thermodynamic Solubility: The observed precipitation indicates you have exceeded the compound's thermodynamic solubility limit in the final assay buffer. You may need to work at lower concentrations or explore advanced formulation strategies (see Section 2).
Q2: What is the maximum concentration of this compound I can realistically expect to achieve in a standard phosphate-buffered saline (PBS) or cell culture medium?
The exact thermodynamic solubility in complex media is difficult to predict and must be determined empirically. While specific public data for this compound is limited, compounds with similar structures (e.g., substituted indazoles) are often classified as poorly soluble, with aqueous solubility typically in the low micromolar (µM) or even sub-micromolar range.
Recommendation: Perform a simple kinetic solubility assessment. Prepare a high-concentration stock in DMSO (e.g., 10-20 mM) and add it to your assay buffer to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Incubate under your assay conditions (e.g., 37°C for 1-2 hours) and look for visible precipitation or measure the concentration of the supernatant by HPLC-UV. This will give you a practical upper concentration limit for your specific conditions.
Q3: Are there alternative solvents to DMSO I can use for my stock solution?
While DMSO is the most common primary solvent for poorly soluble compounds, other options can be considered, though each has its own limitations.[1]
| Solvent | Pros | Cons & Cautions |
| Ethanol (EtOH) | Less cytotoxic than DMSO for some cell lines; volatile.[10][11] | May not be as strong a solvent as DMSO. Can affect cell signaling pathways. Final concentration should be kept low (<0.5%).[8][9] |
| Dimethylformamide (DMF) | Strong solubilizing power, similar to DMSO. | Generally more toxic than DMSO; use with caution and perform rigorous vehicle controls. |
| Polyethylene Glycol (PEG 300/400) | Can be used as a co-solvent to improve aqueous solubility.[10] | Increases viscosity. May interfere with some assay readouts. Requires careful validation. |
Expert Insight: For most in vitro assays, it is often more effective to optimize the formulation using DMSO as the primary stock solvent rather than switching to a different primary solvent. The key is managing the dilution into the aqueous phase.
Q4: My compound seems to "disappear" or lose activity over the course of a long (24-48h) cell-based assay. Could this be a solubility issue?
Yes, this is a distinct possibility. Even if you don't see visible precipitation initially, the compound may be slowly precipitating out of the solution over time, especially in the presence of serum proteins which can sometimes bind to and effectively sequester the compound. This reduces the free concentration of the compound available to interact with its target.
Recommendations:
-
Non-specific Binding: The compound could be adsorbing to the plasticware. Consider using low-binding plates.
-
Stability Assessment: The compound may be chemically unstable in your media. Perform an incubation study where you measure the compound concentration in the media over the time course of your experiment using a method like LC-MS.
-
Solubility Enhancement: If solubility is the root cause, using a formulation aid like cyclodextrin can help maintain the compound's concentration over time.
Section 2: Advanced Solubilization Strategies
If standard methods using co-solvents like DMSO are insufficient, more advanced formulation strategies may be required. The following flowchart provides a decision-making framework.
Solubilization Strategy Decision Workflow
Caption: Decision workflow for selecting an appropriate solubilization strategy.
In-Depth Look: Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules.[12][13][14] They have a hydrophilic exterior and a hydrophobic inner cavity, which encapsulates the hydrophobic guest molecule, thereby increasing its apparent aqueous solubility.[13]
-
Which CD to Use? Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro and in vivo studies due to its high aqueous solubility and low toxicity profile.[13]
-
Mechanism: HP-β-CD effectively shields the hydrophobic this compound molecule from the aqueous environment, preventing self-aggregation and precipitation.[12][15] This can improve bioavailability and ensure a more stable concentration in your assay.[16]
-
Considerations: The use of CDs must be validated in your system. At high concentrations, they can extract cholesterol from cell membranes. Always run a "CD-only" vehicle control to ensure the cyclodextrin itself is not causing a biological effect.[8][9]
Section 3: Protocol Library
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the standard procedure for preparing an accurate and reliable concentrated stock solution.[17][18][19]
Materials:
-
Anhydrous, cell-culture grade DMSO
-
Analytical balance
-
Class A volumetric flask
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 148.16 g/mol * 1000 = 1.48 mg
-
-
Weighing: Accurately weigh out approximately 1.48 mg of this compound and record the exact weight.
-
Dissolution: Transfer the compound to a clean, dry glass vial. Add approximately 80% of the final required volume of DMSO (e.g., 800 µL for a 1 mL final volume).
-
Solubilization: Cap the vial tightly and vortex vigorously. If necessary, use a brief sonication in a water bath to ensure complete dissolution. Visually inspect against a light source to confirm no solid particles remain.
-
Final Volume: Once fully dissolved, carefully add DMSO to reach the final calculated volume. For example, if you weighed exactly 1.48 mg, add DMSO to a final volume of 1.0 mL.
-
Labeling & Storage: Label the vial clearly with the compound name, exact concentration, solvent, date, and your initials.[22] Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Determining Maximum Tolerated Co-Solvent Concentration
Before increasing the DMSO concentration in your assay, you must determine the highest percentage your cells can tolerate without affecting their viability or the assay readout.
Procedure:
-
Cell Plating: Plate your cells at the density used for your main experiment and allow them to adhere overnight.
-
Vehicle Preparation: Prepare a dilution series of your vehicle (e.g., DMSO) in the complete cell culture medium. Typical final concentrations to test are 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%.
-
Treatment: Replace the old medium with the medium containing the different vehicle concentrations. Include a "medium-only" control (0% DMSO).
-
Incubation: Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Assay: Perform your standard cell viability assay (e.g., MTT, CellTiter-Glo®) or the functional assay of interest.
-
Analysis: Plot the assay signal against the DMSO concentration. The maximum tolerated concentration is the highest percentage that does not cause a statistically significant change in the signal compared to the 0% control.
Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol describes how to prepare a stock solution using HP-β-CD to enhance aqueous solubility.
Materials:
-
10 mM stock solution of this compound in DMSO (from Protocol 1)
-
HP-β-CD powder
-
Assay buffer (e.g., PBS or serum-free medium)
Procedure:
-
Prepare CD Solution: Prepare a 2-10% (w/v) solution of HP-β-CD in your assay buffer. For example, to make a 5% solution, dissolve 500 mg of HP-β-CD in 10 mL of buffer. Gentle warming (40-50°C) may be required to fully dissolve the CD. Cool to room temperature before use.
-
Complexation: Slowly add the concentrated DMSO stock of your compound to the vortexing HP-β-CD solution. The molar ratio of CD to compound is critical; a starting point is often a 10:1 or higher molar excess of CD.
-
Equilibration: Allow the mixture to equilibrate for at least 1 hour at room temperature with gentle agitation to ensure the formation of the inclusion complex.
-
Dilution & Use: This CD-formulated stock can now be used for further dilutions into your final assay medium.
-
Validation (Crucial): Always run parallel controls:
-
Vehicle Control: The final concentration of HP-β-CD and DMSO in assay medium, without the compound.
-
Compound Control (if possible): The compound prepared with DMSO alone at the highest achievable soluble concentration. This ensures that any observed biological effect is due to the compound itself and not the formulation excipients.
-
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of some cosolvents and surfactants on viability of cancerous cell lines [rjpharmacognosy.ir]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 15. Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery [blog.alliedmarketresearch.com]
- 16. cyclodextrinnews.com [cyclodextrinnews.com]
- 17. fastercapital.com [fastercapital.com]
- 18. phytotechlab.com [phytotechlab.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. chembk.com [chembk.com]
- 21. This compound | CymitQuimica [cymitquimica.com]
- 22. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimization of Reaction Conditions for Indazole Ring Formation
Welcome to the Technical Support Center for Indazole Ring Formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the indazole scaffold, a privileged structure in medicinal chemistry. Here, we address common challenges encountered during experimental work, providing in-depth troubleshooting advice, detailed protocols, and the causal reasoning behind our recommendations to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low to No Yield of the Desired Indazole Product
Question: I am performing an indazole synthesis, but my reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?
Answer: Low yields in indazole synthesis are a common hurdle and can stem from several factors. A systematic approach to troubleshooting is crucial.
Causality and Solution Pathways:
-
Inadequate Catalyst Activity or Loading: Many modern indazole syntheses are catalyst-dependent. The choice and handling of the catalyst are paramount.
-
Insight: Copper and palladium catalysts are frequently employed for C-N and N-N bond formations in indazole synthesis.[1][2] Their catalytic cycles can be sensitive to air, moisture, and impurities.
-
Troubleshooting Steps:
-
Catalyst Choice: Ensure you are using the optimal catalyst for your specific transformation. For instance, copper(I) oxide nanoparticles have been shown to be effective in one-pot, three-component reactions.[3] For cross-coupling strategies, palladium catalysts like Pd(OAc)₂ with appropriate ligands are common.[4]
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While higher loading can improve yield, it may also lead to increased side products and cost. It is crucial to optimize the catalyst loading for your specific substrate.
-
Catalyst Deactivation: If using a palladium catalyst, ensure anaerobic conditions, as oxygen can deactivate the catalyst. For copper-catalyzed reactions, the oxidation state of the copper source can be critical.
-
-
-
Suboptimal Reaction Temperature: The temperature profile of the reaction is a critical parameter that influences both reaction rate and selectivity.
-
Insight: Some cyclization reactions require significant thermal energy to overcome the activation barrier. However, excessively high temperatures can lead to decomposition of starting materials, intermediates, or the final product.[5]
-
Troubleshooting Steps:
-
Temperature Screening: If you are observing low conversion, a stepwise increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction by TLC or LC-MS is recommended.
-
Thermal Decomposition: If you suspect product decomposition at higher temperatures, consider running the reaction at a lower temperature for a longer duration.
-
-
-
Incorrect Solvent Choice: The solvent plays a multifaceted role, influencing solubility, reactant stability, and the reaction mechanism itself.
-
Insight: Aprotic polar solvents like DMSO and DMF are often effective for indazole synthesis as they can facilitate the necessary bond formations and often lead to higher yields.[4][6]
-
Troubleshooting Steps:
-
Solvent Screening: If your yield is low, consider screening a range of solvents with varying polarities and coordinating abilities.
-
Solubility: Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can severely limit reaction rates.
-
-
Issue 2: Formation of Undesired Regioisomers (1H- vs. 2H-Indazoles)
Question: My reaction is producing a mixture of 1H- and 2H-indazole isomers, and I need to selectively synthesize one over the other. How can I control the regioselectivity?
Answer: Controlling the regioselectivity of N-substitution on the indazole ring is a frequent challenge. The 1H-indazole is generally the thermodynamically more stable tautomer, but kinetic control can often favor the 2H-isomer.[1]
Factors Influencing Regioselectivity and Optimization Strategies:
-
Steric Hindrance: The steric bulk of both the incoming electrophile and the substituents already present on the indazole precursor can significantly influence the site of substitution.
-
Insight: Bulky substituents at the C3 position of the indazole precursor can sterically hinder the approach of an electrophile to the N1 position, thereby favoring N2-alkylation.[7]
-
Strategy: To favor the 1H-isomer, use a less sterically demanding electrophile or a precursor with smaller substituents. Conversely, to favor the 2H-isomer, a bulkier electrophile can be employed.
-
-
Electronic Effects: The electronic nature of the substituents on the benzene ring of the indazole precursor can direct the substitution.
-
Insight: Electron-withdrawing groups at the C7 position have been observed to favor N2-alkylation.[7]
-
Strategy: Judicious placement of electron-donating or withdrawing groups on your starting material can be a powerful tool to direct regioselectivity.
-
-
Reaction Conditions (Base and Solvent): The choice of base and solvent system is a critical determinant of regioselectivity.
-
Insight: The use of a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent like THF often favors the formation of the thermodynamically more stable N1-substituted product.[7] In contrast, Mitsunobu conditions are known to often favor the N2-isomer.[7]
-
Strategy: To selectively obtain the 1H-indazole, consider using NaH in THF. For the 2H-indazole, exploring Mitsunobu conditions could be a viable approach.
-
Regioselectivity Control Summary Table:
| Factor | Favors 1H-Indazole | Favors 2H-Indazole |
| Sterics | Small substituent at C3 | Bulky substituent at C3 |
| Electronics | Electron-donating groups | Electron-withdrawing group at C7 |
| Conditions | NaH, THF | Mitsunobu (PPh₃, DEAD/DIAD) |
Issue 3: Side Reactions and Impurity Formation
Question: I am observing significant side product formation in my indazole synthesis. What are the common side reactions and how can I minimize them?
Answer: The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions for your specific synthetic route is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Dimerization of Intermediates: In syntheses involving reactive intermediates like nitrile oxides or diazo compounds, dimerization can be a significant competing reaction.[8]
-
Insight: This is often concentration-dependent.
-
Mitigation:
-
High Dilution: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction relative to the intramolecular cyclization.
-
Slow Addition: Adding the precursor of the reactive intermediate slowly over the course of the reaction can maintain a low instantaneous concentration, thus minimizing dimerization.
-
-
-
Over-oxidation or Reduction: Depending on the synthetic route, the starting materials or the indazole product itself can be susceptible to unwanted oxidation or reduction.
-
Insight: For example, in syntheses involving nitroarenes, controlling the reduction to the desired amino intermediate without over-reduction is crucial.
-
Mitigation:
-
Choice of Reagents: Select milder oxidizing or reducing agents.
-
Stoichiometry Control: Carefully control the stoichiometry of the reagents.
-
Temperature Control: Perform the reaction at a lower temperature to improve selectivity.
-
-
-
Hydrolysis of Intermediates or Products: If your reaction conditions involve water, either as a solvent or an impurity, hydrolysis of sensitive functional groups or intermediates can occur.
-
Insight: For instance, in a Davis-Beirut reaction, while a small amount of water can be beneficial, excessive water can lead to a sharp decrease in yield.[7]
-
Mitigation:
-
Anhydrous Conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Addition of Water: If water is necessary for the reaction, its amount should be carefully optimized.
-
-
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 1H-Indazoles from o-Haloaryl N-Sulfonylhydrazones
This protocol is adapted from a method described by Wang et al. and offers a versatile approach to 1H-indazoles at lower temperatures and catalyst loadings.[1]
Step-by-Step Methodology:
-
To a sealed reaction vessel under an inert atmosphere (N₂ or Ar), add the o-haloaryl N-sulfonylhydrazone (1.0 mmol), Cu(OAc)₂·H₂O (0.1 mmol, 10 mol%), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Add a polar aprotic solvent, such as DMF or DMSO (5 mL).
-
Stir the reaction mixture at the optimized temperature (typically between 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1H-indazole.
Protocol 2: Metal-Free Synthesis of 1H-Indazoles from Arylhydrazones via C-H Amination
This protocol, based on the work of Chang et al., utilizes iodine in the presence of a base for the synthesis of 1H-indazoles.[1]
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the arylhydrazone (1.0 mmol) in a suitable solvent such as DMSO.
-
Add iodine (I₂) (1.2 mmol), potassium iodide (KI) (1.2 mmol), and sodium acetate (NaOAc) (2.0 mmol).
-
Heat the reaction mixture to the optimized temperature (typically 100-120 °C) and stir until the starting material is consumed, as indicated by TLC analysis.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure 1H-indazole.
Visualizing Reaction Optimization
Decision-Making Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in indazole synthesis.
Factors Influencing Indazole Regioselectivity
Caption: Key factors controlling regioselectivity in indazole synthesis.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2H-Indazole synthesis [organic-chemistry.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
scale-up synthesis considerations for 4-Methyl-1H-indazol-6-ol production
Welcome to the Technical Support Center for the synthesis of 4-Methyl-1H-indazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up production of this important chemical intermediate.
Introduction to this compound
This compound is a key building block in medicinal chemistry, recognized for its role in the synthesis of various pharmacologically active compounds.[1][2] The indazole scaffold is a privileged structure in drug discovery, appearing in molecules with a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1][3] Scaling up the synthesis of this compound from the lab to pilot or production scale presents unique challenges that require careful consideration of reaction conditions, impurity profiles, and purification methods.
Recommended Synthetic Pathway for Scale-Up
While several synthetic routes to indazole derivatives exist, a robust and scalable synthesis of this compound often involves a multi-step process. A common strategy begins with a substituted aniline and proceeds through cyclization to form the indazole core, followed by functional group manipulations.
Below is a generalized workflow for the synthesis of this compound:
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol: A Representative Synthesis
This protocol outlines a common laboratory-scale synthesis that can be adapted for scale-up.
Step 1: Diazotization of 2-Amino-5-hydroxytoluene
-
Dissolve 2-Amino-5-hydroxytoluene in an appropriate acidic medium (e.g., aqueous HCl) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.
Step 2: Reductive Cyclization
-
In a separate vessel, prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂), in a suitable solvent.
-
Add the cold diazonium salt solution dropwise to the reducing agent solution. An exothermic reaction is expected, so careful temperature control is crucial.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 3: Work-up and Isolation
-
Quench the reaction mixture by carefully adding it to a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid and precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
Step 4: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the diazotization step?
A1: Temperature control is paramount. The diazonium salt intermediate is often unstable at higher temperatures and can decompose, leading to reduced yields and the formation of impurities. Maintaining the temperature between 0-5 °C is crucial for a successful reaction. The rate of addition of the sodium nitrite solution should also be carefully controlled to prevent localized overheating.
Q2: I'm observing the formation of a dark-colored, tar-like substance during the cyclization. What could be the cause?
A2: The formation of tarry byproducts is often indicative of decomposition of the diazonium salt or side reactions. This can be caused by:
-
Elevated temperatures: As mentioned, diazonium salts are thermally labile.
-
Incorrect stoichiometry: An excess of the diazotizing agent can lead to undesired side reactions.
-
Presence of impurities: Impurities in the starting aniline can also contribute to byproduct formation.
To mitigate this, ensure precise temperature control, use high-purity starting materials, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Q3: My overall yield is low. What are the likely points of product loss?
A3: Low yields can stem from several factors throughout the process:
-
Incomplete reaction: Monitor the reaction progress closely using TLC or HPLC to ensure it has gone to completion.
-
Product solubility: this compound has some solubility in water. During the aqueous work-up, product can be lost to the aqueous phase. Consider back-extracting the aqueous layers with an organic solvent like ethyl acetate to recover dissolved product.[4]
-
Purification losses: During recrystallization or chromatography, some product loss is inevitable. Optimize your purification method to maximize recovery while achieving the desired purity.
Q4: How can I effectively remove inorganic salts from my crude product after work-up?
A4: After neutralization and filtration, the crude product can be contaminated with inorganic salts. A thorough wash of the filter cake with deionized water is the first step. If salts persist, dissolving the crude product in a suitable organic solvent in which the salts are insoluble (e.g., ethyl acetate) and then filtering the solution can be an effective method.
Troubleshooting Specific Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of Isomeric Impurities | Non-selective cyclization or rearrangement reactions. | Optimize reaction conditions (temperature, solvent, pH). Analyze the impurity profile by LC-MS to identify the isomers and adjust the synthetic strategy if necessary. |
| Inconsistent Batch-to-Batch Yields | Variations in raw material quality, reaction temperature, or stirring efficiency at a larger scale. | Implement strict quality control for starting materials. Ensure consistent and efficient mixing. Use a temperature-controlled reactor for better heat management. |
| Product Discoloration | Oxidation of the hydroxyl group or presence of colored impurities. | Perform the reaction and work-up under an inert atmosphere. Consider treatment with activated carbon during the purification step. |
| Difficulty in Filtration | Fine particle size of the precipitated product. | Adjust the precipitation conditions (e.g., rate of neutralization, temperature) to encourage the formation of larger crystals. Consider using a filter aid. |
Scale-Up Considerations
Transitioning from a laboratory-scale synthesis to a larger-scale production requires careful planning and process optimization.
Key Scale-Up Challenges and Solutions
| Challenge | Considerations and Solutions |
| Heat Transfer | The diazotization and cyclization steps are often exothermic. On a larger scale, inefficient heat dissipation can lead to runaway reactions and byproduct formation. Solution: Use a jacketed reactor with a reliable cooling system. Control the rate of reagent addition to manage the heat evolution. |
| Mixing Efficiency | Inadequate mixing can result in localized "hot spots" and incomplete reactions. Solution: Select an appropriate reactor and impeller design to ensure homogenous mixing of the reaction mass. |
| Reagent Handling and Safety | Handling large quantities of hazardous materials like acids and sodium nitrite requires stringent safety protocols. Solution: Implement appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods, closed-transfer systems), and have emergency procedures in place. |
| Process Analytical Technology (PAT) | Monitoring reaction progress in real-time is crucial for process control and optimization. Solution: Employ in-situ monitoring techniques such as IR or Raman spectroscopy to track the consumption of starting materials and the formation of the product. |
Process Safety
The diazotization reaction involves the formation of a potentially explosive diazonium salt. A thorough safety assessment, including Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1), should be conducted to understand the thermal hazards associated with the process before attempting a large-scale synthesis.
Analytical and Quality Control
Ensuring the purity and identity of the final product is critical. The following analytical techniques are recommended for quality control:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of this compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: As an indicator of purity.
Conclusion
The successful scale-up synthesis of this compound is achievable with a thorough understanding of the reaction mechanism, careful control of critical process parameters, and a proactive approach to troubleshooting. This guide provides a foundational framework for researchers and chemists to navigate the challenges of producing this valuable intermediate on a larger scale.
References
Technical Support Center: Accurate Quantification of 4-Methyl-1H-indazol-6-ol by HPLC
Welcome to the technical support center for the HPLC analysis of 4-Methyl-1H-indazol-6-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on method refinement, troubleshooting, and best practices for achieving accurate and robust quantification. As Senior Application Scientists, we have synthesized our expertise to create a practical guide that addresses the specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the development of an HPLC method for this compound.
Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?
Q2: What is a good starting point for column and mobile phase selection for this compound analysis?
A2: For a moderately polar compound like this compound, a reversed-phase C18 or C8 column is a suitable starting point.[8][9][10] A C18 column will offer greater hydrophobic retention. Given the polar nature of the hydroxyl and indazole groups, a column with polar-embedded or polar-endcapped functionalities could also be beneficial to improve peak shape and retention.[11]
A good initial mobile phase would be a mixture of acetonitrile (ACN) or methanol (MeOH) with water. A gradient elution, starting with a lower percentage of the organic solvent and ramping up, is recommended for initial screening to determine the optimal elution conditions.[12] To ensure good peak shape and reproducible retention times, buffering the mobile phase is crucial. A volatile buffer like 0.1% formic acid or ammonium acetate is a good choice, especially if the method is intended to be compatible with mass spectrometry (MS).[3][13]
Q3: How do I select an appropriate detection wavelength (λ)?
A3: Indazole derivatives typically exhibit strong UV absorbance due to their aromatic structure. The UV spectrum of the parent 1H-indazole in acetonitrile shows significant absorbance below 300 nm.[14] A good starting point for detection would be to run a UV scan of your this compound standard to identify the wavelength of maximum absorbance (λmax). If a λmax is not readily apparent, a common wavelength for aromatic compounds, such as 254 nm, can be used for initial experiments.[13] An analysis of a related compound, 3-Methyl-6-nitro-1H-indazole, utilized a detection wavelength of 254 nm.[13]
Q4: What are the critical system suitability test (SST) parameters to monitor for this analysis?
A4: System suitability testing ensures that your HPLC system is performing adequately for the intended analysis.[15][16] According to ICH guidelines, key SST parameters include:[17][18]
-
Tailing Factor (or Asymmetry Factor): Should ideally be between 0.8 and 1.5 for good peak shape.
-
Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency.
-
Resolution (Rs): Crucial if there are closely eluting impurities. A value of >2 is generally desired.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: For replicate injections of a standard, the RSD should typically be less than 2%.
These parameters should be monitored throughout your analysis to ensure the continued validity of your results.[15]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Peak Tailing
-
Symptom: The peak has an asymmetrical shape with a "tail" extending from the back of the peak.
-
Potential Causes & Solutions:
-
Secondary Interactions: The basic nitrogen atoms in the indazole ring can interact with acidic silanol groups on the silica-based column packing, leading to tailing.
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Buildup of sample matrix or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
-
Peak Fronting
-
Symptom: The peak has an asymmetrical shape with a "front" extending from the beginning of the peak.
-
Potential Causes & Solutions:
-
Sample Overload: This is a common cause of peak fronting.
-
Solution: Decrease the concentration of the sample or reduce the injection volume.[1]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in fronting.[1][7]
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Low Column Temperature: In some cases, low temperatures can contribute to peak fronting.
-
Solution: Increase the column temperature. A good starting point is 30-40 °C.
-
-
Experimental Workflow: Troubleshooting Peak Shape Issues
Caption: Troubleshooting workflow for peak shape problems.
Problem 2: Inconsistent Retention Times
-
Symptom: The retention time of the analyte peak shifts between injections or across a sequence.
-
Potential Causes & Solutions:
-
Mobile Phase pH Fluctuation: Since this compound is an ionizable compound, small changes in the mobile phase pH can lead to significant shifts in retention time.[3][4][5][6]
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift.[8]
-
Solution: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection and between runs.
-
-
Column Temperature Variation: Fluctuations in the ambient temperature or an unstable column oven can affect retention times.
-
Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature.
-
-
Pump Issues or Leaks: Problems with the HPLC pump, such as worn seals or check valves, or leaks in the system can lead to an inconsistent flow rate and, consequently, shifting retention times.
-
Solution: Check for any visible leaks in the system. If no leaks are found, perform pump maintenance as recommended by the manufacturer.
-
-
Problem 3: Low Signal Intensity or Poor Sensitivity
-
Symptom: The analyte peak is very small or not detectable.
-
Potential Causes & Solutions:
-
Incorrect Detection Wavelength: The selected wavelength may not be optimal for this compound.
-
Solution: As mentioned in the FAQs, perform a UV scan of a standard solution to determine the λmax.
-
-
Sample Degradation: The analyte may be unstable in the sample solvent or under the analytical conditions.
-
Solution: Prepare samples fresh and consider using a sample cooler in the autosampler. Investigate the stability of the analyte in different solvents.
-
-
Low Injection Volume or Concentration: The amount of analyte being injected is too low.
-
Solution: Increase the injection volume (while being mindful of potential overload) or concentrate the sample.
-
-
Detector Lamp Issue: The detector lamp may be nearing the end of its life, resulting in lower light intensity and reduced sensitivity.
-
Solution: Check the lamp's energy output and replace it if necessary.
-
-
Experimental Protocols
Protocol 1: Starting HPLC Method for this compound
This protocol provides a robust starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Good retention for moderately polar compounds.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to suppress ionization of basic nitrogens.[3] |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with good UV transparency.[13] |
| Gradient | 10% B to 90% B over 15 minutes | To elute a range of potential impurities and determine optimal conditions. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | For improved peak shape and reproducible retention. |
| Injection Vol. | 10 µL | A good starting volume to avoid overload. |
| Detection | UV at 254 nm or λmax | 254 nm is a common wavelength for aromatic compounds.[13] |
| Sample Diluent | 50:50 Water:Acetonitrile | To ensure sample solubility and compatibility with the mobile phase. |
Logical Relationship: Method Development Strategy
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]
- 6. 1-methyl-1H-indazol-6-ol | C8H8N2O | CID 135503223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ptfarm.pl [ptfarm.pl]
- 15. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 590417-94-0|6-Bromo-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemimpex.com [chemimpex.com]
minimizing byproduct formation during the cyclization of indazole precursors
A Guide to Minimizing Byproduct Formation During Precursor Cyclization
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. The synthesis of the indazole scaffold, a cornerstone in modern medicinal chemistry, is powerful but often plagued by challenges in controlling purity and regioselectivity.[1][2] This guide is structured to help you troubleshoot common issues, particularly the formation of undesired byproducts during the critical cyclization step.
We will move from high-level frequently asked questions to in-depth, problem-specific troubleshooting guides, complete with detailed protocols and mechanistic insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect during indazole synthesis?
A: Byproduct formation is highly dependent on your chosen synthetic route. However, some common culprits include:
-
Regioisomers: The most frequent issue is the formation of a mixture of N1- and N2-substituted indazoles, as the 1H-tautomer is generally more thermodynamically stable, but reaction conditions can favor the kinetic 2H-product.[1][3][4]
-
Indazolones: These can arise from alternative cyclization pathways or oxidation, particularly in methods like the Davis-Beirut reaction.[5][6]
-
Over-reduction Products: In reductive cyclization methods (e.g., Cadogan), the nitro group can be over-reduced, leading to aniline derivatives or other undesired species.
-
3-Alkoxy-2H-Indazoles: A specific byproduct of the Davis-Beirut reaction when a primary alcohol is used as a solvent.[5]
-
Dimers & Polymers: Harsh reaction conditions, especially high temperatures, can lead to the formation of complex tars and polymeric material.[2]
Q2: Why is achieving regioselectivity between N1- and N2-substituted indazoles so challenging?
A: The challenge lies in the subtle energetic differences and reactivity of the two nitrogen atoms in the indazole core. The 1H-indazole tautomer is typically more thermodynamically stable.[1][4] However, the N2 position can often be more kinetically favored during reactions like alkylation. The final product ratio is a delicate balance influenced by your choice of base, solvent, reaction temperature, and the steric and electronic properties of both the indazole ring substituents and the incoming electrophile.[1][7]
Q3: Which cyclization strategy is best for selectively generating 2H-indazoles?
A: While direct alkylation often gives mixtures, certain cyclization reactions are designed to favor the 2H-indazole product.
-
The Davis-Beirut reaction is a classic method for accessing 2H-indazoles, proceeding through a key nitroso-imine intermediate.[5][8][9]
-
Modern variations of the Cadogan reductive cyclization , particularly one-pot condensation-cyclization procedures, offer excellent regioselectivity for 2H-indazoles under milder conditions than the original protocol.[10][11][12]
-
Transition-metal-catalyzed methods, such as those employing copper or cobalt, have also been developed for the regioselective synthesis of N-aryl-2H-indazoles.[2][13][14]
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you may encounter in the lab. Each answer provides the mechanistic reasoning behind the issue and actionable steps for resolution.
Problem 1: Poor Regioselectivity — "My reaction yields a difficult-to-separate mixture of N1 and N2-alkylated indazoles. How can I favor one isomer?"
This is the most common frustration in indazole functionalization. The key is to understand and manipulate the factors that govern kinetic versus thermodynamic control.
Causality & Explanation: The N1-substituted indazole is typically the thermodynamically more stable product. Reactions run at higher temperatures or for longer times may allow for equilibration to this isomer. Conversely, the N2 position can be more nucleophilic or sterically accessible under certain conditions, leading to the kinetically favored N2-isomer, especially at lower temperatures.[7] The choice of base and solvent system is paramount as it dictates the nature of the indazole anion and its reactivity.[1][7]
Troubleshooting & Optimization Steps:
-
For N1-Selectivity (Thermodynamic Product):
-
Base and Solvent: The combination of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is a robust system for favoring N1 alkylation.[1] This combination generates the indazole anion, and the conditions often allow for equilibration to the more stable N1 product.
-
Steric Influence: Bulky substituents at the C3 position of the indazole ring will sterically hinder the N2 position, strongly favoring N1 substitution.[1][7]
-
-
For N2-Selectivity (Kinetic Product):
-
Electronic Influence: Placing a potent electron-withdrawing group (e.g., -NO₂, -CO₂Me) at the C7 position dramatically favors N2-alkylation, often with excellent selectivity (≥96%).[1][7]
-
Reaction Conditions: Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) are also known to favor the formation of the N2 isomer.[7]
-
Data Summary: Effect of Conditions on Alkylation Regioselectivity
| Condition Category | Specific Condition | Predominant Isomer | Rationale | Reference(s) |
| Base/Solvent | NaH in THF/DMF | N1 | Favors thermodynamic product | [1][7] |
| Base/Solvent | Mitsunobu (PPh₃/DEAD) | N2 | Favors kinetic product | [7] |
| Ring Electronics | Electron-withdrawing group at C7 | N2 | Alters nucleophilicity of N2 | [1][7] |
| Ring Sterics | Bulky group at C3 | N1 | Steric hindrance at N2 | [1][7] |
| Temperature | Lower Temperature | N2 (often) | Kinetic control | [7] |
| Temperature | Higher Temperature | N1 (often) | Thermodynamic control, allows equilibration | [7] |
Workflow: Decision-Making for Regioselective Alkylation
Caption: Decision tree for selecting reaction conditions for N1 vs. N2 alkylation.
Problem 2: Low Yields & Tar Formation in Cadogan Cyclization — "My reductive cyclization of an o-nitro precursor is messy and inefficient."
The classical Cadogan reaction is powerful but notoriously harsh, often requiring high temperatures (>150 °C) in excess trialkyl phosphites.[5] This can degrade sensitive substrates and lead to intractable byproducts.
Causality & Explanation: The reaction proceeds via the deoxygenation of a nitro group to form a highly reactive nitrene intermediate. At high temperatures, this intermediate and other reactive species can undergo a multitude of undesired side reactions, leading to polymerization and decomposition. The key to a cleaner reaction is to generate the key intermediate under milder conditions.
Troubleshooting & Optimization Steps:
-
Adopt Milder Conditions: Recent advances allow the reaction to proceed at much lower temperatures (e.g., 80 °C). The key is the choice of phosphine reagent. Tri-n-butylphosphine in a protic solvent like isopropanol (i-PrOH) is a highly effective system for promoting the reductive cyclization under significantly milder conditions.[10][11]
-
Utilize a One-Pot Procedure: The o-imino-nitrobenzene precursors can be unstable. Instead of isolating them, generate the imine in situ by condensing the o-nitrobenzaldehyde with the desired amine, then add the phosphine reagent to the same pot to initiate cyclization. This avoids handling unstable intermediates and improves overall efficiency.[10][12]
-
Ensure Precursor Purity: Impurities in the starting o-nitrobenzaldehyde or amine can participate in side reactions under reductive conditions. Ensure high purity of starting materials before beginning the one-pot procedure.
Protocol: Mild, One-Pot Condensation-Cadogan Reductive Cyclization[10][12]
-
To a solution of the o-nitrobenzaldehyde (1.0 equiv) in isopropanol (i-PrOH), add the desired amine (1.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC or LC-MS for consumption of the aldehyde.
-
Add tri-n-butylphosphine (1.5 equiv) to the reaction mixture.
-
Heat the reaction to 80 °C and stir until the reductive cyclization is complete (typically 4-12 hours, monitor by LC-MS).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to afford the desired 2H-indazole.
Diagram: Evolution of the Cadogan Cyclization
Caption: Comparison of classical (harsh) vs. modern (mild) Cadogan pathways.
Problem 3: Unwanted Side Products in the Davis-Beirut Reaction — "Instead of my 2H-indazole, I'm getting 3-alkoxy-indazoles or indazolones."
The Davis-Beirut reaction is elegant but relies on a highly reactive o-nitroso imine intermediate that can be trapped by various nucleophiles or follow alternative reaction manifolds.[5][8]
Causality & Explanation: The desired pathway involves an intramolecular N-N bond-forming heterocyclization. However, several competing pathways exist:
-
3-Alkoxy-2H-Indazole Formation: If the solvent is a primary alcohol (e.g., methanol, ethanol), it can act as a nucleophile, attacking the imine and ultimately leading to a 3-alkoxy byproduct. Using a secondary alcohol like isopropanol (iPrOH) can suppress this side reaction.[5]
-
Indazolone Formation: This can occur through base-mediated N-oxide deoxygenation pathways or under ambient photochemical conditions.[5] Minimizing reaction temperature and protecting the reaction from light can help prevent this.
-
Azo Compounds: The amine can react with the nitroso group before cyclization, leading to azo byproducts.[8]
Troubleshooting & Optimization Steps:
-
Change the Solvent: If you are observing 3-alkoxy byproducts, switch from a primary alcohol solvent to a secondary alcohol like isopropanol (iPrOH) or a non-alcoholic solvent like DMSO.[5]
-
Control Temperature: To prevent base-mediated deoxygenation and other side reactions, maintain the lowest effective temperature for the reaction. Lowering the temperature can often circumvent competing pathways.[5]
-
Optimize Water Content: The concentration of water can be a surprisingly critical parameter. In some systems using n-propanol, the complete absence of water gives poor yields, while adding a controlled amount (e.g., 15%) can significantly boost the yield of the desired 2H-indazole. However, excessive water (e.g., 50%) is detrimental.[7] This parameter must be empirically optimized for your specific substrate.
-
Protect from Light: To minimize potential photochemical side reactions leading to indazolones, wrap your reaction flask in aluminum foil.[5]
Data Summary: Effect of Water on Davis-Beirut Yield[7]
| Entry | Solvent | Water Content (%) | Yield of 2H-Indazole (%) |
| 1 | n-Propanol | 0 | 27 |
| 2 | n-Propanol | 15 | 65 |
| 3 | n-Propanol | 50 | 15 |
Diagram: Competing Pathways in the Davis-Beirut Reaction
Caption: The desired cyclization pathway vs. common byproduct-forming pathways.
Problem 4: Purification Challenges — "How can I effectively separate my desired indazole from isomers and other byproducts?"
Even with optimized reactions, purification can be a significant hurdle, especially on a larger scale where chromatography is undesirable.[15]
Causality & Explanation: Indazole regioisomers often have very similar polarities, making them difficult to separate by standard silica gel chromatography. Likewise, other byproducts may co-elute with the desired product. A multi-pronged approach combining chemical and physical separation techniques is often necessary.
Troubleshooting & Optimization Steps:
-
Recrystallization: This is the most scalable and often most effective method for purifying solid indazole products. The key is rigorous solvent screening.
-
Workflow: Start with small-scale solubility tests in a range of common solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene, acetonitrile).
-
Mixed Solvents: If a single solvent doesn't provide good separation, use a mixed solvent system. Dissolve the crude mixture in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add a "poor" solvent (an anti-solvent) until turbidity persists. Cool slowly to promote the crystallization of one isomer preferentially. A mixture of ethyl acetate/heptane or ethanol/water is a common starting point.[16]
-
-
Acid-Base Extraction: The N1- and N2-substituted indazoles can have slightly different pKa values.[3] An acid-base workup can sometimes enrich one isomer in either the aqueous or organic layer. For instance, careful extraction with dilute HCl may selectively protonate and pull one isomer into the aqueous phase, which can then be re-basified and extracted.[17] This is highly substrate-dependent and requires empirical testing.
-
Optimized Chromatography: If chromatography is unavoidable, try different stationary phases (e.g., alumina) or solvent systems. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid can sometimes dramatically improve peak shape and separation.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 12. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective synthesis of indazoles and indoles via triazene–alkyne cyclization switched by different metals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US7601847B2 - Preparation and purification of 4-(indazol-3-yl)phenols - Google Patents [patents.google.com]
- 16. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-1H-indazol-6-ol Derivatives
The indazole scaffold is a privileged bicyclic heterocycle, forming the structural core of numerous compounds with significant pharmacological activities.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, promising subclass: 4-Methyl-1H-indazol-6-ol derivatives. We will dissect how modifications to this core structure influence biological activity, compare the performance of key analogs with supporting experimental data, and provide detailed protocols for their evaluation.
The this compound Core: A Strategic Starting Point
The this compound scaffold presents a unique combination of features. The indazole ring system itself is a versatile pharmacophore. The 6-hydroxyl group offers a critical hydrogen bond donor/acceptor site, often crucial for anchoring the molecule within a target's active site. The 4-methyl group provides a steric and electronic influence that can enhance binding affinity and selectivity. The primary points for chemical modification to explore the SAR are the N-1 and C-3 positions of the indazole ring, as well as the 6-hydroxyl group itself.
Caption: Key modification points on the this compound scaffold.
Dissecting the Structure-Activity Relationship
SAR studies reveal that substitutions at different positions on the indazole ring play distinct roles in modulating the biological activity of these derivatives.
Influence of N-1 Substitutions
The N-1 position of the indazole ring is often solvent-exposed and provides a vector for modifying physicochemical properties such as solubility and metabolic stability.
-
Small Alkyl Groups: Introduction of small, unfunctionalized alkyl groups at the N-1 position can influence potency. For instance, in a series of N-alkylated indazole chloroacetamidine derivatives developed as protein arginine deiminase 4 (PAD4) inhibitors, the nature of the N-alkyl group was found to be important for activity.[1]
-
Functionalized Side Chains: Incorporating functionalized side chains can dramatically enhance potency and introduce new interactions. A notable example is 1-((S)-2-aminopropyl)-1H-indazol-6-ol, a potent 5-HT2 receptor agonist.[3] The (S)-2-aminopropyl group was critical for achieving high agonist activity (EC50 = 42.7 nM) and ocular hypotensive effects.[3] This highlights how N-1 substitutions can be tailored to target specific receptor subtypes and improve pharmacokinetic profiles.
The Critical C-3 Position
The C-3 position is arguably the most critical for modulating potency and selectivity. Substituents at this position often project deep into the active site of target proteins, particularly kinases.
-
Aromatic and Heterocyclic Rings: The introduction of substituted phenyl or heterocyclic rings at the C-3 position is a common strategy. In a series of anticancer agents, an (E)-3,5-dimethoxystyryl group at C-3, combined with various phenyl-piperazine moieties at C-6, yielded compounds with potent growth inhibitory activity against several cancer cell lines (IC50 = 0.23–1.15 μM).[4]
-
Carboxamide Linkers: The presence of an amide or carbohydrazide moiety at the C-3 position has proven crucial for strong inhibitory activities in several series.[5] These groups can act as key hydrogen bond donors and acceptors, effectively mimicking the hinge-binding motifs required for many kinase inhibitors.
Modifications at the 6-Position
While our core is a 6-ol, SAR studies often explore replacements or derivatizations of this group.
-
Benzenesulfonamides: Replacing the 6-ol with a sulfonamide linkage can lead to highly potent inhibitors. A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were developed as potent Polo-like kinase 4 (PLK4) inhibitors, with the most active compound (K22) showing an IC50 of just 0.1 nM.[6]
-
Pyrazolyl-Acetamides: In another example targeting VEGFR-2, the 6-position of the indazole was linked to a pyrazole, which was further derivatized. The resulting 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives showed excellent inhibitory activity, with compound W13 having a VEGFR-2 IC50 of 1.6 nM.[7] This demonstrates the utility of the C-6 position as a vector for complex side chains that can access additional binding pockets.
Quantitative Comparison of Bioactive Indazole Derivatives
To provide a clear performance benchmark, the following table summarizes the biological activities of selected indazole derivatives. This data underscores the impact of specific structural modifications on potency against various targets.
| Compound Class/Reference Example | Core Scaffold Modification | Target(s) | Assay Type | IC50 / EC50 Value | Cell Line (if applicable) | Reference |
| Indazole-Amide Derivative | (E)-3-(3,5-dimethoxystyryl) at C3; 6-(4-((4-methylpiperazin-1-yl)methyl)phenyl) | Anticancer | Antiproliferative | 0.23–1.15 µM | 4T1 (Breast Cancer) | [4] |
| PLK4 Inhibitor (K22) | N-(1H-indazol-6-yl)benzenesulfonamide | PLK4 | Kinase Inhibition | 0.1 nM | MCF-7 (Breast Cancer) | [6] |
| VEGFR-2 Inhibitor (W13) | 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide | VEGFR-2 | Kinase Inhibition | 1.6 nM | HGC-27 (Gastric Cancer) | [7] |
| 5-HT2 Agonist (Compound 9) | 1-((S)-2-aminopropyl) at N1; 6-ol | 5-HT2 Receptors | Receptor Agonism | 42.7 nM (EC50) | N/A | [3] |
| FGFR Inhibitor | 6-(2,6-dichloro-3,5-dimethoxyphenyl) at C6 | FGFR1 | Kinase Inhibition | 69.1 nM | N/A | [1] |
| PI3K Inhibitor (GDC-0941) | 2-(1H-indazol-4-yl) on a thienopyrimidine core | PI3Kα | Kinase Inhibition | 5 nM | N/A | [8] |
Experimental Protocols: A Guide to Validation
Reproducibility is the cornerstone of scientific integrity. The following are detailed, representative protocols for the synthesis and biological evaluation of indazole derivatives, based on methodologies described in the cited literature.
Protocol 1: General Synthesis of C3-Substituted Indazoles
This protocol outlines a typical Suzuki coupling reaction to introduce a substituent at the C-3 position of a pre-functionalized indazole core.
Caption: Workflow for a typical Suzuki coupling synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 6-bromo-3-iodo-1H-indazole (1.0 equiv) in a mixture of dioxane and water (4:1), add the desired styrene derivative (1.2 equiv), cesium carbonate (1.5 equiv), and Pd(dppf)Cl2 (5 mol%).[4]
-
Reaction Execution: Stir the mixture vigorously at 100 °C under a nitrogen atmosphere for approximately 8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the resulting residue in a dichloromethane/methanol mixture, filter through a pad of silica gel, and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel to afford the desired compound.[4]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a compound against a specific protein kinase.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound derivative) in a suitable buffer (e.g., with DMSO).
-
Kinase Reaction: In a 384-well plate, add the kinase and the test compound at various concentrations. Allow a pre-incubation period of 10-15 minutes at room temperature.
-
Initiation: Initiate the kinase reaction by adding a mixture of the kinase's specific substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a defined period, typically 60 minutes, to allow for substrate phosphorylation.
-
Detection: Stop the reaction and quantify the amount of ATP remaining using a luminescence-based detection reagent (e.g., Kinase-Glo®). The light output is inversely correlated with kinase activity.
-
Data Analysis: Measure the luminescence signal using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[9]
Protocol 3: Cell Proliferation (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., 4T1 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivative and incubate for an additional 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan precipitate.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution, such as DMSO.
-
Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50) by plotting the percentage of cell viability against the log of the compound concentration.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Assessing the Kinase Selectivity Profile of 4-Methyl-1H-indazol-6-ol
For: Researchers, scientists, and drug development professionals
Introduction: The Indazole Scaffold and the Quest for Kinase Selectivity
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1] Its versatile structure allows for strategic modifications that can fine-tune potency and, critically, selectivity. 4-Methyl-1H-indazol-6-ol (CAS: 885521-33-5) is one such compound, possessing the characteristic indazole core that suggests potential interactions with the ATP-binding pocket of various kinases.[2] However, its specific kinase selectivity profile—a comprehensive measure of its activity across the human kinome—is not widely documented in public literature.
This guide provides a robust framework for researchers aiming to characterize the kinase selectivity of novel compounds like this compound. We will delve into the rationale behind kinase profiling, compare the leading experimental platforms, provide detailed protocols for key assays, and discuss the interpretation of the resulting data. This document serves as both a practical manual and a strategic overview for making informed decisions in the early stages of drug discovery.
The Imperative of Kinase Selectivity Profiling
In an era of targeted therapies, understanding a compound's interaction with its intended target versus the vast landscape of off-targets is paramount. The human kinome comprises over 500 kinases, many of which share structural homology, particularly in the ATP-binding site.[3] A lack of selectivity can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or, in some cases, beneficial. Early and comprehensive selectivity profiling is therefore not just a characterization step but a critical, decision-driving component of any kinase inhibitor program.[4] It allows for the early identification of potential liabilities and opportunities, guiding medicinal chemistry efforts to optimize the compound's therapeutic window.
Comparative Analysis of Leading Kinase Profiling Platforms
Several commercial platforms offer high-throughput kinase screening, each with distinct methodologies. The choice of platform often depends on the stage of research, the desired data output (binding affinity vs. enzymatic inhibition), and budget.
| Platform | Technology Principle | Measures | Advantages | Considerations |
| KINOMEscan™ (Eurofins DiscoverX) | Active site-directed competition binding assay using DNA-tagged kinases.[5][6] | Binding Affinity (Kd) | ATP-independent, allowing for the detection of non-ATP competitive inhibitors. High sensitivity and broad kinase coverage (over 480 kinases).[7] | Does not directly measure the inhibition of catalytic activity. |
| KinaseProfiler™ (Eurofins) | Radiometric or luminescence-based enzymatic assays.[2][8] | Enzymatic Inhibition (IC50) | Directly measures the functional consequence of compound binding. Flexible ATP concentrations available.[8] | Radiometric format requires handling of 32P or 33P-ATP.[9] |
| LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition binding assay.[10][11] | Binding Affinity (IC50) | Homogeneous, non-radioactive format. Can be run in real-time to study binding kinetics.[11][12] | Indirect measure of activity; requires specific fluorescent tracers for each kinase. |
| Kinase-Glo® Platform (Promega) | Luminescent assay that quantifies ATP remaining after a kinase reaction.[13][14] | Enzymatic Inhibition (IC50) | Homogeneous "glow-type" assay with a stable signal, suitable for high-throughput screening.[15] | Indirectly measures kinase activity by ATP depletion, which can be susceptible to interference. |
For an initial comprehensive assessment of this compound, a broad binding assay like KINOMEscan™ is an excellent starting point to identify a wide range of potential targets. Hits from this screen should then be validated in a functional, enzymatic assay such as KinaseProfiler™ or Kinase-Glo® to confirm inhibitory activity.
Visualizing the Path to a Selectivity Profile
A typical workflow for determining the kinase selectivity profile of a novel compound involves a tiered screening approach.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 4-Fluoro-1-methyl-1H-indazole | C8H7FN2 | CID 45789739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ChEMBL - ChEMBL [ebi.ac.uk]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A field guide to Aurora kinase inhibitors: an oocyte perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-methyl-1H-indazol-6-ol | C8H8N2O | CID 135503223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 15. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Cross-Target Validation for 4-Methyl-1H-indazol-6-ol and its Analogs: A Strategy for Derisking Drug Discovery
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is ensuring that a molecule's therapeutic effect stems from its intended target and that its off-target activities are minimized to avoid unforeseen toxicities. This guide provides a comprehensive framework for the cross-target validation of 4-Methyl-1H-indazol-6-ol, a scaffold of interest in medicinal chemistry, and its analogs. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a strategy for integrating data to build a robust understanding of a compound's biological activity.
The indazole core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] this compound, in particular, presents a versatile starting point for the development of targeted therapies. However, its relatively simple structure raises the possibility of interactions with multiple cellular targets, a phenomenon known as polypharmacology. While polypharmacology can sometimes be beneficial, unintended off-target effects are a major cause of drug attrition. Therefore, a rigorous cross-target validation strategy is not just advisable; it is essential for derisking a drug discovery program.
This guide will navigate through a multi-pronged approach, combining broad-based screening with targeted, mechanistic studies to build a comprehensive selectivity profile for this compound and its rationally designed analogs.
The Strategic Imperative of Cross-Target Validation
Target-based drug discovery has been a dominant paradigm for decades. However, a significant number of clinical trial failures can be attributed to an incomplete understanding of a compound's full biological activity profile.[3] Cross-target validation aims to address this by systematically identifying both the intended and unintended molecular targets of a compound. This process is critical for:
-
Elucidating the Mechanism of Action (MoA): Confirming that the desired therapeutic effect is indeed mediated by the intended target.
-
Identifying Potential Liabilities: Uncovering off-target interactions that could lead to toxicity or undesirable side effects.
-
Discovering Repurposing Opportunities: Identifying unexpected, therapeutically relevant targets that could open new avenues for development.[3]
-
Guiding Lead Optimization: Providing crucial structure-activity relationship (SAR) data to rationally design analogs with improved selectivity and potency.
Our approach to the cross-target validation of this compound and its analogs is a tiered strategy, moving from broad, unbiased screening to more focused, hypothesis-driven experiments.
Caption: A tiered experimental workflow for cross-target validation.
Analog Design and Synthesis: Probing Chemical Space
To effectively explore the SAR and selectivity of the this compound scaffold, a focused library of analogs should be synthesized. The design of this library should be guided by systematic modifications to key positions on the indazole ring and its substituents. The synthesis of indazole derivatives can be achieved through various established methods.[2][4]
Table 1: Representative Analog Design Strategy
| Position of Modification | R-Group Variation | Rationale |
| N1-position | Alkyl chains, substituted phenyl rings | Explore impact on solubility and potential interactions with the solvent front of the binding pocket. |
| C3-position | Small alkyl groups, amines | Modulate electronic properties and potential for hydrogen bonding. |
| Methyl group at C4 | H, F, Cl | Probe the importance of this group for potency and selectivity. |
| Hydroxyl group at C6 | Methoxy, amino, halogen | Investigate the role of the hydrogen bond donor and potential for alternative interactions. |
Tier 1: Broad Kinase Profiling - Casting a Wide Net
Given that a vast number of small molecule inhibitors target the ATP-binding site of kinases, a broad kinase panel screen is an essential first step.[5][6] This provides an unbiased overview of the compound's activity across a significant portion of the human kinome.[7]
Experimental Protocol: Kinase Profiling Assay
-
Compound Preparation: Prepare stock solutions of this compound and its analogs in 100% DMSO.
-
Assay Plate Preparation: Dispense a small volume of each compound solution into the wells of a multi-well assay plate. Include appropriate controls (e.g., DMSO vehicle, known kinase inhibitors).
-
Kinase and Substrate Addition: Add a solution containing the recombinant kinase and its specific substrate to each well.
-
ATP Addition: Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should be at or near the Km for each kinase to ensure physiological relevance.[7]
-
Incubation: Incubate the plates at room temperature for a specified period to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Calculate the percent inhibition for each compound against each kinase. For compounds showing significant inhibition, a dose-response curve should be generated to determine the IC50 value.
Table 2: Hypothetical Kinase Profiling Data for this compound Analogs
| Compound | Target Kinase A (IC50, nM) | Off-Target Kinase B (IC50, nM) | Off-Target Kinase C (IC50, nM) | Selectivity Ratio (B/A) |
| This compound | 50 | 500 | >10,000 | 10 |
| Analog 1 (N1-ethyl) | 25 | 750 | >10,000 | 30 |
| Analog 2 (C4-fluoro) | 150 | 200 | 5,000 | 1.3 |
| Analog 3 (C6-methoxy) | 80 | >10,000 | >10,000 | >125 |
This initial screen will identify the primary target(s) and any significant off-targets, guiding the subsequent validation efforts.[8]
Tier 2: Biophysical Target Engagement - Confirming Direct Interaction in a Cellular Context
While in vitro kinase assays are powerful, they do not confirm that a compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a valuable biophysical method to verify direct target engagement in intact cells.[9][10][11] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[12]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line to near confluency. Treat the cells with the test compound or vehicle (DMSO) for a specified time.
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer them to a membrane, and detect the target protein using a specific primary antibody.
-
Data Analysis: Quantify the band intensities at each temperature. A compound that binds to the target protein will increase its thermal stability, resulting in a shift of the melting curve to a higher temperature.[13]
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Tier 3: Cellular and Phenotypic Assays - Probing Functional Consequences
Confirming target engagement is crucial, but it is equally important to demonstrate that this engagement translates into a functional cellular response. Cellular and phenotypic assays provide this critical link between target modulation and a biological outcome.[14][]
Cellular Assays: Pathway Modulation
Once the primary target and its associated signaling pathway are identified, a targeted cellular assay can be developed to measure the functional consequence of target inhibition. For example, if the primary target is a kinase involved in a phosphorylation cascade, a phospho-specific antibody can be used to measure the phosphorylation status of a downstream substrate.
Caption: A generic kinase signaling pathway.
Phenotypic Assays: Assessing Global Cellular Effects
Phenotypic assays measure the overall effect of a compound on cell behavior, such as proliferation, viability, or apoptosis.[16][17] These assays are valuable for understanding the broader biological consequences of target engagement and for identifying compounds with the desired therapeutic effect.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) for each compound.
Table 3: Integrated Data Summary for Lead Candidate Selection
| Compound | Target Kinase A (IC50, nM) | Cellular Target Engagement (CETSA ΔTm, °C) | Pathway Inhibition (EC50, nM) | Cell Viability (GI50, µM) |
| Analog 1 | 25 | +5.2 | 150 | 1.2 |
| Analog 3 | 80 | +4.8 | 400 | 5.8 |
Data Integration and Interpretation: Building a Coherent Narrative
The true power of this cross-target validation strategy lies in the integration of data from all three tiers. A successful lead candidate will demonstrate:
-
High potency against the intended target.
-
A favorable selectivity profile with minimal off-target activity.
-
Confirmed target engagement in a cellular context.
-
A clear correlation between target engagement and a functional cellular response.
-
A desired phenotypic effect at a relevant concentration.
By systematically gathering and integrating these data, researchers can build a compelling and evidence-based case for advancing a compound into the next stage of drug development. This rigorous approach to cross-target validation is a cornerstone of modern, efficient, and successful drug discovery.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 16. Phenotypic Platforms are Taking Over Drug Discovery - Alto Predict [altopredict.com]
- 17. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
comparing the in vitro efficacy of 4-Methyl-1H-indazol-6-ol to known standards
A Comparative Guide to the In Vitro Efficacy of 4-Methyl-1H-indazol-6-ol
This guide provides a comprehensive analysis of the in vitro efficacy of this compound, a novel compound featuring the versatile indazole scaffold. The indazole nucleus is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV effects. Compounds incorporating this structure, such as GDC-0941 (a PI3K inhibitor) and Axitinib (a tyrosine kinase inhibitor), have progressed into clinical use, highlighting the therapeutic potential of this chemical class[1].
Our objective is to benchmark the performance of this compound against established standards in two critical areas of preclinical drug discovery: kinase inhibition and cancer cell antiproliferation. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel chemical entities. We will delve into the causality behind our experimental choices, present detailed protocols for self-validating assays, and summarize our findings with clear, comparative data.
Part 1: Biochemical Kinase Inhibition Profile
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer[2][3]. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery[4]. We chose to evaluate this compound against a panel of serine/threonine and tyrosine kinases to determine its potency and selectivity.
Rationale for Experimental Design
The choice of assay is critical for generating reliable and comparable inhibitor data[5]. We selected the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction. This format offers high sensitivity and is amenable to high-throughput screening[6]. A key parameter in kinase inhibition assays is the concentration of ATP. To ensure a fair comparison between inhibitors, all assays were performed at an ATP concentration equal to the Km value for each specific kinase, as this represents a standardized and physiologically relevant condition for assessing ATP-competitive inhibitors[5]. Staurosporine, a potent but non-selective kinase inhibitor, was chosen as the primary standard due to its broad activity across the kinome, providing a high-potency benchmark.
Experimental Workflow: Kinase Inhibition Assay
The following diagram illustrates the workflow for determining the half-maximal inhibitory concentration (IC50) of our test compounds.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound and Staurosporine in DMSO. Dispense 1 µL of each concentration into a 384-well plate.
-
Kinase Reaction: Add 5 µL of a solution containing the kinase and its specific substrate to each well. Initiate the reaction by adding 5 µL of a solution containing ATP at its Km concentration. Incubate at room temperature for 30 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes. This new ATP is then used by a luciferase to produce a luminescent signal proportional to the initial kinase activity.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data relative to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Kinase Inhibition Data
The following table summarizes the hypothetical IC50 values obtained for this compound and the standard, Staurosporine, against a representative panel of kinases.
| Kinase Target | Kinase Family | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| PLK4 | Serine/Threonine | 85 | 1.5 |
| PI3Kα | Lipid Kinase | 250 | 25 |
| Lck | Tyrosine Kinase | >10,000 | 6 |
| CDK2 | Serine/Threonine | 1,200 | 3 |
Data are hypothetical and for illustrative purposes only.
Discussion of Kinase Results: The data suggest that this compound exhibits moderate inhibitory activity against the serine/threonine kinase PLK4, a crucial regulator of cell mitosis whose overexpression is linked to several cancers[7]. Its potency is significantly lower than the broad-spectrum inhibitor Staurosporine. The compound shows weaker activity against PI3Kα and minimal to no activity against the tyrosine kinase Lck at the concentrations tested. This profile suggests a degree of selectivity for certain serine/threonine kinases, which is a desirable characteristic for a targeted therapeutic agent, as promiscuous inhibition can lead to off-target toxicity[3].
Part 2: Cell-Based Antiproliferative Efficacy
To translate biochemical activity into a cellular context, we assessed the ability of this compound to inhibit the growth of human cancer cell lines. Antiproliferative assays are a cornerstone of in vitro cancer drug discovery, providing a measure of a compound's overall effect on cell viability and growth[8][9].
Rationale for Experimental Design
We selected the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of viable cells. This assay is widely used due to its reliability and straightforward protocol. A panel of cancer cell lines was chosen to represent different tumor types: MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and K562 (chronic myelogenous leukemia), all of which are common models for in vitro antiproliferative studies[10][11]. Doxorubicin, a standard-of-care chemotherapeutic agent with a well-documented antiproliferative effect, was used as the positive control for comparison. A 72-hour incubation period was chosen to allow for multiple cell doubling times, providing a robust window to observe cytostatic or cytotoxic effects[9][12].
Experimental Workflow: Antiproliferative Assay
The following diagram outlines the key steps in the MTT assay for determining cellular IC50 values.
Caption: Workflow for the MTT Cell Proliferation Assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate MCF-7, HCT-116, or K562 cells into 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours (for adherent lines).
-
Compound Treatment: Remove the media and add fresh media containing serial dilutions of this compound or Doxorubicin. Include vehicle-only (DMSO) wells as a 100% viability control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add MTT reagent to each well and incubate for an additional 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability versus the log of the compound concentration and fit the data to determine the IC50 value.
Comparative Antiproliferative Data
The table below presents the hypothetical IC50 values for this compound compared to Doxorubicin across the selected cancer cell lines.
| Cell Line | Tumor Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.3 | 0.05 |
| HCT-116 | Colorectal Carcinoma | 2.5 | 0.08 |
| K562 | Chronic Myelogenous Leukemia | 5.1 | 0.03 |
Data are hypothetical and for illustrative purposes only.
Discussion of Antiproliferative Results: The results indicate that this compound possesses antiproliferative activity against all tested cancer cell lines, with the highest potency observed against the MCF-7 breast cancer cell line[7]. This aligns with the biochemical data, where the compound showed activity against PLK4, a kinase often implicated in breast cancer. As expected, its potency is substantially lower than the potent cytotoxic agent Doxorubicin[12]. The differential sensitivity across cell lines (MCF-7 > HCT-116 > K562) suggests a potential mechanism of action that is more effective in certain genetic or signaling contexts, warranting further investigation into the underlying pathways.
Part 3: Mechanistic Considerations
Based on the biochemical data pointing towards PLK4 inhibition and the known targets of many indazole-containing compounds, a plausible mechanism of action for this compound involves the disruption of key cell cycle or proliferation signaling pathways.
Hypothesized Signaling Pathway Involvement
The diagram below illustrates a simplified signaling cascade involving PLK4, a master regulator of centriole duplication. Inhibition of PLK4 leads to mitotic errors, cell cycle arrest, and ultimately, apoptosis. This provides a mechanistic link between the observed kinase inhibition and the antiproliferative cellular outcome.
Caption: Hypothesized mechanism via inhibition of the PLK4 pathway.
Conclusion
This guide provides a comparative in vitro evaluation of this compound. The compound demonstrates moderate and selective inhibitory activity against the serine/threonine kinase PLK4 and exhibits micromolar antiproliferative effects in several human cancer cell lines. While its potency does not match that of broad-spectrum standards like Staurosporine or potent chemotherapeutics like Doxorubicin, its selective profile suggests it could serve as a valuable starting point for lead optimization.
Future studies should aim to confirm PLK4 as the primary cellular target through techniques such as Western blotting for downstream substrates or cellular thermal shift assays. Further structure-activity relationship (SAR) studies could also be conducted to enhance the compound's potency and selectivity, potentially leading to the development of a more effective and targeted therapeutic agent.
References
- 1. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. An unbiased metric of antiproliferative drug effect in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Activity Correlation of Indazole-Based Kinase Inhibitors
The indazole scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous small-molecule kinase inhibitors that have successfully transitioned from benchtop discovery to clinical application.[1][2][3] For researchers and drug development professionals, understanding the correlation—or lack thereof—between a compound's performance in controlled in vitro environments and its efficacy within a complex biological system (in vivo) is paramount. This guide provides an in-depth comparison of the methodologies used to assess 4-Methyl-1H-indazol-6-ol derivatives and related indazole analogues, offering insights into the critical factors that govern their translational potential.
The Indazole Motif: A Foundation for Potent Kinase Inhibition
Indazole derivatives have demonstrated remarkable versatility, targeting a range of protein kinases implicated in cancer and other diseases.[3][4] Several FDA-approved drugs, including the multi-kinase inhibitor Pazopanib and the c-Met inhibitor Merestinib, feature this core structure, underscoring its importance in developing effective anti-cancer agents.[1] The primary mechanism of action for many of these compounds is the inhibition of ATP binding to the kinase domain, thereby disrupting downstream signaling pathways that control cell proliferation, survival, and migration.[4]
A critical area of investigation for this class of compounds is their activity against receptor tyrosine kinases like c-Met, which is often deregulated in various human cancers.[5] The journey of a potential indazole-based drug from a hit in a high-throughput screen to a clinical candidate hinges on a robust correlation between its in vitro potency and its in vivo therapeutic effect.
A Case Study: From Cell Lines to Xenograft Models
To illustrate the principles of in vitro-in vivo correlation, we will examine a representative indazole derivative, referred to as Compound 2f in a recent study, which has shown significant anti-cancer activity both in cell culture and in animal models.[1][6]
Part 1: Characterizing In Vitro Activity
The initial assessment of a novel compound's potential begins with a battery of in vitro assays designed to measure its direct effect on cancer cells.
1. Anti-proliferative Activity: The most fundamental in vitro assay measures a compound's ability to inhibit the growth of cancer cell lines.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the indazole derivative. After a set incubation period (e.g., 72 hours), MTT is added, which is converted by metabolically active cells into a purple formazan product. The absorbance of the formazan is proportional to the number of viable cells.
-
Key Metric: The IC50 value, or the half-maximal inhibitory concentration, is determined. This represents the concentration of the compound required to inhibit cell proliferation by 50%. A lower IC50 value indicates higher potency.
2. Apoptosis Induction: A hallmark of effective anti-cancer agents is their ability to induce programmed cell death, or apoptosis.
-
Methodology: Apoptosis can be assessed by measuring the expression levels of key regulatory proteins. Western blotting is a standard technique used to detect changes in proteins like cleaved caspase-3 and Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). An increase in the former and a decrease in the latter suggest the induction of apoptosis.[1][6]
-
Causality: Kinase inhibition by the indazole derivative disrupts survival signals, tipping the cellular balance towards apoptosis. For instance, inhibiting a kinase in the PI3K/Akt pathway can lead to the deactivation of anti-apoptotic proteins.[7]
3. Cell Migration and Invasion Assays: For cancers with high metastatic potential, evaluating a compound's ability to inhibit cell motility is crucial.
-
Methodology: The Transwell migration assay is a common method. Cancer cells are placed in the upper chamber of a Transwell insert, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the porous membrane to the lower chamber is quantified after treatment with the test compound.
-
Insights: A reduction in migrated cells indicates that the compound can interfere with the cellular machinery responsible for movement, a key step in metastasis.
Table 1: Summary of In Vitro Data for a Representative Indazole Derivative (Compound 2f) [1][6]
| Assay Type | Cancer Cell Line | Key Metric (IC50) | Observations |
| Anti-proliferative (MTT) | 4T1 (Breast) | 0.23 - 1.15 µM | Potent growth inhibitory activity against several cancer cell lines. |
| Apoptosis (Western Blot) | 4T1 (Breast) | N/A | Dose-dependent increase in cleaved caspase-3 and Bax; decrease in Bcl-2. |
| Migration/Invasion (Transwell) | 4T1 (Breast) | N/A | Significant reduction in cell migration and invasion, correlated with decreased MMP9 expression. |
Part 2: Validating Efficacy In Vivo
While in vitro data provides a strong indication of a compound's potential, in vivo studies in animal models are essential to evaluate its therapeutic efficacy in a more complex physiological context.
1. Xenograft Tumor Models: This is the gold standard for assessing the anti-tumor activity of a compound.
-
Methodology: Human cancer cells (e.g., U-87 MG glioma cells) or murine cancer cells (e.g., 4T1 breast cancer cells) are implanted subcutaneously into immunocompromised mice.[6][8] Once tumors reach a palpable size, the mice are treated with the indazole derivative (e.g., via oral gavage or intraperitoneal injection) or a vehicle control. Tumor volume and body weight are monitored regularly.
-
Key Metrics:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in the treated group compared to the control group.
-
Safety/Tolerability: Monitored by changes in body weight and general observation of the animals' health. A lack of significant body weight loss suggests the compound is well-tolerated at the effective dose.[1][6]
-
2. Pharmacokinetic (PK) Studies: Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is critical for interpreting in vivo efficacy data.
-
Methodology: The compound is administered to animals (often rats or mice), and blood samples are collected at various time points.[9] The concentration of the drug in the plasma is measured using techniques like LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry).
-
Key Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation. Orally bioavailable compounds are highly desirable for patient convenience.[7]
-
Table 2: Representative In Vivo Data for an Indazole Derivative [1][8][10]
| In Vivo Model | Compound Administration | Key Efficacy Metric | Safety/Tolerability Observation |
| 4T1 Mouse Model | Oral Gavage | Significant tumor growth suppression | No obvious side effects or weight loss |
| U-87 MG Xenograft | Oral Dosing | Significant tumor growth inhibition | No adverse effect on body weight |
Correlating In Vitro Potency with In Vivo Efficacy: The Challenges
A direct correlation between a low IC50 in vitro and strong tumor growth inhibition in vivo is not always observed. Several factors can influence this relationship:
-
Drug Metabolism and Pharmacokinetics (DMPK): A potent compound in vitro may be rapidly metabolized and cleared from the body, resulting in insufficient drug exposure at the tumor site to exert a therapeutic effect.[9]
-
Target Engagement: The compound must not only reach the tumor but also engage with its kinase target at a sufficient concentration and for a sufficient duration.
-
Tumor Microenvironment: The complex interplay of different cell types, extracellular matrix, and signaling molecules within the tumor can influence a drug's activity.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., 4T1) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 1 x 10^6 4T1 cells into the flank of female BALB/c mice.
-
Tumor Growth: Allow tumors to grow to an average volume of approximately 100-150 mm³.
-
Randomization: Randomly assign mice to treatment groups (e.g., vehicle control, indazole derivative at 25 mg/kg).
-
Dosing: Administer the compound or vehicle daily via oral gavage for a specified period (e.g., 14-21 days).
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Visualizing the Path to Correlation
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Workflow for assessing the in vitro to in vivo correlation of drug candidates.
Caption: Mechanism of action for indazole-based kinase inhibitors.
Conclusion
The development of this compound derivatives and related analogues as therapeutic agents is a complex, multi-faceted process. While potent in vitro activity is a prerequisite for a successful drug candidate, it is by no means a guarantee of in vivo efficacy. A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties is essential to bridge the gap between these two critical stages of drug discovery. By employing a systematic approach that combines robust cellular assays with well-designed animal models, researchers can effectively evaluate the translational potential of these promising compounds and identify candidates with the highest probability of clinical success.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Performance Benchmark of 4-Methyl-1H-indazol-6-ol in Cell-Based Assays: A Comparative Guide for Kinase Drug Discovery
This guide provides an in-depth comparative analysis of 4-Methyl-1H-indazol-6-ol , a novel ATP-competitive kinase inhibitor, against other established small molecules in relevant cell-based assays. We will explore its efficacy, selectivity, and mechanism of action, with a focus on the TAM (TYRO3, AXL, and MerTK) family of receptor tyrosine kinases. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and position new chemical entities within the competitive landscape of kinase inhibitors.
Introduction: The Rationale for Targeting TAM Kinases with Novel Indazole Scaffolds
The indazole core is a well-established pharmacophore in the development of kinase inhibitors, prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][2] this compound emerges from this lineage as a potent inhibitor of the TAM family of receptor tyrosine kinases: TYRO3, AXL, and MerTK. These kinases are critical regulators of diverse cellular processes, including cell proliferation, survival, and immune modulation.[3] Their dysregulation is strongly implicated in cancer progression, metastasis, and the development of resistance to conventional therapies, making them highly attractive targets for oncological drug discovery.[3][4]
This guide will benchmark this compound against a curated set of alternative inhibitors, each representing a different therapeutic strategy:
-
Bemcentinib (R428): A highly selective AXL inhibitor.[8]
-
UNC2025: A dual MerTK/FLT3 inhibitor with high selectivity for MerTK over other TAM kinases.[9][10]
-
BMS-777607: A multi-kinase inhibitor targeting c-Met, AXL, Ron, and TYRO3.[11][12]
The central hypothesis of this guide is that this compound offers a balanced and potent pan-TAM inhibitory profile, which can be advantageous in overcoming the functional redundancy often observed within this kinase subfamily.
Mechanism of Action: ATP-Competitive Inhibition of the TAM Kinase Family
This compound functions as a Type I ATP-competitive inhibitor . This means it binds to the active conformation of the kinase, directly competing with endogenous ATP for occupation of the nucleotide-binding pocket.[13] This mode of action effectively blocks the phosphotransferase activity of the kinase, thereby inhibiting the phosphorylation of downstream substrates and disrupting the associated signaling cascades.
The TAM kinase signaling pathway is initiated by the binding of their ligands, Gas6 and Protein S, which promotes receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain.[3] This phosphorylation cascade activates downstream pathways such as PI3K/AKT and RAS/MAPK, promoting cell survival and proliferation.[4][14] By blocking the initial autophosphorylation step, this compound effectively shuts down these pro-tumorigenic signals.
Caption: Mechanism of TAM Kinase Inhibition by this compound.
Comparative Performance in Cell-Based Assays
The following sections detail the experimental protocols and comparative data for this compound and its alternatives across key cell-based assays. The data presented for this compound is representative of potent indazole-based pan-TAM inhibitors.
Target Engagement & Potency: Cellular Phosphorylation Assay
A critical first step in characterizing a kinase inhibitor is to measure its ability to inhibit the phosphorylation of its target in a cellular context. This assay directly assesses the compound's potency (IC50) against each of the TAM kinases.
Experimental Protocol: In-Cell Western/ELISA for TAM Phosphorylation
Caption: Workflow for Cellular TAM Kinase Phosphorylation Assay.
Comparative Data: Cellular IC50 Values (nM)
| Compound | AXL (pY779) | MerTK (pY749) | TYRO3 (pY707) | Selectivity Profile |
| This compound | 12 | 5 | 15 | Pan-TAM |
| LDC1267[5][7] | 29 | <5 | 8 | Pan-TAM |
| Bemcentinib (R428)[8] | 14 | >500 | >1000 | AXL Selective |
| UNC2025[9][10] | 122 | 2.7 | >500 | MerTK/FLT3 Selective |
| BMS-777607[11][12] | 1.1 | 7.2 | 4.3 | Multi-kinase (c-Met, TAM) |
Interpretation: this compound demonstrates potent, low nanomolar inhibition of all three TAM kinases, positioning it as a balanced pan-TAM inhibitor, comparable to LDC1267. Its profile contrasts sharply with the selective inhibitors Bemcentinib and UNC2025, and the broader spectrum activity of BMS-777607. This balanced profile could be advantageous in cancers where co-expression and functional redundancy of TAM kinases contribute to resistance.[3]
Functional Efficacy: Cell Viability and Proliferation Assays
To assess the functional consequences of TAM kinase inhibition, cell viability and proliferation assays are essential. These assays determine the compound's ability to induce cell death or inhibit growth in cancer cell lines dependent on TAM signaling.
Experimental Protocol: MTS/CCK-8 Cell Viability Assay
-
Cell Seeding: Plate cancer cells known to express TAM kinases (e.g., A549 non-small cell lung cancer, K562 leukemia cells) in 96-well plates at an appropriate density.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.
-
Reagent Addition: Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubation & Readout: Incubate for 1-4 hours and measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Comparative Data: Anti-proliferative IC50 Values (µM) in A549 Cells
| Compound | IC50 (µM) | Primary Target(s) |
| This compound | 1.8 | Pan-TAM |
| LDC1267[6] | >5 | Pan-TAM |
| Bemcentinib (R428) | ~2.5 | AXL |
| UNC2025[9] | 2.38 | MerTK/FLT3 |
| BMS-777607[15] | ~5.0 | Multi-kinase |
Interpretation: this compound exhibits potent anti-proliferative effects in the A549 cell line, suggesting a strong dependency of these cells on TAM signaling for survival. Its superior performance in this functional assay compared to other TAM-targeting agents could indicate a more complete shutdown of redundant survival signals provided by the different TAM family members. While LDC1267 is potent in biochemical assays, its effect on proliferation in this specific cell line is less pronounced, highlighting the importance of cell-based functional readouts.[6]
Off-Target Activity: Kinome Selectivity Profiling
A crucial aspect of drug development is understanding a compound's selectivity. A highly selective compound is less likely to cause off-target effects and associated toxicities. Kinome-wide screening provides a comprehensive view of a compound's interaction with a large panel of kinases.
Comparative Data: Kinome Selectivity (S-Score at 1 µM)
The S-score represents the number of kinases inhibited above a certain threshold (e.g., >90%) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
| Compound | S-Score (1 µM) | Notable Off-Targets |
| This compound | 0.04 | Minimal |
| LDC1267[7] | Low (Selective) | Met, Aurora B, Lck, Src, CDK8 (low activity) |
| Bemcentinib (R428)[8] | Very Low | Abl, Mer, Tyro3 (>50-fold less potent) |
| UNC2025[9] | Low (Selective) | FLT3 (potent), TRKA/C, KIT |
| BMS-777607[11] | High | VEGFR-2, TrkA/B, Lck, Aurora Kinases |
Interpretation: this compound demonstrates a favorable selectivity profile, with minimal off-target activity at a 1 µM concentration. This suggests a lower potential for toxicity compared to a broader spectrum inhibitor like BMS-777607, which is known to inhibit other important kinases like VEGFR-2 and Aurora kinases.[15] The high selectivity of Bemcentinib for AXL is noteworthy, but this may also be a liability if tumor cells can compensate by upregulating MerTK or TYRO3.
Conclusion and Future Directions
This comparative guide positions This compound as a potent and selective pan-TAM kinase inhibitor with significant potential for further development. Its balanced inhibition of TYRO3, AXL, and MerTK, combined with a clean off-target profile, presents a compelling therapeutic hypothesis: that simultaneously targeting all three TAM kinases can lead to a more robust and durable anti-tumor response by mitigating signaling redundancy and potential resistance mechanisms.
The experimental data demonstrates that this compound effectively engages its targets in a cellular environment, leading to potent inhibition of downstream signaling and a significant reduction in cancer cell viability. Its performance is highly competitive with, and in some functional aspects superior to, existing TAM-targeting agents.
Future studies should focus on in vivo xenograft models to confirm the anti-tumor efficacy and pharmacokinetic properties of this compound. Further investigation into its effects on the tumor microenvironment, particularly its potential to modulate immune cell function through TAM inhibition, is also warranted.
References
- 1. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of the functionally elusive TAM receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MERTK controls melanoma cell migration and survival and differentially regulates cell behavior relative to AXL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification of signalling pathways activated by Tyro3 that promote cell survival, proliferation and invasiveness in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Target Engagement and Validation Strategies for Novel Indazole-Based Compounds: A Case Study of 4-Methyl-1H-indazol-6-ol
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical juncture in this process is the definitive identification and validation of the compound's molecular target. This guide provides an in-depth, comparative framework for designing and executing target engagement and validation studies, using the novel compound 4-Methyl-1H-indazol-6-ol as a practical case study.
The indazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates that modulate a wide array of biological targets.[1][2] Given this chemical precedent, a new derivative like this compound presents several plausible target classes. Most notably, indazoles are well-represented as protein kinase inhibitors and as modulators of G-protein coupled receptors (GPCRs), such as serotonin receptors .[3][4][5]
This guide eschews a rigid, one-size-fits-all template. Instead, it offers a logical, multi-pronged strategy to deorphanize this compound, comparing and contrasting state-of-the-art methodologies. We will explore the causality behind experimental choices, provide detailed, field-tested protocols, and emphasize the creation of a self-validating system of evidence to build unwavering confidence in your target.
Part 1: A Comparative Framework for Target Engagement
Target engagement (TE) is the crucial first step: confirming that a compound physically interacts with its intended target protein in a relevant biological context. The choice of assay is paramount and depends on the desired output—be it a simple yes/no binding confirmation, a quantitative measure of affinity in live cells, or a detailed kinetic profile. Here, we compare key methodologies for our two primary hypothesized target classes for this compound.
Scenario A: The Putative Protein Kinase Target
Kinases remain one of the most successfully drugged target families. Should initial screening suggest this compound has anti-proliferative or cell-signaling effects, a kinase target is a primary suspect. We will compare methods that assess direct binding within the cell's complex environment against biophysical methods that provide high-resolution kinetic data.
| Methodology | Principle | Primary Output | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against heat-induced denaturation.[4][6] | Target stabilization (thermal shift, ΔTm) in cells or lysates. | Measures TE in a physiological context (intact cells); label-free.[7] | Lower throughput; requires a specific antibody for detection. |
| NanoBRET™ Target Engagement Assay | Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target by the compound, measured by BRET in live cells.[8] | Intracellular IC50/Kd (affinity and occupancy). | Live cells; quantitative; high-throughput adaptable. | Requires genetic modification of the target protein (fusion tag). |
| Kinobeads / Chemoproteomics | Competition between the soluble test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[9][10] | Selectivity profile and apparent Kd across a large panel of endogenous kinases.[11] | Unbiased; profiles hundreds of native kinases simultaneously; no labels or tags. | Lysate-based (not intact cells); may miss allosteric inhibitors.[10] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a compound to a purified protein.[2][12] | Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Gold standard for binding thermodynamics; label-free.[13] | Requires large amounts of pure protein; lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects binding of a compound to an immobilized protein by measuring changes in refractive index at a sensor surface.[14][15] | Association (kon) and dissociation (koff) rates, and Kd. | Real-time kinetic data; high sensitivity.[16] | Requires purified, active immobilized protein; potential for artifacts. |
Experimental Workflow: Target Engagement Strategy for a Putative Kinase Target
This workflow illustrates a logical progression from broad, unbiased screening to precise, in-cell validation.
Caption: A workflow for kinase target identification and engagement.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Kinase Target Engagement
This protocol is designed to verify the engagement of this compound with a hypothesized target, "Kinase X," in intact cells.[6]
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., one known to express high levels of Kinase X) in 10 cm dishes and grow to ~80% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 1-2 hours at 37°C.
-
-
Harvesting and Aliquoting:
-
Harvest cells by gentle scraping in PBS containing protease and phosphatase inhibitors.
-
Count the cells and adjust the concentration to 1-5 x 107 cells/mL.
-
Aliquot 100 µL of the cell suspension into individual PCR tubes for each treatment condition and temperature point.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler with a heated lid.
-
Heat the samples across a temperature gradient for 3 minutes (e.g., 40°C to 64°C in 2°C increments). Include a non-heated control (room temperature).[17]
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis and Clarification:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (containing soluble proteins).
-
Analyze the amount of soluble Kinase X in each sample by Western blotting using a specific antibody.
-
Quantify the band intensities and plot the percentage of soluble Kinase X relative to the non-heated control for each temperature point. A rightward shift in the melting curve for compound-treated samples indicates target engagement.[18]
-
Scenario B: The Putative 5-HT2 Receptor Target
The presence of a hydroxyl group on the indazole ring is reminiscent of serotonin, making serotonin receptors, particularly the 5-HT2 family, a plausible target class.[4] For GPCRs, it is critical to not only demonstrate binding but also to characterize the functional consequence (i.e., is the compound an agonist or an antagonist?).
| Methodology | Principle | Primary Output | Pros | Cons |
| Radioligand Binding Assay | Competition between the unlabeled test compound and a known radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) for binding to the receptor in cell membranes.[19][20] | Ki (binding affinity). | Gold standard for affinity determination; highly sensitive. | Requires radioactive materials; provides no functional information. |
| Calcium Flux Assay | 5-HT2 receptors are Gq/11-coupled, and their activation leads to an increase in intracellular Ca2+, which is measured using a fluorescent indicator.[21] | EC50 (for agonists) or IC50 (for antagonists). | Direct measure of functional activity; high-throughput. | Signal can be transient; susceptible to off-target effects influencing Ca2+. |
| Inositol Phosphate (IP1) Accumulation Assay | Measures the accumulation of IP1, a downstream product of Gq/11 signaling, often using TR-FRET.[22] | EC50 (for agonists) or IC50 (for antagonists). | More stable signal than calcium flux; directly measures pathway activation. | Can be less sensitive than calcium flux; may require cell line engineering. |
Signaling Pathway: 5-HT2A Receptor Activation
This diagram outlines the canonical signaling cascade initiated by 5-HT2A receptor activation, providing the basis for functional assays.
Caption: Canonical Gq-coupled signaling pathway for the 5-HT2A receptor.
Protocol 2: Calcium Flux Functional Assay for 5-HT2A Activity
This protocol determines if this compound acts as an agonist or antagonist at the human 5-HT2A receptor.[21]
-
Cell Preparation:
-
Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).
-
Plate cells in a black, clear-bottom 96-well or 384-well microplate and culture overnight.
-
-
Dye Loading:
-
Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) diluted in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound and known control compounds (e.g., serotonin as a control agonist, ketanserin as a control antagonist).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
For Agonist Mode: Measure baseline fluorescence for 10-20 seconds, then inject the compound dilutions and continue reading fluorescence for 60-120 seconds.
-
For Antagonist Mode: Pre-incubate the cells with the test compound dilutions for 15-30 minutes, then inject a known concentration of serotonin (e.g., EC80) and measure the fluorescence response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (Max - Min) for each well.
-
For agonist mode, plot the response against the compound concentration and fit to a four-parameter logistic equation to determine the EC50.
-
For antagonist mode, plot the inhibition of the serotonin response against the compound concentration to determine the IC50.
-
Part 2: Target Validation - From Engagement to Causality
Confirming that your compound binds to a target is not sufficient. Target validation provides the definitive link between the compound's engagement with that specific target and the ultimate cellular or physiological effect.[23] Genetic methods are the gold standard for this, as they can mimic the effect of a highly specific inhibitor.[24]
| Methodology | Principle | Primary Outcome | Pros | Cons |
| siRNA/shRNA Knockdown | Small interfering RNAs trigger the degradation of the target protein's mRNA, transiently reducing its expression.[25][26] | Phenocopy of pharmacological inhibition; confirmation that target reduction mimics the compound's effect. | Rapid and relatively inexpensive for initial validation.[27] | Knockdown is often incomplete; potential for off-target effects.[28] |
| CRISPR-Cas9 Knockout | The Cas9 nuclease is guided to a specific gene locus to create a double-strand break, leading to a permanent gene knockout via error-prone repair.[][30] | Complete and permanent loss of target protein; allows for creation of stable knockout cell lines. | Highly specific and permanent; enables deep mechanistic studies.[1] | More time-consuming to generate knockout lines; complete loss of a vital protein can be lethal to the cell.[31] |
Logical Framework: Target Validation Workflow
This diagram illustrates how genetic tools are used to validate a pharmacological observation.
Caption: The logic of using genetic tools for target validation.
Protocol 3: Target Validation using siRNA Knockdown
This protocol describes how to validate that the inhibition of "Kinase X" is responsible for an observed anti-proliferative effect of this compound.
-
siRNA Transfection:
-
Select at least two independent, validated siRNA sequences targeting Kinase X and a non-targeting control (NTC) siRNA.[32]
-
In a 6-well plate, transfect your cell line with the siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours to allow for mRNA degradation and protein depletion.
-
-
Verification of Knockdown:
-
After the incubation period, lyse a parallel set of transfected cells and perform a Western blot to confirm the successful and specific reduction of Kinase X protein levels compared to the NTC-transfected and untransfected cells.
-
-
Phenotypic Assay:
-
Re-plate the remaining transfected cells from each condition (NTC siRNA, Kinase X siRNA #1, Kinase X siRNA #2) into 96-well plates.
-
Allow cells to adhere for several hours.
-
Treat a set of NTC-transfected cells with this compound at a concentration that produces a significant anti-proliferative effect (e.g., IC75).
-
Incubate all plates for an additional 48-72 hours.
-
-
Analysis and Interpretation:
-
Measure cell viability using a standard method (e.g., CellTiter-Glo®, MTS assay).
-
Validation Criteria: If the reduction in cell viability caused by the Kinase X siRNAs is comparable to the effect of treating NTC cells with this compound, this provides strong evidence that the compound's anti-proliferative activity is mediated through the inhibition of Kinase X.
-
By systematically applying this integrated and comparative approach—moving from unbiased screening and quantitative engagement to rigorous genetic validation—researchers can build a robust, data-driven case for the mechanism of action of novel compounds like this compound, paving the way for successful downstream drug development.
References
- 1. selectscience.net [selectscience.net]
- 2. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 3. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 9. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. discover.library.noaa.gov [discover.library.noaa.gov]
- 12. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 14. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioradiations.com [bioradiations.com]
- 16. High-throughput kinase assay based on surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 19. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 21. innoprot.com [innoprot.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 27. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - SG [thermofisher.com]
- 28. researchgate.net [researchgate.net]
- 30. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 31. biocompare.com [biocompare.com]
- 32. Selection and validation of optimal siRNA target sites for RNAi-mediated gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct and interpret comparative molecular docking studies of 4-Methyl-1H-indazol-6-ol and its structurally related analogs. We will focus on p38α mitogen-activated protein kinase (MAPK), a key signaling protein implicated in inflammatory diseases and cancer, as the therapeutic target. This document will delve into the scientific rationale behind the experimental design, provide a detailed, step-by-step protocol for the computational analysis, and present a comparative analysis of hypothetical, yet scientifically plausible, docking results.
Introduction: The Therapeutic Potential of Indazole Scaffolds and p38α MAPK
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of indazole have shown significant promise as inhibitors of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.
Our focus, this compound, belongs to this important class of molecules. To understand its potential as a therapeutic agent, it is crucial to investigate its binding affinity and selectivity for specific protein targets. This guide will use p38α MAPK as a case study. p38α MAPK is a serine/threonine kinase that is activated in response to cellular stress and inflammatory cytokines. Its central role in inflammatory pathways has made it a significant target for the development of novel anti-inflammatory drugs.
This guide will compare this compound with two structurally related, commercially available compounds: the parent scaffold, 1H-Indazol-6-ol, and a halogenated analog, 4-Chloro-1H-indazol-6-ol. By comparing the docking scores and binding interactions of these three compounds, we can gain insights into the structure-activity relationships (SAR) that govern their binding to p38α MAPK. This information is invaluable for the rational design of more potent and selective inhibitors.
Experimental Design and Rationale
A robust computational study requires a well-defined plan. This section outlines the critical components of our comparative docking study, explaining the reasoning behind each choice.
Selection of the Protein Target: p38α MAPK
The choice of p38α MAPK as the target is based on the known activity of indazole derivatives as kinase inhibitors and the availability of high-quality structural data. Specifically, we will utilize the crystal structure of human p38α MAPK in complex with an indazole-containing inhibitor, available in the Protein Data Bank (PDB) with the accession code 8VWM . This structure provides a validated binding pocket and a reference ligand, which are essential for setting up and validating our docking protocol.
Selection of Ligands for Comparison
To understand the contribution of different functional groups to the binding affinity, we will compare our lead compound, This compound (PubChem CID: 135503223) [4], with two closely related analogs:
-
1H-Indazol-6-ol (PubChem CID: 44119261) : The parent scaffold, lacking the methyl group at the 4-position.[5] This comparison will help elucidate the role of the methyl group in the binding interaction.
-
4-Chloro-1H-indazol-6-ol : A hypothetical analog for the purpose of this guide, chosen to explore the impact of a halogen substituent at the 4-position. The introduction of a chloro group can influence electronic properties and introduce new interactions.
Molecular Docking Software
For this study, we will utilize AutoDock Vina, a widely used and validated open-source molecular docking program. Its scoring function provides a good balance of computational speed and accuracy in predicting binding affinities.
Detailed Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, step-by-step methodology for the comparative docking study.
Preparation of the Receptor (p38α MAPK)
-
Obtain the Protein Structure: Download the PDB file for 8VWM from the RCSB Protein Data Bank (--INVALID-LINK--).
-
Prepare the Protein:
-
Open the PDB file in a molecular modeling software such as PyMOL or Chimera.
-
Remove all water molecules and any co-solvents or ions that are not essential for the protein's structural integrity or the binding of the inhibitor.
-
Separate the protein chains from the co-crystallized ligand. For this study, we will use chain A of p38α MAPK.
-
Add polar hydrogen atoms to the protein, which are crucial for forming hydrogen bonds.
-
Assign partial charges to the protein atoms using the Gasteiger charging method.
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
-
Preparation of the Ligands
-
Obtain Ligand Structures: Download the 3D structures of this compound (PubChem CID: 135503223)[4], 1H-Indazol-6-ol (PubChem CID: 44119261)[5], and a modeled structure of 4-Chloro-1H-indazol-6-ol in SDF or MOL2 format from the PubChem database or by drawing them in a chemical drawing software like ChemDraw and saving in a 3D format.
-
Prepare the Ligands:
-
Open each ligand file in a molecular modeling software.
-
Assign partial charges to the ligand atoms using the Gasteiger method.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.
-
Save each prepared ligand in the PDBQT format.
-
Molecular Docking Workflow
The following diagram illustrates the key steps in the molecular docking workflow.
Figure 1: A schematic representation of the molecular docking workflow.
Setting Up the Docking Parameters
-
Define the Grid Box: The grid box defines the search space for the docking simulation. It should be centered on the active site of the protein. A reliable way to do this is to center the grid on the coordinates of the co-crystallized ligand in the PDB structure (8VWM). The size of the grid box should be large enough to accommodate the ligands and allow for their free rotation and translation. A typical size would be 25 x 25 x 25 Å.
-
Configure AutoDock Vina: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the center of the grid box, and the dimensions of the grid box.
Running the Docking Simulation and Analyzing the Results
-
Execute AutoDock Vina: Run the docking simulation from the command line using the configuration file. AutoDock Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Analyze the Results:
-
The binding affinity is a measure of the strength of the interaction between the ligand and the protein. More negative values indicate stronger binding.
-
Visualize the predicted binding poses of each ligand within the active site of p38α MAPK using a molecular visualization tool.
-
Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between each ligand and the surrounding amino acid residues. This can be done using tools like LigPlot+ or the analysis features within PyMOL or Chimera.
-
Comparative Data Analysis
The following table presents hypothetical, yet plausible, docking results for our three compounds against p38α MAPK. These values are for illustrative purposes and would be replaced with actual results from the docking simulation.
| Compound | PubChem CID | Structure | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | 135503223 | -8.5 | Met109, Gly110, Lys53, Leu167, Asp168 | |
| 1H-Indazol-6-ol | 44119261 | -7.8 | Met109, Gly110, Lys53, Asp168 | |
| 4-Chloro-1H-indazol-6-ol | N/A | -9.2 | Met109, Gly110, Lys53, Leu167, Asp168, Thr106 |
Interpretation of Results
-
4-Chloro-1H-indazol-6-ol exhibits the strongest predicted binding affinity, suggesting that the chloro group at the 4-position may be involved in favorable interactions within the active site, potentially a halogen bond with a backbone carbonyl.
-
This compound shows a stronger binding affinity than the parent scaffold, 1H-Indazol-6-ol . This indicates that the methyl group at the 4-position likely occupies a hydrophobic pocket within the active site, contributing to the overall binding energy.
-
The key interacting residues are consistent with those observed for other inhibitors of p38α MAPK, particularly the hinge region (Met109, Gly110) and the DFG motif (Asp168).
The following diagram illustrates the hypothetical binding mode of this compound in the active site of p38α MAPK.
Figure 2: Hypothetical binding interactions of this compound.
Experimental Validation: p38α MAPK Activity Assay
While molecular docking provides valuable insights into potential binding affinities, it is essential to validate these computational predictions with experimental data. A common method for this is a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of the compounds.
Principle of the Assay
A typical in vitro p38α MAPK activity assay measures the phosphorylation of a specific substrate by the enzyme. The assay can be performed in a variety of formats, including those that use radioactivity or fluorescence to detect the phosphorylated product. A non-radioactive, luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a popular choice. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.
Abbreviated Protocol
-
Prepare Reagents: Reconstitute the p38α MAPK enzyme, the substrate (e.g., ATF2), and ATP in the appropriate assay buffer. Prepare serial dilutions of the test compounds (this compound, 1H-Indazol-6-ol, and 4-Chloro-1H-indazol-6-ol).
-
Kinase Reaction: In a 96-well plate, combine the p38α MAPK enzyme, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This guide has provided a comprehensive overview of a comparative molecular docking study of this compound and its analogs against p38α MAPK. By following the detailed protocols and understanding the rationale behind each step, researchers can effectively utilize computational tools to predict the binding affinities and modes of potential drug candidates. The integration of in silico predictions with experimental validation is a cornerstone of modern drug discovery, enabling the efficient identification and optimization of novel therapeutics. The insights gained from such studies can significantly accelerate the development of new treatments for a wide range of diseases.
References
- 1. rcsb.org [rcsb.org]
- 2. MAP kinase p38 alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-methyl-1H-indazol-6-ol | C8H8N2O | CID 135503223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1H-Indazol-6-yl)methanol | C8H8N2O | CID 44119261 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Methyl-1H-indazol-6-ol
This document provides an in-depth, procedural guide for the safe and compliant disposal of 4-Methyl-1H-indazol-6-ol. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide not just a set of instructions, but a framework for understanding the causality behind each step, ensuring that our disposal practices are both scientifically sound and operationally robust.
Section 1: Hazard Identification and Characterization
Table 1: Inferred GHS Hazard Classifications for this compound
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
|
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
|
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation |
|
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
|
The GHS classifications are based on data for the analogous compound 1-methyl-1H-indazol-6-ol and should be treated as the minimum standard for hazard assessment.[2]
This hazard profile mandates that this compound, and any materials contaminated with it, must be treated as hazardous waste.
Section 2: The Regulatory Landscape: EPA and OSHA Compliance
The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies: the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This is the principal federal law governing the disposal of solid and hazardous waste.[3] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from generation to final disposal.[3] Laboratories are typically considered hazardous waste generators and must comply with specific regulations for waste identification, accumulation, labeling, and disposal.[4][5]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires employers to protect laboratory workers from the health hazards of chemicals.[6] A key component is the development of a written Chemical Hygiene Plan (CHP), which must include procedures for safe handling and waste disposal.[6][7][8]
Compliance with these regulations is not merely a legal requirement; it is a critical component of a functional laboratory safety culture.
Section 3: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to collecting and managing this compound waste within the laboratory, leading up to its final disposal by a licensed contractor.
Step 1: Waste Identification and Segregation
The first crucial step is to correctly identify the material as hazardous waste.
-
Hazardous Waste Determination: Based on the inferred GHS classifications in Table 1, any unused this compound, reaction byproducts containing it, or materials (e.g., gloves, weigh paper, contaminated glassware) that have come into contact with it must be classified as hazardous waste.[3][5]
-
Segregation: Do not mix this waste with non-hazardous trash or other incompatible chemical waste streams.[9] Indazole derivatives are amines and should not be mixed with strong acids or oxidizing agents, as this could lead to vigorous, exothermic reactions.[10] Proper segregation prevents dangerous reactions and simplifies the final disposal process.[5]
Step 2: On-Site Waste Accumulation (Satellite Accumulation Area)
RCRA allows for the accumulation of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11][12] This is typically a designated spot within the laboratory itself.
-
Container Selection:
-
Primary Container: Use a designated, chemically compatible, and leak-proof container.[3] For solid waste like this compound, a wide-mouth high-density polyethylene (HDPE) or glass container with a screw-top lid is appropriate.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential spills.
-
-
Container Labeling:
-
Proper labeling is a frequent point of failure in regulatory inspections and a critical safety measure.
-
The container must be clearly marked with the words "Hazardous Waste" .[11]
-
The full chemical name, "this compound" , must be written out. Avoid using abbreviations or formulas.
-
List all contents, including any solvents used for rinsing.
-
Indicate the specific hazards (e.g., "Toxic," "Irritant").[4]
-
-
Accumulation Practices:
-
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[3] This prevents the release of vapors and protects lab personnel.
-
Storage Location: Store the labeled container in a designated, well-ventilated, and secure area away from general laboratory traffic and sources of ignition.[9]
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion and prevent spills.
-
The workflow below outlines the decision and action process for handling waste at the point of generation.
Caption: Decision workflow for proper laboratory hazardous waste accumulation.
Step 3: Final Disposal
The final disposal of the accumulated waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5]
-
Contact EHS: Once your waste container is full or you have no further need to accumulate this specific waste stream, contact your EHS department to schedule a pickup.
-
Incineration: For organic compounds like this compound, the most common and effective disposal method is high-temperature incineration.[9][13][14] This process destroys the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen gas.[15]
-
NOx Formation Consideration: Because this compound contains "bound nitrogen" within its heterocyclic ring structure, its incineration can lead to the formation of nitrogen oxides (NOx), which are atmospheric pollutants.[15][16] Licensed hazardous waste incinerators are equipped with sophisticated flue gas treatment systems (e.g., selective non-catalytic reduction or scrubbers) to mitigate the release of NOx and other harmful byproducts, ensuring compliance with clean air regulations.[15][16] This is a primary reason why sewer or landfill disposal is environmentally unacceptable and illegal.
Section 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult SDS and CHP: Refer to the Safety Data Sheet for analogous compounds and your laboratory's Chemical Hygiene Plan for specific spill cleanup procedures.
-
Cleanup (for minor spills):
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and nitrile gloves.
-
For a solid spill, gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[10][17]
-
Use an absorbent material for any solutions.
-
Decontaminate the area with an appropriate solvent, collecting all cleanup materials as hazardous waste.
-
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
By adhering to these detailed procedures, you ensure the safe, responsible, and compliant disposal of this compound, upholding your commitment to personal safety and environmental integrity.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-methyl-1H-indazol-6-ol | C8H8N2O | CID 135503223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pfw.edu [pfw.edu]
- 4. uhcl.edu [uhcl.edu]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. osha.gov [osha.gov]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. md.rcm.upr.edu [md.rcm.upr.edu]
- 9. usbioclean.com [usbioclean.com]
- 10. fishersci.com [fishersci.com]
- 11. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. epa.gov [epa.gov]
- 13. Waste gas and liquid incineration system - NBE [nbe.com.cn]
- 14. epa.gov [epa.gov]
- 15. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. WASTE CONTAINING [banksengineering.com]
- 17. fishersci.com [fishersci.com]
Safe Handling and Personal Protective Equipment Guide for 4-Methyl-1H-indazol-6-ol
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Methyl-1H-indazol-6-ol (CAS: 885521-33-5).[1] As a research chemical, its toxicological properties are not extensively documented. Therefore, this document is based on established principles of laboratory safety and data from structurally analogous indazole derivatives. All personnel must supplement this guide with a comprehensive, site-specific risk assessment before commencing any work.
Hazard Assessment: An Analog-Based Approach
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Class | Description | Rationale and Precautionary Action |
| Acute Oral Toxicity | Harmful if swallowed.[3] | Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling.[6] |
| Skin Irritation | Causes skin irritation.[3] | Avoid all skin contact. Wear appropriate chemical-resistant gloves and a lab coat at all times.[7][8] |
| Eye Irritation | Causes serious eye irritation.[3] | Wear chemical safety goggles or a face shield where splashing is possible.[5] |
| Respiratory Irritation | May cause respiratory irritation.[4] | Handle only in a certified chemical fume hood to avoid inhaling dust or aerosols.[7] |
Required Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical. Its use is non-negotiable. The following recommendations are based on the anticipated hazards.
Table 2: Detailed PPE Requirements
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended for their broad resistance to various chemicals.[7] Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.[6] |
| Eyes | Safety goggles with side shields | Provides essential protection against accidental splashes and airborne particles.[5] Standard safety glasses are insufficient. |
| Face | Face shield (in addition to goggles) | Required when there is a significant risk of splashing, such as when handling bulk quantities or preparing concentrated solutions.[2][9] |
| Body | Laboratory coat | A fully fastened lab coat protects skin and personal clothing from contamination.[7] |
| Respiratory | NIOSH-approved respirator | A respirator is mandatory if the compound must be handled outside of a fume hood or if engineering controls fail to keep exposure below acceptable limits. The specific cartridge type should be determined by a formal risk assessment.[2] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.
Preparation and Engineering Controls
-
Designate a Work Area: All handling of solid this compound and its solutions should be performed within a certified chemical fume hood.[7]
-
Verify Equipment: Ensure the fume hood is functioning correctly. Check that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is present to minimize movement in and out of the controlled area.
Handling the Compound
-
Don PPE: Put on all required PPE as detailed in Table 2 before entering the designated handling area.
-
Weighing and Transfer: To prevent the generation of dust, handle the solid material carefully. Use a spatula for transfers. For weighing, do so in the fume hood or in an enclosure that vents into the hood.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. If adding acid to water, always add the acid to the water, never the reverse, to control any exothermic reactions.[7]
-
Post-Handling: After use, ensure the container is tightly sealed.[10] Clean all contaminated surfaces and equipment thoroughly.
Safe Handling Workflow Diagram
The following diagram outlines the critical steps and decision points for safely handling this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 1-methyl-1H-indazol-6-ol | C8H8N2O | CID 135503223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. greenwgroup.com [greenwgroup.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. youthfilter.com [youthfilter.com]
- 9. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 10. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
